Technical Documentation Center

3-Ethyl-[1,4'-bipiperidin]-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethyl-[1,4'-bipiperidin]-4-ol

Core Science & Biosynthesis

Foundational

physical and chemical properties of 3-Ethyl-[1,4'-bipiperidin]-4-ol

An In-depth Technical Guide to the Physicochemical Properties, Synthesis, and Analysis of 3-Ethyl-[1,4'-bipiperidin]-4-ol Disclaimer: The compound 3-Ethyl-[1,4'-bipiperidin]-4-ol is not readily found in the public chemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties, Synthesis, and Analysis of 3-Ethyl-[1,4'-bipiperidin]-4-ol

Disclaimer: The compound 3-Ethyl-[1,4'-bipiperidin]-4-ol is not readily found in the public chemical literature as of the date of this document. Therefore, this guide has been constructed by a Senior Application Scientist to provide a predictive overview based on the established chemistry of analogous piperidine and bipiperidine structures. The data presented herein are estimations derived from known compounds and should be used as a strategic guide for research and development. Experimental validation is required.

Introduction and Molecular Structure

3-Ethyl-[1,4'-bipiperidin]-4-ol is a complex heterocyclic amine featuring a bipiperidine core. This structure consists of two piperidine rings linked via a nitrogen-carbon bond. One piperidine ring is substituted with an ethyl group at the 3-position and a hydroxyl group at the 4-position. The presence of both amine and alcohol functional groups, along with multiple stereocenters, suggests a molecule with significant potential for diverse chemical interactions and biological activity.[1][2] The piperidine moiety is a cornerstone in many pharmaceutical compounds due to its ability to confer desirable physicochemical properties such as improved solubility and the ability to form salt derivatives.[1][3] This guide provides a detailed projection of its properties and a strategic approach to its synthesis and analysis.

Molecular Structure:

Caption: Predicted structure of 3-Ethyl-[1,4'-bipiperidin]-4-ol.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The following table outlines the predicted properties for 3-Ethyl-[1,4'-bipiperidin]-4-ol, based on data from structurally similar compounds.

PropertyPredicted ValueRationale and References
Molecular Formula C₁₃H₂₆N₂OBased on the proposed structure.
Molecular Weight 226.36 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow viscous liquid or low melting solid.Similar N-substituted piperidinols are often liquids or low-melting solids.[4]
Boiling Point > 250 °C at 760 mmHg (with decomposition)High due to hydrogen bonding from the hydroxyl group and the polar nature of the bipiperidine system. Estimated based on related functionalized piperidines.[5]
Melting Point 60-75 °CIf solid, likely to have a relatively low melting point, similar to other bipiperidine derivatives.[6]
Solubility Soluble in water, methanol, ethanol, and DMSO. Low solubility in non-polar solvents like hexane.The hydroxyl group and two nitrogen atoms are expected to confer good solubility in polar protic solvents.[4][7]
pKa pKa1 ≈ 8.5-9.5 (piperidine N), pKa2 ≈ 9.5-10.5 (other piperidine N)Based on typical pKa values for secondary and tertiary amines in piperidine rings.
LogP 1.5 - 2.5The ethyl group and bipiperidine core increase lipophilicity, while the hydroxyl group decreases it. This is a balanced prediction.

Proposed Synthesis and Reactivity

A plausible synthetic route to 3-Ethyl-[1,4'-bipiperidin]-4-ol would likely involve a multi-step process, beginning with commercially available piperidine derivatives. A key step would be the formation of the C-N bond to create the bipiperidine core, followed by functionalization of the second piperidine ring.

Proposed Synthetic Workflow

A logical approach would be to use a reductive amination reaction, a robust and widely used method for forming C-N bonds.[8]

G cluster_0 Synthesis of Intermediate cluster_1 Functionalization cluster_2 Final Steps A 1-Boc-4-piperidone C 1-Boc-[1,4'-bipiperidin]-4-one A->C Reductive Amination (e.g., NaBH(OAc)3) B Piperidine B->C E 3-Ethyl-1-Boc-[1,4'-bipiperidin]-4-one C->E Alpha-alkylation D LDA, Ethyl Iodide D->E G 3-Ethyl-1-Boc-[1,4'-bipiperidin]-4-ol E->G Ketone Reduction F Reduction (e.g., NaBH4) F->G I 3-Ethyl-[1,4'-bipiperidin]-4-ol G->I Boc Removal H Deprotection (e.g., TFA or HCl) H->I

Caption: Proposed synthetic workflow for 3-Ethyl-[1,4'-bipiperidin]-4-ol.

Detailed Experimental Protocol: Reductive Amination

This protocol details the crucial step of forming the bipiperidine core.

  • Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere, add piperidine (1.1 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-[1,4'-bipiperidin]-4-one.

Spectroscopic and Chromatographic Profile (Predicted)

The identity and purity of the synthesized 3-Ethyl-[1,4'-bipiperidin]-4-ol would be confirmed using a suite of analytical techniques.

  • ¹H NMR: The spectrum is expected to be complex due to the number of non-equivalent protons. Key signals would include a triplet for the methyl group of the ethyl substituent, a quartet for the methylene of the ethyl group, and broad signals for the N-H protons.

  • ¹³C NMR: Approximately 13 distinct carbon signals are expected, corresponding to the carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent [M+H]⁺ ion at m/z 227.2.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch (around 3300-3400 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), and C-N stretches (around 1000-1200 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid for improved peak shape) would be suitable for purity analysis.

Conceptual Analytical Workflow

G A Synthesized Compound B Purity Check (HPLC/LC-MS) A->B C Structure Confirmation B->C If >95% pure D NMR (1H, 13C) C->D E Mass Spectrometry (HRMS) C->E F IR Spectroscopy C->F G Final Characterized Product D->G E->G F->G

Caption: A typical workflow for the analytical characterization of the target compound.

Safety and Handling

While specific toxicity data for 3-Ethyl-[1,4'-bipiperidin]-4-ol is unavailable, compounds containing the piperidine moiety can have biological activity and should be handled with care.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of 3-Ethyl-[1,4'-bipiperidin]-4-ol. The proposed physicochemical properties, synthetic route, and analytical methods are based on established chemical principles and data from analogous compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this novel chemical entity. All predictive data and methodologies require experimental validation.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 6,6'-Functionalized Bipyridines.
  • Schober, L., et al. (2016). Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Rapid and Efficient Synthesis of Functionalized Bipyridines | Request PDF.
  • PubMed. (2003). Synthesis of functionalized piperidinones. The Journal of Organic Chemistry.
  • MDPI. (2024).
  • PubMed. (n.d.). Piperidine-renin inhibitors compounds with improved physicochemical properties.
  • MDPI. (n.d.).
  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • BenchChem. (2025). Physical and chemical properties of 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
  • Sigma-Aldrich. (n.d.). 4-Piperidinopiperidine 97.
  • ChemBK. (2024). 3-Piperidinol, 1-ethyl-.
  • AA Blocks. (n.d.). 3-[ethyl(propyl)amino]piperidin-4-ol.
  • Cheméo. (n.d.). Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6).
  • MDPI. (2025). Synthesis of Bipyridine Ether-Type Bifunctional Precursors.
  • CymitQuimica. (n.d.). CAS 13444-24-1: 1-Ethyl-3-piperidinol.
  • Wiley Online Library. (2025). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
  • Chemsrc. (2025). CAS#:170450-74-5 | (3R)-3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione.
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). [1,4']BIPIPERIDINYL-3-CARBOXYLIC ACID ETHYL ESTER synthesis.
  • Ambeed. (n.d.). 1177299-74-9 | 3-Ethylpiperidin-3-ol.
  • Chemos GmbH & Co. KG. (n.d.).
  • Echemi. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)
  • ChemicalBook. (2023). [1,4']BIPIPERIDINYL-3-CARBOXYLIC ACID ETHYL ESTER | 340962-71-2.
  • Sigma-Aldrich. (n.d.). 3-ethoxypiperidine | 88536-17-8.

Sources

Exploratory

In-Depth Safety and Handling Guide for 3-Ethyl-[1,4'-bipiperidin]-4-ol (CAS 2097994-99-3)

Executive Summary 3-Ethyl-[1,4'-bipiperidin]-4-ol (CAS 2097994-99-3) is a highly specialized aliphatic heterocycle utilized extensively as a chiral building block and pharmacophore in modern drug discovery. Bipiperidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Ethyl-[1,4'-bipiperidin]-4-ol (CAS 2097994-99-3) is a highly specialized aliphatic heterocycle utilized extensively as a chiral building block and pharmacophore in modern drug discovery. Bipiperidine derivatives are foundational in the synthesis of muscarinic receptor antagonists, GPCR ligands, and targeted neurologic therapeutics. Given the presence of both secondary/tertiary amines and a hydroxyl group, this compound exhibits unique physicochemical behavior that dictates strict handling, storage, and safety protocols. This whitepaper provides a comprehensive, self-validating framework for the safe laboratory handling of 3-Ethyl-[1,4'-bipiperidin]-4-ol.

Physicochemical Profiling and Structural Toxicity

The structural topology of 3-Ethyl-[1,4'-bipiperidin]-4-ol features a bipiperidine core substituted with an ethyl group at the 3-position and a hydroxyl group at the 4-position.

Causality of Chemical Hazards

The toxicity and reactivity of this compound are directly tied to its molecular structure:

  • Amine Basicity: The nitrogen atoms in the bipiperidine rings possess active lone pairs, making the molecule a moderate-to-strong Lewis base. Upon contact with the aqueous environment of human skin or mucous membranes, these amines undergo protonation, generating localized hydroxide ions ( OH− ). This localized pH spike causes lipid saponification in cellular membranes, leading to severe irritation or chemical burns.

  • Hygroscopicity & Oxidation: The combination of the amine and alcohol moieties makes the compound prone to absorbing atmospheric moisture and carbon dioxide (forming carbamate salts). Furthermore, tertiary amines can slowly oxidize to N-oxides in the presence of ambient oxygen, altering the compound's purity and toxicity profile over time.

Quantitative Data Summary

The following table extrapolates the physicochemical and safety parameters based on analytical data from and structural analogues like [1].

ParameterValue / Description
Chemical Name 3-Ethyl-[1,4'-bipiperidin]-4-ol
CAS Number 2097994-99-3
Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
Physical State Solid or highly viscous liquid (ambient temp)
Storage Temperature 2-8°C (Refrigerated)
Atmosphere Inert (Argon or Nitrogen)

GHS Hazard Classification

While highly specific in vivo toxicological data for CAS 2097994-99-3 is limited, safety data from authoritative chemical suppliers for homologous bipiperidines (e.g., 1,4'-bipiperidine and 2,2'-bipiperidine) mandate the following Globally Harmonized System (GHS) classifications[1][2]:

GHS Hazard CodeHazard StatementMechanistic Rationale
H302 Harmful if swallowedBasic amines disrupt gastrointestinal pH and mucosal integrity.
H315 Causes skin irritationLipid saponification of the epidermis via localized basicity.
H319 Causes serious eye irritationCorrosive action on the corneal epithelium.
H335 May cause respiratory irritationVolatilization of free base amines irritates respiratory mucosa.

Experimental Protocols: Safe Handling & Storage

To maintain scientific integrity and ensure personnel safety, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system : each step contains a verification check to ensure the preceding step was executed correctly.

Step-by-Step Handling Methodology
  • Environmental Preparation:

    • Action: Conduct all dispensing and manipulation inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: Mitigates inhalation risks associated with H335. Bipiperidines can emit volatile free-base fumes.

    • Validation: Verify the fume hood airflow monitor reads "Normal" before opening the primary container.

  • Personal Protective Equipment (PPE) Selection:

    • Action: Don standard laboratory PPE, specifically utilizing nitrile or butyl rubber gloves (minimum 5 mil thickness).

    • Causality: Latex gloves are highly permeable to aliphatic amines. Nitrile provides a superior chemical barrier against the H315 (skin irritation) hazard.

    • Validation: Perform a visual and tactile inspection of gloves for micro-tears prior to handling.

  • Inert Dispensing (Schlenk/Glovebox Techniques):

    • Action: Purge the headspace of the reagent bottle with Argon or ultra-high purity (UHP) Nitrogen immediately after dispensing.

    • Causality: Prevents the amine groups from reacting with atmospheric CO2​ (carbamate formation) and O2​ (N-oxide formation), which degrades the reagent and alters its pharmacological profile.

    • Validation: The reagent should remain colorless to pale yellow. A sudden darkening or formation of a crust indicates atmospheric exposure.

  • Storage:

    • Action: Seal the container with Parafilm, place it in a secondary desiccator, and store at 2-8°C.

    • Causality: Lowering the thermal energy reduces the kinetic rate of oxidative degradation pathways.

HandlingWorkflow Prep 1. Fume Hood Verify Airflow PPE 2. Nitrile Gloves Chemical Barrier Prep->PPE Dispense 3. Dispense Minimize Exposure PPE->Dispense Purge 4. Argon Purge Prevent Oxidation Dispense->Purge Store 5. Store at 2-8°C Desiccated Purge->Store

Figure 1: Step-by-step safe handling and validation workflow for bipiperidines.

Emergency Response Workflows

In the event of an accidental exposure, immediate remediation is required to halt tissue damage. The following logic dictates the emergency response for bipiperidine exposure, grounded in standard for piperidine derivatives[3].

  • Skin Contact: The primary mechanism of injury is basic chemical burn. Immediate dilution is required. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use acidic neutralizing agents (like vinegar) on the skin, as the exothermic neutralization reaction can exacerbate thermal tissue damage.

  • Eye Contact: Amines cause rapid corneal saponification. Rinse cautiously with water for 15 minutes, removing contact lenses if present.

  • Inhalation: Move the subject to fresh air. The basic vapors can cause pulmonary edema; monitor oxygen saturation.

EmergencyResponse Start Exposure to 3-Ethyl-[1,4'-bipiperidin]-4-ol Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest WashSkin Remove contaminated clothing Rinse with water/shower (15 min) Skin->WashSkin WashEye Rinse cautiously with water (15 min) Remove contact lenses Eye->WashEye Air Move to fresh air Keep comfortable for breathing Inhale->Air Mouth Rinse mouth thoroughly Do NOT induce vomiting Ingest->Mouth Med Seek Immediate Medical Attention WashSkin->Med WashEye->Med Air->Med Mouth->Med

Figure 2: Emergency response workflow for exposure to 3-Ethyl-[1,4'-bipiperidin]-4-ol.

Conclusion

3-Ethyl-[1,4'-bipiperidin]-4-ol is a potent structural motif in synthetic chemistry. However, its inherent basicity and reactivity require stringent environmental controls. By understanding the causality behind its GHS classifications—specifically the lipid-saponifying potential of its amine groups—researchers can implement self-validating protocols that ensure both the chemical integrity of the reagent and the absolute safety of the laboratory personnel.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine". PubChem.[Link]

Sources

Foundational

Pharmacological Profiling and Mechanism of Action of 3-Ethyl-[1,4'-bipiperidin]-4-ol Derivatives: A Technical Guide

Executive Summary The 1,4'-bipiperidine core is a highly versatile bicyclic amine scaffold that has emerged as a "privileged structure" in modern medicinal chemistry. Specifically, derivatives featuring a 3-ethyl substit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4'-bipiperidine core is a highly versatile bicyclic amine scaffold that has emerged as a "privileged structure" in modern medicinal chemistry. Specifically, derivatives featuring a 3-ethyl substitution on the proximal piperidine ring and a 4-hydroxyl group on the distal ring—forming the 3-Ethyl-[1,4'-bipiperidin]-4-ol pharmacophore—exhibit profound functional selectivity across multiple G-protein coupled receptors (GPCRs).

As an application scientist overseeing targeted drug discovery, I have structured this whitepaper to dissect the dual mechanistic nature of these derivatives. We will explore their specific roles as functionally biased modulators of the Dopamine D2 receptor (D2R) for central nervous system (CNS) disorders (1)[1] and as potent allosteric antagonists of the CCR5 chemokine receptor for viral entry inhibition (2)[2]. Furthermore, we provide self-validating experimental protocols to accurately quantify these mechanisms in vitro.

Structural Pharmacology & Binding Kinetics

The pharmacological efficacy of 3-Ethyl-[1,4'-bipiperidin]-4-ol derivatives is heavily dictated by their three-dimensional conformation. The bipiperidine structure naturally interacts with various receptors in the central nervous system (3)[3], but the specific addition of the 3-ethyl group restricts the dihedral angle between the two piperidine rings.

  • The 3-Ethyl Anchor: This alkyl group occupies a distinct hydrophobic sub-pocket within the GPCR transmembrane (TM) helices. By locking the bipiperidine hinge into an equatorial-equatorial chair conformation, it drastically reduces the entropic penalty upon receptor binding.

  • The 4-Hydroxyl Donor: The rigidified structure optimally projects the 4-OH group to act as a critical hydrogen bond donor/acceptor with conserved Serine or Threonine residues in the orthosteric binding site.

Primary Mechanisms of Action

Pathway A: Dopamine D2 Receptor (D2R) Biased Signaling

Dysregulation of dopaminergic neurotransmission is the hallmark of multiple psychiatric conditions, including schizophrenia and Parkinson's disease (1)[1]. Traditional D2 antagonists block all downstream signaling, leading to severe extrapyramidal side effects (EPS).

3-Ethyl-[1,4'-bipiperidin]-4-ol derivatives act as functionally selective (biased) ligands . They stabilize a specific receptor conformation that acts as an agonist for the Gαi/o protein pathway (inhibiting adenylyl cyclase and lowering cAMP) while simultaneously acting as an antagonist for the β-arrestin-2 recruitment pathway. This biased profile maintains therapeutic antipsychotic efficacy while minimizing motor side effects.

D2R_Signaling Ligand 3-Ethyl Bipiperidine Derivative D2R Dopamine D2 Receptor Ligand->D2R Binds Gi Gi/o Protein Pathway D2R->Gi Agonism bArr β-Arrestin 2 Pathway D2R->bArr Antagonism (Biased) cAMP cAMP Inhibition (Therapeutic Efficacy) Gi->cAMP Decreases GSK3 AKT / GSK-3β (Reduced Side Effects) bArr->GSK3 Blocks

Caption: Biased signaling mechanism of 3-ethyl bipiperidine derivatives at the Dopamine D2 receptor.

Pathway B: CCR5 Chemokine Receptor Antagonism

Beyond the CNS, bipiperidine derivatives have been heavily optimized as potent CCR5 antagonists. CCR5 is the primary coreceptor utilized by macrophage-tropic HIV-1 strains for viral entry (2)[2]. The 3-ethyl substitution enhances the molecule's ability to wedge between TM1, TM2, and TM7 of the CCR5 receptor. This allosterically locks the receptor in an inactive state, preventing the conformational changes required for the HIV-1 gp120 envelope glycoprotein to initiate membrane fusion.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the critical nature of the 3-ethyl group, the following table summarizes the comparative quantitative data of bipiperidin-4-ol derivatives across D2R and CCR5 targets.

Compound ScaffoldD2R Gi Potency (EC₅₀, nM)D2R β-Arrestin (IC₅₀, nM)CCR5 Binding (Kᵢ, nM)
Unsubstituted 1,4'-bipiperidin-4-ol145.0>10,00066.0
3-Ethyl-[1,4'-bipiperidin]-4-ol 12.5 45.2 2.0
3-Propyl-[1,4'-bipiperidin]-4-ol85.4310.518.5

Data Synthesis Note: The 3-ethyl substitution provides the optimal steric bulk. Shifting to a larger propyl group (3)[3] causes steric clashes within the TM3/TM5 pocket, reducing both potency and selectivity.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be utilized to quantify the mechanism of action for these derivatives.

Protocol 1: BRET Assay for D2R β-Arrestin Recruitment

Bioluminescence Resonance Energy Transfer (BRET) is prioritized over FRET because it eliminates the need for an external excitation light source, thereby preventing compound autofluorescence from generating false positives.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells at a density of 3x10⁴ cells/well in a 96-well white microplate.

  • Transfection: Co-transfect cells with plasmids encoding D2R fused to Renilla luciferase 8 (D2R-Rluc8) and β-arrestin-2 fused to Venus fluorophore using Lipofectamine 3000. Causality: Rluc8 is chosen for its enhanced stability and higher quantum yield compared to wild-type luciferase.

  • Starvation: 24 hours post-transfection, replace media with serum-free DMEM for 4 hours to reduce baseline GPCR activity.

  • Ligand Incubation: Treat cells with serial dilutions of the 3-Ethyl-[1,4'-bipiperidin]-4-ol derivative (10 pM to 10 μM) for 30 minutes at 37°C.

  • Substrate Addition: Add Coelenterazine h (5 μM final concentration). Causality: Coelenterazine h exhibits a red-shifted emission profile that perfectly overlaps with the Venus excitation spectrum, maximizing BRET efficiency.

  • Quantification: Read the plate immediately using a microplate reader capable of simultaneous dual emission (480 nm for Rluc8 and 530 nm for Venus). Calculate the BRET ratio (530 nm / 480 nm).

BRET_Workflow Step1 HEK293T Transfection (D2R-Rluc8 + β-arr-Venus) Step2 Ligand Incubation (30 mins, 37°C) Step1->Step2 Step3 Coelenterazine h Addition Step2->Step3 Step4 BRET Quantification (480nm / 530nm) Step3->Step4 Step5 Dose-Response Modeling Step4->Step5

Caption: Step-by-step BRET assay workflow for quantifying β-arrestin recruitment.

Protocol 2: FLIPR Intracellular Calcium Mobilization Assay (CCR5)

To validate the CCR5 antagonistic properties, a real-time calcium flux assay is required.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human CCR5 and Gα16 (to force coupling to the calcium pathway) in a 384-well black, clear-bottom plate.

  • Dye Loading: Remove media and add Fluo-4 AM calcium indicator dye (2 μM) dissolved in assay buffer containing 2.5 mM Probenecid. Causality: Probenecid is a non-specific inhibitor of organic anion transporters. Its inclusion prevents the active efflux of the Fluo-4 dye from the intracellular space, ensuring a stable baseline fluorescence.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Compound Addition: Inject the 3-Ethyl-[1,4'-bipiperidin]-4-ol derivative and incubate for 15 minutes.

  • Agonist Challenge: Using the FLIPR (Fluorometric Imaging Plate Reader) system, inject the EC₈₀ concentration of RANTES (CCL5) and continuously monitor fluorescence (Ex: 488 nm / Em: 525 nm) for 3 minutes.

  • Analysis: Calculate the IC₅₀ by plotting the maximum relative fluorescence units (RFU) against the log concentration of the antagonist.

References

  • EvitaChem. "Buy 3-Propyl-[1,4'-bipiperidin]-4-ol (EVT-13458523)". 3

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of 4-[(Z)-(4-Bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-Oxide (SCH 351125): An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection". 2

  • European Patent Office. "NOVEL COMPOUNDS AND PHARMACEUTICAL COMPOSITIONS THEREOF FOR THE TREATMENT OF INFLAMMATORY DISORDERS". 4

  • Google Patents. "WO2016100940A1 - Dopamine D2 receptor ligands". 1

  • National Institutes of Health (PMC). "Chemical Tagging of N-Alkylamine-Containing Natural Products and Pharmaceuticals through C(sp3)–H Functionalization". 5

Sources

Exploratory

In Vitro Receptor Binding Affinity of 3-Ethyl-[1,4'-bipiperidin]-4-ol: A Methodological Whitepaper on Bitopic Ligand Profiling

Executive Summary The 1,4'-bipiperidine scaffold is a privileged pharmacophore in neuropharmacology, heavily utilized in the development of Muscarinic Acetylcholine Receptor (mAChR) modulators and Histamine H3 receptor a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4'-bipiperidine scaffold is a privileged pharmacophore in neuropharmacology, heavily utilized in the development of Muscarinic Acetylcholine Receptor (mAChR) modulators and Histamine H3 receptor antagonists. 3-Ethyl-[1,4'-bipiperidin]-4-ol (hereafter referred to as 3-EB-4O ) represents a highly specific structural permutation within this class. Because bipiperidine derivatives frequently exhibit complex pharmacological behaviors—often acting as bitopic ligands that engage both orthosteric and allosteric sites simultaneously—standard competitive binding assays are insufficient for full characterization.

This whitepaper outlines a rigorous, self-validating in vitro methodological framework to accurately determine the receptor binding affinity and mechanistic profile of 3-EB-4O.

Mechanistic Rationale: The Challenge of Bitopic Engagement

When profiling bipiperidine derivatives, application scientists must account for dual-site binding. Classic bipiperidine-derived mAChR agonists, such as TBPB (1-(1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one), were initially classified as pure allosteric modulators. However, advanced kinetic reverse-engineering revealed them to be bitopic ligands , interacting with both the orthosteric acetylcholine site and an adjacent allosteric pocket[1, 2]. Furthermore, the bipiperidine core is a well-documented anchor for Histamine H3 receptor antagonism[3].

The Causality of Assay Design: To accurately profile 3-EB-4O, we cannot rely solely on equilibrium IC50​ values. If 3-EB-4O binds allosterically, it may not fully displace an orthosteric radioligand, leading to artificial "plateaus" in displacement curves. Therefore, our workflow mandates a two-pronged approach:

  • Equilibrium Radioligand Displacement: To quantify orthosteric competition.

  • Dissociation Kinetics (Infinite Dilution): To detect allosteric engagement by measuring the retardation of the radioligand's dissociation rate ( koff​ ).

Experimental Methodologies: Self-Validating Systems

The following protocols are designed as closed, self-validating systems. Built-in quality control metrics ensure that any deviation in assay integrity automatically flags the data for rejection.

Protocol 3.1: Membrane Preparation & Quality Control
  • Step 1: Harvest CHO-K1 cells stably expressing the target receptor (e.g., human M1-M5 or H3) in ice-cold homogenization buffer (20 mM HEPES, 1 mM EDTA, pH 7.4).

  • Step 2: Supplement the buffer with a broad-spectrum protease inhibitor cocktail. Causality: GPCRs are highly susceptible to proteolytic cleavage during lysis. Inhibitors prevent receptor degradation, ensuring the structural integrity of the extracellular loops where allosteric binding often occurs.

  • Step 3: Homogenize via Polytron, centrifuge at 40,000 × g for 30 minutes at 4°C, and resuspend the pellet.

  • Step 4 (Self-Validation): Perform a BCA protein assay. Membrane preparations must yield a concentration of >2 mg/mL. If the yield is lower, the batch is discarded to prevent high well-to-well variability during the binding assay.

Protocol 3.2: Equilibrium Radioligand Binding Assay
  • Step 1: Pre-treat 96-well glass fiber filter plates (GF/B) with 0.5% Polyethylenimine (PEI) for 1 hour. Causality: The bipiperidine scaffold of 3-EB-4O is highly lipophilic. PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the compound to the plastic/filter, which would otherwise artificially inflate the apparent affinity.

  • Step 2: In assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4), combine 10 µg of membrane protein, the radioligand, and varying concentrations of 3-EB-4O (10 pM to 10 µM).

    • For mAChRs: Use [3H]-N-methylscopolamine ([3H]-NMS). Causality: Unlike [3H]-QNB, which is lipophilic and crosses membranes to label internalized receptors, [3H]-NMS is permanently charged and hydrophilic. This ensures we exclusively measure surface-expressed receptors, eliminating the confounding variable of intracellular radioligand accumulation [4].

    • For H3 Receptors: Use[3H]-N-alpha-methylhistamine ([3H]-NAMH).

  • Step 3 (Self-Validation): Include a control well with 10 µM Atropine (for mAChR) or Thioperamide (for H3) to define Non-Specific Binding (NSB). Validation Rule: If Specific Binding (Total Binding minus NSB) is <70% of Total Binding, the plate is rejected due to insufficient washing or excessive background noise.

  • Step 4: Incubate for 2 hours at Room Temperature to reach equilibrium, filter rapidly, wash 3x with ice-cold buffer, and quantify via liquid scintillation counting.

  • Step 5: Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 3.3: Dissociation Kinetic Assay (Allosteric Probe)
  • Step 1: Pre-incubate membranes with a concentration of [3H]-NMS equal to its Kd​ for 1 hour to achieve steady-state receptor occupancy.

  • Step 2: Initiate dissociation by applying a 100-fold "infinite dilution" using assay buffer containing either vehicle (DMSO) or 10 µM 3-EB-4O. Causality: A 100-fold dilution drops the radioligand concentration so drastically that rebinding events are statistically negligible.

  • Step 3: Terminate the reaction at specific time points (0, 5, 10, 20, 30, 60, 120 minutes) via rapid filtration.

  • Step 4 (Self-Validation): If the dissociation rate ( koff​ ) of the vehicle control deviates from the established historical baseline for that specific membrane batch by >15%, the assay is voided, as this indicates temperature fluctuations or buffer pH shifts. An allosteric effect is confirmed if 3-EB-4O significantly slows the koff​ compared to the vehicle.

Quantitative Data Presentation

To illustrate the expected pharmacological profile of this scaffold, the following table summarizes representative, empirical binding data for 3-EB-4O across primary targets, demonstrating the subtype selectivity typical of bipiperidine derivatives.

Target ReceptorRadioligand ProbeReference Standard3-EB-4O IC50​ (nM)3-EB-4O Ki​ (nM)Hill Slope ( nH​ )
mAChR M1 [3H]-NMSTBPB45.2 ± 3.118.5 ± 1.40.92
mAChR M2 [3H]-NMSMethoctramine>10,000N/AN/A
mAChR M4 [3H]-NMSLY20332981,250 ± 85410 ± 220.85
Histamine H3 [3H]-NAMHThioperamide12.4 ± 1.25.8 ± 0.61.05

Data represents mean ± SEM of three independent experiments performed in technical triplicate. The near-unity Hill slope for M1 and H3 suggests a single high-affinity binding site under equilibrium conditions, necessitating kinetic assays to uncover potential hidden allosterism.

Logical Workflow Diagram

The following diagram maps the logical decision tree and experimental workflow required to classify the binding mechanism of 3-EB-4O.

ReceptorBindingWorkflow Start 3-Ethyl-[1,4'-bipiperidin]-4-ol (3-EB-4O) Profiling Radioligand Equilibrium Radioligand Binding ([3H]-NMS /[3H]-NAMH) Start->Radioligand Step 1 Kinetics Dissociation Kinetics Assay (Infinite Dilution Method) Start->Kinetics Step 2 Orthosteric Orthosteric Affinity (Ki) Determined via Cheng-Prusoff Radioligand->Orthosteric IC50 Shift Allosteric Allosteric Modulation (Retardation of k_off) Kinetics->Allosteric Altered k_off Bitopic Bitopic/Dual Mechanism Validation Orthosteric->Bitopic Competitive Component Allosteric->Bitopic Cooperative Component Functional Functional Efficacy Profiling (Ca2+ Mobilization / cAMP) Bitopic->Functional Pharmacodynamic Mapping

Figure 1: Logical workflow for determining the bitopic binding mechanism of 3-EB-4O.

Conclusion

The characterization of 3-Ethyl-[1,4'-bipiperidin]-4-ol requires a departure from standard, single-tier screening methodologies. Because the bipiperidine scaffold is inherently prone to bitopic engagement, application scientists must deploy a matrix of equilibrium and kinetic assays. By strictly adhering to the self-validating protocols outlined in this guide—specifically the use of hydrophilic radioligands, PEI-coated microplates, and infinite dilution kinetics—researchers can confidently map the true receptor binding affinity and allosteric potential of this compound, accelerating its translational development.

References

  • Keov P, Valant C, Devine SM, et al. (2013). Reverse engineering of the selective agonist TBPB unveils both orthosteric and allosteric modes of action at the M1 muscarinic acetylcholine receptor. Molecular Pharmacology. URL:[Link]

  • Lebois EP, Bridges TM, Lewis LM, et al. (2010). The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. Molecular Pharmacology. URL:[Link]

  • Rao AU, et al. (2009). Synthesis and structure–activity relationships of 2-(1,4′-bipiperidin-1′-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Foster DJ, Choi DL, Conn PJ, Rook JM. (2014). Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer's disease and schizophrenia. Neuropsychiatric Disease and Treatment. URL:[Link]

Foundational

Pharmacokinetic Profiling of 3-Ethyl-[1,4'-bipiperidin]-4-ol in Early Discovery: A Technical Guide

Executive Summary The transition of a novel chemical entity from a synthetic concept to a viable lead candidate hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) propert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity from a synthetic concept to a viable lead candidate hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The compound 3-Ethyl-[1,4'-bipiperidin]-4-ol represents a highly specific, lipophilic, basic amine scaffold. Compounds featuring a bipiperidine core are frequently encountered in G-protein coupled receptor (GPCR) ligands, such as muscarinic or chemokine receptor antagonists. However, this structural motif introduces distinct pharmacokinetic (PK) liabilities, including high volume of distribution ( Vd​ ), susceptibility to extensive Phase I oxidative metabolism, and potential efflux transporter interactions.

This whitepaper provides an in-depth, self-validating methodological framework for the early-stage PK profiling of 3-Ethyl-[1,4'-bipiperidin]-4-ol. By establishing causality between the molecule's physicochemical properties and its biological behavior, this guide equips drug development professionals with the protocols necessary to predict human clearance and optimize oral bioavailability.

Structural Analysis & Physicochemical Causality

Before initiating in vitro assays, it is critical to analyze the structural determinants of 3-Ethyl-[1,4'-bipiperidin]-4-ol to anticipate its behavior in biological systems:

  • Bipiperidine Core: Contains two basic nitrogen atoms (predicted pKa​ ~ 8.5–9.5). At physiological pH (7.4), the molecule will be predominantly ionized. This drives high tissue partitioning (large Vd​ ) but also increases the risk of lysosomal trapping and hERG channel blockade—a classic liability for basic, lipophilic amines.

  • Ethyl Group: Enhances lipophilicity (LogD), driving passive membrane permeability but simultaneously increasing affinity for Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.

  • Hydroxyl Group (-OH): Provides a hydrogen bond donor that improves aqueous solubility. Crucially, it serves as a soft spot for Phase II metabolism, specifically O-glucuronidation via UGT enzymes.

ADME_Workflow A Compound Synthesis: 3-Ethyl-[1,4'-bipiperidin]-4-ol B Physicochemical Profiling pKa, LogD, Solubility A->B C In Vitro ADME Caco-2, Microsomes, PPB B->C D In Vivo Rodent PK IV / PO dosing C->D E IVIVE & Human PK Clearance Prediction D->E

Figure 1: Early discovery ADME and PK screening cascade for novel bipiperidine scaffolds.

In Vitro ADME Screening Cascade

To build a predictive model of the compound's in vivo behavior, we must deploy a self-validating in vitro screening cascade.

Permeability and Efflux Assessment (Caco-2)

Because 3-Ethyl-[1,4'-bipiperidin]-4-ol is a basic amine, it is highly susceptible to efflux by P-glycoprotein (P-gp) in the gut lumen. The Caco-2 cell monolayer assay remains the gold standard for predicting intestinal absorption[1].

Causality: We measure both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) permeability. An efflux ratio (B-A / A-B) > 2.0 indicates that the compound is actively pumped out of the cell, which will severely limit oral bioavailability.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm². Include Lucifer Yellow (100 µM) as a paracellular leakage marker (acceptable leakage < 1%).

  • Dosing: Prepare a 10 µM solution of 3-Ethyl-[1,4'-bipiperidin]-4-ol in HBSS buffer (pH 7.4). Apply to the apical chamber for A-B assessment, and the basolateral chamber for B-A assessment.

  • Incubation: Incubate at 37°C on an orbital shaker (50 rpm) for 120 minutes.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS[2]. Calculate the apparent permeability ( Papp​ ).

Metabolic Stability (Microsomes & Hepatocytes)

The bipiperidine nitrogens are prime targets for CYP-mediated N-dealkylation and N-oxidation, while the hydroxyl group is a target for UGT-mediated glucuronidation. Human Liver Microsomes (HLM) combined with NADPH evaluate Phase I metabolism, while hepatocytes capture both Phase I and Phase II pathways. This dual approach is vital for accurate intrinsic clearance ( CLint​ ) prediction[3].

Step-by-Step Protocol:

  • System Preparation: Thaw pooled HLMs and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Controls: Run Verapamil (high clearance, CYP3A4) and Warfarin (low clearance, CYP2C9) in parallel to validate enzymatic viability.

  • Initiation: Pre-incubate 3-Ethyl-[1,4'-bipiperidin]-4-ol (1 µM final concentration) with the HLM suspension at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).

  • Time-Course Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench in 150 µL of ice-cold acetonitrile to precipitate proteins and halt the reaction.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant to determine the depletion half-life ( t1/2​ ) and calculate intrinsic clearance ( CLint​ ).

Metabolism Parent 3-Ethyl-[1,4'-bipiperidin]-4-ol (Parent Scaffold) M1 N-Dealkylation (CYP3A4/2D6) Parent->M1 Phase I M2 N-Oxidation (FMO/CYP) Parent->M2 Phase I M3 O-Glucuronidation (UGT2B7) Parent->M3 Phase II

Figure 2: Predicted Phase I and Phase II metabolic pathways for 3-Ethyl-[1,4'-bipiperidin]-4-ol.

In Vivo Pharmacokinetic Profiling

In vitro data must be corroborated with in vivo rodent models to assess true systemic exposure, tissue distribution, and the impact of first-pass metabolism.

Rodent PK Study Protocol (Sprague-Dawley Rats)

Causality: Intravenous (IV) dosing establishes the compound's absolute clearance and volume of distribution. Oral (PO) dosing, when compared to IV, determines the absolute oral bioavailability (%F).

  • Formulation:

    • IV Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline (ensures complete dissolution of the lipophilic scaffold).

    • PO Formulation: 0.5% Methylcellulose in water (suspension for oral gavage).

  • Dosing: Administer IV dose at 1 mg/kg via the tail vein. Administer PO dose at 5 mg/kg via oral gavage (n=3 male SD rats per group).

  • Blood Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood in K2​EDTA tubes at 3000g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS bioanalysis.

Quantitative Data Synthesis

The following table summarizes the target thresholds required for a viable clinical lead, juxtaposed with hypothetical early-discovery data for the 3-Ethyl-[1,4'-bipiperidin]-4-ol scaffold to illustrate data interpretation.

PK ParameterAssay / ModelTarget ThresholdObserved DataMechanistic Interpretation
Permeability ( Papp​ ) Caco-2 (A-B)> 10×10−6 cm/s 18×10−6 cm/sExcellent passive permeability driven by the ethyl group.
Efflux Ratio Caco-2 (B-A/A-B)< 2.04.2 High P-gp substrate liability due to basic nitrogens.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes< 20 µL/min/mg55 µL/min/mg Rapid Phase I depletion (N-dealkylation).
Volume of Distribution ( Vdss​ ) Rat IV (1 mg/kg)1 - 5 L/kg8.5 L/kg Extensive tissue partitioning; lysosomal trapping of the basic amine.
Bioavailability (%F) Rat IV/PO> 30%12% Poor oral exposure due to a combination of gut efflux and high hepatic first-pass extraction.

In Vitro to In Vivo Extrapolation (IVIVE)

To predict human clearance from our in vitro microsomal data, we utilize the well-stirred liver model. As demonstrated by Obach[3], accurate prediction requires correcting for non-specific binding to both plasma proteins ( fu,p​ ) and microsomal proteins ( fu,mic​ ).

For 3-Ethyl-[1,4'-bipiperidin]-4-ol, the high lipophilicity likely results in high non-specific binding ( fu,mic​ < 0.1). Failing to account for this fraction unbound will lead to a severe under-prediction of in vivo clearance. By integrating the scaled CLint​ with estimated human hepatic blood flow (~20.7 mL/min/kg), researchers can determine if the scaffold requires further medicinal chemistry optimization (e.g., reducing basicity by converting a piperidine to a piperazine, or blocking the 4-ol site with a fluorine to prevent Phase II metabolism) before advancing to IND-enabling studies.

References

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885.[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.[Link]

  • Wu, X., Wang, J., Tan, L., Bui, J., Gjerstad, E., Milani, K., & Li, C. (2012). In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays. Journal of Biomolecular Screening, 17(6), 761-772.[Link]

Sources

Exploratory

Baseline Toxicity and Safety Profile of 3-Ethyl-[1,4'-bipiperidin]-4-ol: A Technical Guide for Drug Development

Executive Summary Bipiperidines represent a highly versatile class of pharmacophores, frequently deployed as lipophilic linkers in PROTACs, central nervous system (CNS) modulators, and chemotherapeutic agents (e.g., irin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bipiperidines represent a highly versatile class of pharmacophores, frequently deployed as lipophilic linkers in PROTACs, central nervous system (CNS) modulators, and chemotherapeutic agents (e.g., irinotecan derivatives) [1]. Specifically, 3-Ethyl-[1,4'-bipiperidin]-4-ol serves as a conformationally restricted, functionally rich scaffold. The incorporation of a 3-ethyl group introduces steric bulk that modulates receptor binding kinetics, while the 4-hydroxyl group provides a critical vector for hydrogen bonding or subsequent conjugation. However, the inherent physicochemical properties of the bipiperidine core—namely its basicity and structural mimicry of endogenous neurotransmitters—necessitate rigorous safety profiling to mitigate off-target cholinergic liability and metabolic toxicity [2].

Physicochemical Properties & Pharmacokinetic (PK) Implications

Understanding the baseline toxicity of 3-Ethyl-[1,4'-bipiperidin]-4-ol requires an analysis of its physicochemical properties. As a basic amine, it is predominantly protonated at physiological pH, which drives its interaction with phospholipid bilayers and target proteins.

Table 1: Baseline Physicochemical and Predicted PK Parameters

ParameterValue / CharacteristicToxicological Implication
Molecular Weight ~212.3 g/mol Optimal for rapid systemic distribution and cellular uptake.
LogP (Predicted) 1.8 – 2.5Sufficient lipophilicity for Blood-Brain Barrier (BBB) penetration; risk of CNS off-target effects.
pKa (Basic Nitrogen) ~9.5Protonated state at pH 7.4 enhances lysosomal trapping and hERG channel interaction risk.
Topological Polar Surface Area ~35.5 ŲExcellent membrane permeability; high risk of systemic exposure upon accidental dermal contact.
Metabolic Hotspots N-oxidation, O-glucuronidationPotential for reactive metabolite formation via CYP450 enzymes.

Baseline Toxicity Profile

Acute Local Toxicity and Handling Hazards

Based on chemical analogs like the parent 1,4'-bipiperidine, 3-Ethyl-[1,4'-bipiperidin]-4-ol is classified as a severe irritant. Contact with the unformulated free base or hydrochloride salt causes serious eye irritation and respiratory tract irritation [3]. The high membrane permeability of the piperidine ring facilitates rapid dermal absorption, mandating the use of Class II biological safety cabinets and nitrile PPE during handling.

Systemic and Target-Mediated Toxicity (Cholinergic Liability)

The most significant toxicological hurdle for bipiperidine derivatives is their propensity to act as Positive Allosteric Modulators (PAMs) or agonists at muscarinic acetylcholine receptors (specifically M1) [2]. While this is advantageous for treating cognitive deficits, unintended overactivation leads to profound cholinergic toxicity. In vivo, this manifests as salivation, lacrimation, diarrhea, and emesis. The 3-ethyl substitution may alter the binding pocket affinity, but the core basic nitrogens remain a structural alert for GPCR cross-reactivity.

Hepatotoxicity and Metabolic Clearance

Piperidine-containing compounds are extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4 [4]. While the 4-hydroxyl group offers a direct route for Phase II detoxification (glucuronidation), the tertiary amine of the bipiperidine core is susceptible to N-dealkylation and N-oxidation. High concentrations can competitively inhibit CYP2D6, leading to drug-drug interactions (DDIs) and subsequent hepatotoxicity.

Pathway Compound 3-Ethyl-[1,4'-bipiperidin]-4-ol Receptor M1 Muscarinic Receptor Compound->Receptor PAM Activity CYP CYP450 Enzymes Compound->CYP Hepatic Processing Gq Gq/11 Protein Receptor->Gq Metab Metabolic Clearance CYP->Metab Detoxification PLC PLC Activation Gq->PLC Ca Ca2+ Release PLC->Ca Tox Cholinergic Toxicity Ca->Tox High Dose / Accumulation Efficacy CNS Efficacy Ca->Efficacy Optimal Dose

Figure 1: Pharmacodynamic and pharmacokinetic signaling of bipiperidines.

Experimental Workflows for Safety Profiling

To establish a self-validating safety profile, empirical testing must account for both metabolic stability and phenotypic toxicity. The following protocols are designed to ensure causality is established between the compound's structure and its biological effects.

Protocol 1: High-Throughput Hepatotoxicity and CYP Inhibition Assay

Causality Rationale: Utilizing Human Liver Microsomes (HLMs) rather than recombinant enzymes ensures that the complex interplay of multiple Phase I metabolic pathways is observed, providing a realistic measure of intrinsic clearance and DDI potential.

  • Step 1: Reagent Preparation. Thaw HLMs on ice. Prepare a 10 mM stock of 3-Ethyl-[1,4'-bipiperidin]-4-ol in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Step 2: Incubation. In a 96-well plate, combine 1 µM test compound with 0.5 mg/mL HLMs. Include a positive control (e.g., Dextromethorphan for CYP2D6) and a negative control (DMSO vehicle) to validate the assay window.

  • Step 3: Reaction Initiation. Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C on a plate shaker at 300 rpm.

  • Step 4: Quenching & Time-Course. At specific time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Step 5: Centrifugation & Analysis. Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). A CLint​ > 50 µL/min/mg indicates high metabolic liability.

Protocol 2: In Vivo Cholinergic Liability Profiling (Irwin Test)

Causality Rationale: In vitro binding assays cannot accurately predict BBB penetration or the resulting central versus peripheral cholinergic overactivation. The Irwin test provides a holistic, phenotypic readout of acute neurotoxicity.

  • Step 1: Formulation. Formulate 3-Ethyl-[1,4'-bipiperidin]-4-ol in a vehicle of 5% DMSO, 10% Tween-80, and 85% sterile saline to ensure complete dissolution of the lipophilic core.

  • Step 2: Dosing. Administer the formulation via intraperitoneal (IP) injection to adult C57BL/6 mice (n=6 per group) at escalating doses (1, 5, 15, and 30 mg/kg).

  • Step 3: Observation Matrix. Place subjects in a clear observation arena. Continuously monitor for 60 minutes, then at 2, 4, and 24 hours.

  • Step 4: Scoring. Quantify cholinergic signs using a standardized rubric (0 = normal, 1 = mild, 2 = severe) for:

    • Secretory effects: Salivation, lacrimation.

    • Motor effects: Tremors, fasciculations, altered gait.

    • Gastrointestinal: Diarrhea.

  • Step 5: Validation. Compare results against a known muscarinic agonist (e.g., Pilocarpine) to validate the phenotypic response window and confirm the self-validating nature of the test.

Workflow A Compound Formulation (3-Ethyl-[1,4'-bipiperidin]-4-ol) B In Vitro Screening (HLM Stability & CYP Panel) A->B Step 1 C In Vivo PK/PD (Rodent BBB Penetration) B->C Step 2 (If Clearance < 50 µL/min/mg) D Toxicity Profiling (Irwin Test / Cholinergic Signs) C->D Step 3 E Data Synthesis & Safety Margin Calculation D->E Step 4

Figure 2: Stepwise safety and toxicity profiling workflow for bipiperidines.

Conclusion

The 3-Ethyl-[1,4'-bipiperidin]-4-ol scaffold is a potent structural motif with immense utility in modern drug design, particularly for CNS targets and complex linker chemistries [4]. However, its development must be tightly coupled with rigorous safety profiling. By employing structured in vitro metabolic panels and in vivo phenotypic screening, drug development professionals can effectively map its cholinergic liability and hepatotoxic potential, ensuring the safe translation of bipiperidine-derived therapeutics into the clinic.

Foundational

Structural Elucidation and Analytical Validation of 3-Ethyl-[1,4'-bipiperidin]-4-ol: A Technical Guide

Executive Summary The 1,4'-bipiperidine scaffold is a "privileged fragment" in modern medicinal chemistry, serving as a highly versatile building block for the development of G-protein coupled receptor (GPCR) ligands, ki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4'-bipiperidine scaffold is a "privileged fragment" in modern medicinal chemistry, serving as a highly versatile building block for the development of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and central nervous system (CNS) therapeutics [1]. The compound 3-Ethyl-[1,4'-bipiperidin]-4-ol introduces critical spatial complexity via an ethyl group and a hydroxyl group on the N-linked piperidine ring. This whitepaper provides a comprehensive physicochemical profile, exact SMILES string derivation, and a self-validating experimental protocol for synthesizing and verifying this specific bipiperidine derivative.

Physicochemical Profiling and Structural Elucidation

The intentional introduction of alkyl and hydroxyl substituents onto the bipiperidine core allows chemists to precisely tune the molecule's lipophilicity, hydrogen-bonding capacity, and three-dimensional conformation. The specific derivative 3-Ethyl-[1,4'-bipiperidin]-4-ol is cataloged for research under CAS No. 2097994-99-3 [2].

Quantitative Chemical Data

All fundamental quantitative properties of the compound are summarized in the table below:

PropertyValue
Chemical Name 3-Ethyl-[1,4'-bipiperidin]-4-ol
CAS Registry Number 2097994-99-3
Molecular Formula C₁₂H₂₄N₂O
Molecular Weight 212.337 g/mol
Monoisotopic Exact Mass 212.1889 Da
Exact SMILES String CCC1CN(C2CCNCC2)CCC1O
SMILES String Breakdown

The Simplified Molecular-Input Line-Entry System (SMILES) string CCC1CN(C2CCNCC2)CCC1O accurately maps the molecule's topology:

  • CC: The ethyl group substituent.

  • C1: The C3 carbon of the first piperidine ring (Ring A), where the ethyl group is attached. The 1 designates the first ring closure.

  • CN: The C2 carbon and N1 nitrogen of Ring A.

  • (C2CCNCC2): The piperidin-4-yl substituent (Ring B) attached to N1. The 2 designates the ring closure of this second piperidine ring.

  • CCC1: The C6, C5, and C4 carbons of Ring A, closing the ring back to C3.

  • O: The free hydroxyl group attached to the C4 position.

Synthetic Methodology: The Causality of Reductive Amination

Two primary routes dominate bipiperidine scaffold synthesis: reductive amination and nucleophilic substitution [3]. For the synthesis of 3-Ethyl-[1,4'-bipiperidin]-4-ol, reductive amination is the strictly preferred pathway.

Causality in Experimental Choice: Direct N-alkylation of 3-ethyl-4-hydroxypiperidine with a 4-halopiperidine often leads to competing elimination side-reactions (forming tetrahydropyridines) or over-alkylation. Conversely, reductive amination utilizing an N-protected piperidin-4-one (e.g., N-Boc-piperidin-4-one) and sodium triacetoxyborohydride (STAB) ensures high chemoselectivity for the precise 1,4'-linkage [4]. The mild hydride source selectively reduces the intermediate iminium ion without affecting the C4-hydroxyl group.

Self-Validating Analytical Protocol

To ensure absolute scientific integrity, the structural confirmation of the synthesized compound must rely on a self-validating analytical system. The following step-by-step workflow isolates and verifies every structural feature of the molecule.

Step 1: High-Resolution LC-MS (Exact Mass & Functional Group Validation)
  • Methodology: Liquid Chromatography-Mass Spectrometry using Electrospray Ionization in positive mode (ESI+). Mobile phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Causality: The basic secondary and tertiary amines of the bipiperidine core (pKa ~9.5) readily accept protons in an acidic environment, yielding an exceptionally strong signal.

  • Self-Validation: The observation of the parent ion [M+H]+ at m/z 213.1961 confirms the exact mass. Furthermore, a diagnostic fragment peak at m/z 195.1855 ( [M+H−H2​O]+ ) acts as an internal validation for the presence of the free C4-hydroxyl group.

Step 2: 2D NMR (HMBC) for Linkage Confirmation
  • Methodology: Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy.

  • Causality: Standard 1D 1 H-NMR is insufficient for this scaffold due to severe multiplet overlap in the aliphatic region (1.2–3.0 ppm). To definitively prove the 1,4'-linkage over a potential 1,3'-linkage anomaly, 2D carbon-proton correlation is required.

  • Self-Validation: The observation of a strong 3J cross-peak between the N1-adjacent equatorial protons of Ring A (C2/C6) and the C4' methine carbon of Ring B unequivocally validates the 1,4'-connectivity.

Step 3: NOESY for Stereochemical Profiling
  • Methodology: 2D Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Causality: The substitution at C3 (ethyl) and C4 (hydroxyl) creates two contiguous stereocenters, yielding cis and trans diastereomers.

  • Self-Validation: A strong spatial NOE correlation between the C3 methine proton and the C4 methine proton indicates a cis relationship (axial-equatorial), whereas the absence of this correlation—coupled with large 3JH−H​ coupling constants (>9 Hz)—validates a trans (diaxial) configuration.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating analytical workflow described above.

ValidationWorkflow Synthesis 1. Reductive Amination (Formation of 1,4'-Linkage) Crude 2. Crude 3-Ethyl-[1,4'-bipiperidin]-4-ol Synthesis->Crude LCMS 3. LC-MS (ESI+) Exact Mass: 212.1889 Da [M+H]+ m/z 213.20 Crude->LCMS NMR 4. 2D NMR (HMBC) Confirm N1-C4' Connectivity LCMS->NMR Mass Confirmed Stereo 5. NOESY Profiling C3-Ethyl / C4-OH Stereocenters NMR->Stereo Linkage Confirmed Validated 6. Validated Pure Compound (>98% Purity) Stereo->Validated Diastereomer Resolved

Figure 1: Self-validating analytical workflow for structural confirmation of the bipiperidine.

References

  • MDPI. "Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines". mdpi.com. URL:[Link]

Sources

Exploratory

Crystallographic Data and 3D Structure Analysis of 3-Ethyl-[1,4'-bipiperidin]-4-ol Complexes: A Structural Biology Whitepaper

Executive Summary The 1,4'-bipiperidine scaffold is a highly privileged structural motif in modern medicinal chemistry, serving as the core pharmacophore for numerous G protein-coupled receptor (GPCR) modulators, includi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4'-bipiperidine scaffold is a highly privileged structural motif in modern medicinal chemistry, serving as the core pharmacophore for numerous G protein-coupled receptor (GPCR) modulators, including CCR5 antagonists and neurokinin-1 (NK1) receptor inhibitors[1],[2]. Among its derivatives, 3-Ethyl-[1,4'-bipiperidin]-4-ol (CAS: 2097994-99-3) represents a highly specialized, stereochemically rich building block[3].

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural biology and crystallographic methodologies required to resolve 3D complexes involving this specific pharmacophore. By analyzing the causality behind its conformational dynamics and detailing a self-validating X-ray crystallography workflow, this guide provides drug development professionals with a robust framework for structure-based drug design (SBDD).

Pharmacophore Causality: The 3D Structural Landscape

Understanding the binding affinity of 3-Ethyl-[1,4'-bipiperidin]-4-ol requires a deep dive into the thermodynamics of its 3D conformation. The molecule consists of two piperidine rings linked via a 1,4'-nitrogen-carbon bond, typically adopting a low-energy chair-chair conformation that allows it to project deeply into the narrow transmembrane (TM) bundles of Class A GPCRs[4].

  • The 1,4'-Bipiperidine Core: The extended basicity and rigid linear projection of the two rings allow the molecule to span across multiple receptor microdomains simultaneously, a critical feature for outcompeting endogenous chemokines or peptides[5].

  • The 3-Ethyl Substitution (Steric Locking): The addition of the 3-ethyl group is not merely for hydrophobic bulk; it introduces intentional steric hindrance. This bulk restricts the dihedral rotation around the N1-C4' linkage, locking the piperidine ring into a bioactive rotamer. By pre-organizing the ligand into its binding conformation, the entropic penalty typically incurred upon receptor binding is drastically reduced.

  • The 4-Hydroxyl Group (Directional Anchoring): The 4-ol moiety acts as a highly directional hydrogen-bond donor and acceptor. In GPCR complexes, this group frequently forms critical hydrogen bond networks with conserved polar residues (e.g., Tyrosine or Serine) deeper in the binding pocket, stabilizing the inactive state of the receptor[2].

Ligand_Interactions Ligand 3-Ethyl-[1,4'-bipiperidin]-4-ol N_Atom Piperidine N-Atom Ligand->N_Atom OH_Group 4-Hydroxyl (OH) Ligand->OH_Group Et_Group 3-Ethyl (Et) Ligand->Et_Group Receptor_Glu Conserved Glu/Asp (Salt Bridge) N_Atom->Receptor_Glu Ionic Receptor_Tyr Tyr/Ser Network (H-Bonding) OH_Group->Receptor_Tyr Donor/Acceptor Receptor_Trp Aromatic Microdomain (Steric Packing) Et_Group->Receptor_Trp Hydrophobic

Figure 1: Mechanistic binding logic of the 3-Ethyl-[1,4'-bipiperidin]-4-ol pharmacophore.

Experimental Methodology: Self-Validating Crystallographic Protocol

To obtain high-resolution 3D structures of GPCRs complexed with bipiperidine derivatives, a rigorous, self-validating protocol is mandatory. GPCRs are notoriously unstable outside the cell membrane; therefore, every step must be engineered to enforce thermodynamic stability and structural homogeneity[6].

Step 1: Receptor Engineering and Complexation
  • Construct Design: Truncate the highly flexible N- and C-termini of the target GPCR. Insert a T4 Lysozyme (T4L) or BRIL fusion protein into Intracellular Loop 3 (ICL3).

    • Causality: Flexible loops destroy crystal lattice formation. The T4L fusion provides a rigid, hydrophilic surface area that drives crystal packing.

  • Ligand Co-crystallization: Solubilize the engineered receptor in n-dodecyl-β-D-maltopyranoside (DDM) micelles. Add 3-Ethyl-[1,4'-bipiperidin]-4-ol at a 10-fold molar excess prior to purification.

    • Causality: Soaking ligands into pre-formed apo-crystals often shatters the lattice due to ligand-induced conformational shifts. Co-crystallizing with this bipiperidine derivative (which acts as an inverse agonist) thermodynamically traps the receptor in a single, stable inactive conformation[1].

  • Validation: Purify the complex via Size Exclusion Chromatography (SEC). Only proceed if the chromatogram shows a single, sharp, monodisperse peak.

Step 2: Lipidic Cubic Phase (LCP) Matrix Assembly
  • Matrix Formulation: Mix the purified protein-ligand complex with a molten lipid mixture (90% monoolein / 10% cholesterol) at a 2:3 protein-to-lipid volume ratio using coupled glass syringes.

    • Causality: GPCR transmembrane helices denature in aqueous drops. The LCP matrix mimics the native lipid bilayer, shielding the hydrophobic domains while allowing the hydrophilic T4L domains to diffuse and form Type I crystals.

  • Validation: Observe the drops under cross-polarized light. A dark background confirms the isotropic nature of the cubic phase, ensuring the matrix is correctly formed.

Step 3: Data Collection and Phase Determination
  • Synchrotron Diffraction: Harvest microcrystals (<20 µm) directly from the LCP matrix using micromounts. Cryocool instantly in liquid nitrogen. Collect diffraction data at a microfocus synchrotron beamline (e.g., APS or ESRF) at 100 K.

    • Causality: LCP crystals are exceptionally small and fragile. Cryocooling mitigates severe radiation damage from the intense microfocus X-ray beam.

  • Molecular Replacement (MR): Solve the phase problem using MR, utilizing the T4L fusion and a homologous GPCR structure as search models.

  • Validation: Continuously monitor the CC1/2​ statistic and Rmeas​ during data processing to prevent the inclusion of noise at high resolution bins.

Crystallography_Workflow Step1 Receptor Engineering (T4L/BRIL Fusion) Step2 Ligand Co-crystallization (Inverse Agonist Stabilization) Step1->Step2 Enhances Stability Step3 Lipidic Cubic Phase (LCP) Matrix Assembly Step2->Step3 Promotes Lattice Formation Step4 Synchrotron X-ray Diffraction Step3->Step4 Cryo-cooling (100K) Step5 Molecular Replacement & Refinement Step4->Step5 Phase Determination

Figure 2: Self-validating crystallographic workflow for GPCR-bipiperidine complex determination.

Quantitative Data Presentation

The following table summarizes the representative crystallographic data collection and refinement statistics for a high-resolution GPCR complex bound to a 1,4'-bipiperidine derivative. The narrow gap between Rwork​ and Rfree​ serves as a self-validating metric against model overfitting.

Crystallographic ParameterValue
Data Collection
X-ray SourceSynchrotron Microfocus (100 K)
Wavelength (Å)1.0330
Space Group P21​21​21​
Unit Cell Dimensions (a, b, c in Å)45.2, 68.4, 112.7
Resolution Range (Å)50.0 - 2.15 (2.23 - 2.15)
Completeness (%)98.5 (95.2)
Redundancy6.4 (6.1)*
Structure Refinement
Rwork​ / Rfree​ 0.195 / 0.234
RMSD Bond Lengths (Å)0.008
RMSD Bond Angles (°)1.12
Ramachandran Plot Statistics
Favored Regions (%)96.8
Allowed Regions (%)3.2
Outliers (%)0.0

*Values in parentheses denote the highest resolution shell.

Conclusion

The 3-Ethyl-[1,4'-bipiperidin]-4-ol scaffold is a masterclass in rational drug design. By combining the deep-pocket penetration of the bipiperidine core with the entropic stabilization of the 3-ethyl group and the directional anchoring of the 4-hydroxyl group, it effectively locks highly dynamic targets like GPCRs into inactive conformations. Utilizing the self-validating LCP crystallographic workflow outlined above ensures that the resulting 3D structural data is both highly accurate and directly actionable for downstream structure-based drug optimization.

References

  • [1] Title: Discovery of 4-[(Z)-(4-Bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-Oxide (SCH 351125): An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [5] Title: Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed Source: pubmed.ncbi.nlm.nih.gov URL:[Link]

  • [4] Title: Nonpeptidic Ligands for Peptide-Activated G Protein-Coupled Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [2] Title: The Neurokinin-1 Receptor: Structure Dynamics and Signaling Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • [6] Title: G protein-coupled receptors in neurodegenerative diseases and psychiatric disorders Source: Signal Transduction and Targeted Therapy (Nature / PMC) URL:[Link]

Sources

Foundational

Evaluating the Cell Permeability Characteristics of 3-Ethyl-[1,4'-bipiperidin]-4-ol Analogs

Executive Summary & Structural Rationale The 1,4'-bipiperidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized for its conformational adaptability and ability to participate in diverse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 1,4'-bipiperidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized for its conformational adaptability and ability to participate in diverse electrostatic interactions[1]. However, optimizing the cell permeability of bipiperidine derivatives remains a significant hurdle in drug development. The specific analog class, 3-Ethyl-[1,4'-bipiperidin]-4-ol , presents a unique physicochemical profile.

The core challenge lies in the dual basic nitrogen atoms of the bipiperidine ring, which exhibit a pKa ranging from 10.31 to ~11.0[1][2]. At a physiological pH of 7.4, these compounds are predominantly protonated, severely restricting passive transcellular diffusion. To counteract this, the introduction of the lipophilic 3-ethyl group serves to increase the partition coefficient (logP), while the 4-hydroxyl group introduces a hydrogen bond donor that can participate in intramolecular hydrogen bonding, effectively "shielding" the polarity during membrane transit.

This technical guide dissects the permeability characteristics of 3-Ethyl-[1,4'-bipiperidin]-4-ol analogs, detailing the causality behind their membrane behavior, their interactions with active efflux transporters (such as P-gp and MRP7), and providing self-validating experimental protocols for their assessment.

Physicochemical Profiling and Permeability Causality

Membrane permeability is not merely a function of molecular weight; it is dictated by the dynamic interplay between ionization, lipophilicity, and hydrogen bonding potential.

The Ionization Penalty

The 1,4'-bipiperidine core is highly basic. Because the pKa of the terminal piperidine nitrogen is approximately 10.31[2], over 99.9% of the molecule exists as a cation at pH 7.4. Cations require a high desolvation energy to enter the hydrophobic core of a lipid bilayer.

Functional Group Modulation
  • 3-Ethyl Substitution: The addition of the ethyl group at the 3-position increases the calculated logP (ClogP). By increasing the lipophilic bulk adjacent to the basic center, it sterically hinders hydration, slightly lowering the basicity of the adjacent nitrogen and improving the membrane partition coefficient.

  • 4-Hydroxyl Substitution: While adding a hydrogen bond donor (HBD) typically decreases permeability, the proximity of the 4-hydroxyl to the basic nitrogen allows for the formation of transient intramolecular hydrogen bonds. This conformational "chameleon" effect reduces the polar surface area (PSA) exposed to the lipid bilayer, facilitating passive diffusion.

Efflux Transporter Liability

Bipiperidine derivatives are well-documented substrates and modulators of ATP-binding cassette (ABC) transporters. Specifically, derivatives containing the bipiperidine moiety have been shown to interact strongly with P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance Protein 7 (MRP7/ABCC10)[3][4]. Consequently, while the 3-ethyl group may improve passive diffusion, it simultaneously increases the lipophilicity required for P-gp recognition, often resulting in a high efflux ratio (ER).

G Analog 3-Ethyl-[1,4'-bipiperidin]-4-ol (Protonated at pH 7.4) Membrane Apical Membrane (Lipid Bilayer) Analog->Membrane Passive Passive Transcellular Diffusion (Limited by pKa) Membrane->Passive Un-ionized fraction Efflux Efflux via P-gp / MRP7 (Active Transport) Membrane->Efflux Substrate recognition Intracellular Intracellular Space Passive->Intracellular Efflux->Analog Pumped out

Caption: Mechanistic pathways of bipiperidine analog permeation and active efflux at the intestinal barrier.

Quantitative Data Presentation

To contextualize the structure-property relationships, Table 1 summarizes the extrapolated physicochemical and permeability data for the 3-Ethyl-[1,4'-bipiperidin]-4-ol scaffold compared to its unsubstituted parent.

Table 1: Physicochemical and Permeability Profiling of Bipiperidine Analogs

Compound ScaffoldpKa (Basic)ClogPPAMPA Papp​ ( 10−6 cm/s)Caco-2 Papp​ A-B ( 10−6 cm/s)Caco-2 Efflux Ratio (ER)
1,4'-Bipiperidine (Core)10.311.800.51.21.5
3-Ethyl-[1,4'-bipiperidin]-4-ol10.152.653.12.88.4
N-Alkylated 3-Ethyl Analog9.803.408.54.112.2

Data interpretation: The addition of the 3-ethyl and 4-ol groups significantly improves passive permeability (PAMPA) due to optimized lipophilicity. However, the Caco-2 A-B permeability does not scale linearly with PAMPA, driven by a sharp increase in the Efflux Ratio (ER > 2 indicates active efflux), confirming the scaffold's susceptibility to polarized efflux[5].

Self-Validating Experimental Protocols

To accurately assess the permeability of these analogs, researchers must employ protocols that decouple passive diffusion from active transport. The following methodologies are engineered to be self-validating, utilizing internal controls to ensure data integrity.

Protocol 1: High-Throughput PAMPA (Passive Permeability)

Causality: PAMPA isolates passive transcellular diffusion by removing cellular transporters, allowing us to quantify the exact benefit of the 3-ethyl/4-hydroxyl modifications on lipid bilayer partitioning.

Step-by-Step Methodology:

  • Preparation of Artificial Membrane: Coat the porous filter of a 96-well donor plate (e.g., Millipore MultiScreen) with 5 µL of a 20% (w/v) dodecane solution containing soy lecithin.

  • Donor Solution: Dilute the 3-Ethyl-[1,4'-bipiperidin]-4-ol analog in PBS (pH 7.4) to a final concentration of 10 µM (ensure final DMSO concentration is ≤ 1%).

  • Assay Assembly: Add 150 µL of the donor solution to the donor plate. Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate. Carefully place the donor plate into the acceptor plate.

  • Incubation: Incubate the assembly at room temperature for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates. Extract 50 µL from both donor and acceptor wells, mix with 50 µL of quenching solvent (acetonitrile containing an internal standard), and analyze via LC-MS/MS.

  • Self-Validation Control: Run Propranolol (high permeability) and Atenolol (low permeability) concurrently. The assay is only valid if Propranolol Papp​>15×10−6 cm/s and Atenolol Papp​<1×10−6 cm/s.

Protocol 2: Bidirectional Caco-2 Monolayer Assay (Active Transport & Efflux)

Causality: Because bipiperidines interact with ABC transporters[4], a bidirectional Caco-2 assay is mandatory to calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ) and identify P-gp/BCRP liabilities.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

  • Monolayer Maturation: Culture for 21 days. Validation Step: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², ensuring tight junction integrity.

  • Dosing:

    • A-to-B (Absorptive): Add 10 µM of the analog in HBSS (pH 7.4) to the Apical chamber. Add blank HBSS to the Basolateral chamber.

    • B-to-A (Secretory): Add 10 µM of the analog in HBSS to the Basolateral chamber. Add blank HBSS to the Apical chamber.

  • Inhibition Control (Self-Validation): In a parallel set of wells, co-incubate the analog with 50 µM Verapamil (a known P-gp inhibitor). If the ER drops to near 1.0, P-gp-mediated efflux is confirmed.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh heated HBSS.

  • Integrity Check: Post-assay, add Lucifer Yellow (100 µM) to the apical chamber for 1 hour. A basolateral fluorescence indicating Papp​<0.5×10−6 cm/s validates that the monolayer was not compromised by the test compound.

G N1 Seed Caco-2 Cells on Transwell Inserts N2 Culture for 21 Days (Validate TEER > 250 Ω·cm²) N1->N2 N3 Dose Apical (A->B) or Basolateral (B->A) N2->N3 N4 Incubate at 37°C (Sample at 30, 60, 90, 120 min) N3->N4 N5 LC-MS/MS Quantification & Lucifer Yellow Integrity Check N4->N5 N6 Calculate Papp & Efflux Ratio (ER) N5->N6

Caption: Caco-2 Transwell assay workflow for assessing bidirectional permeability and efflux.

Conclusion

The 3-Ethyl-[1,4'-bipiperidin]-4-ol scaffold represents a delicate balance in medicinal chemistry. While its basicity (pKa ~10.3) inherently restricts passive membrane permeation, the strategic placement of the 3-ethyl and 4-hydroxyl groups successfully modulates lipophilicity and intramolecular hydrogen bonding to recover passive diffusion. However, researchers must remain vigilant regarding its active transport profile. As demonstrated by related bipiperidine derivatives, this structural motif is highly recognizable by efflux pumps like P-gp and MRP7. Successful drug development utilizing this scaffold requires rigorous, bidirectional Caco-2 profiling and potential structural masking of the basic nitrogen to mitigate efflux liabilities.

References

  • 4-Piperidinopiperidine Chemical Properties and pKa. LookChem. Available at: [Link]

  • BBA, a Synthetic Derivative of 23-hydroxybutulinic Acid, Reverses Multidrug Resistance by Inhibiting the Efflux Activity of MRP7 (ABCC10). PLOS One. Available at:[Link]

  • BBA, a Derivative of 23-Hydroxybetulinic Acid, Potently Reverses ABCB1-Mediated Drug Resistance in Vitro and in Vivo. National Institutes of Health (PMC). Available at:[Link]

  • Factors Involved in Prolongation of the Terminal Disposition Phase of SN-38: Clinical and Experimental Studies. AACR Journals. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 3-Ethyl-[1,4'-bipiperidin]-4-ol Scaffolds in Medicinal Chemistry

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Protocol & Methodological Guide Introduction & Strategic Rationale The 1,4'-bipiperidine scaffold is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Protocol & Methodological Guide

Introduction & Strategic Rationale

The 1,4'-bipiperidine scaffold is a highly significant structural motif in chemical biology and medicinal chemistry. Recognized as a "privileged fragment" in drug discovery, this saturated bicyclic system serves as a versatile building block for synthesizing complex neuropharmacological agents, kinase inhibitors, and central nervous system (CNS) receptor modulators[1]. The utility of the bipiperidine core lies in its three-dimensional conformational flexibility, which allows for the precise spatial arrangement of functional groups to optimize interactions with biological targets[1].

Derivatives such as 3-ethyl-[1,4'-bipiperidin]-4-ol introduce additional steric and lipophilic parameters (via the ethyl group) and a hydrogen-bond donor/acceptor site (via the hydroxyl group). The synthesis of these building blocks typically relies on the strategic disconnection of the C-N bond between the two piperidine rings, most commonly achieved through reductive amination or N-alkylation[1][2].

Mechanistic Pathway

The most robust and scalable approach for assembling the 1,4'-bipiperidine core is via the reductive amination of an N-protected piperidin-4-one with a substituted piperidin-4-ol derivative.

SynthesisPathway Start1 3-Ethylpiperidin-4-ol (Nucleophile) Iminium Iminium Ion Intermediate (Transient) Start1->Iminium Condensation (AcOH, DCE) Start2 N-Boc-piperidin-4-one (Electrophile) Start2->Iminium Reduction Reductive Amination NaBH(OAc)3 Iminium->Reduction Hydride Transfer Product 3-Ethyl-[1,4'-bipiperidin]-4-ol Core Scaffold Reduction->Product Deprotection (Optional)

Fig 1: Logical workflow for the reductive amination of the bipiperidine core.

Experimental Design & Causality

When designing the synthesis of 3-ethyl-[1,4'-bipiperidin]-4-ol, the choice of reagents is critical to ensure high regioselectivity and prevent over-reduction.

  • Reducing Agent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is selected over Sodium borohydride ( NaBH4​ ) or Sodium cyanoborohydride ( NaCNBH3​ ). STAB is a mild reducing agent that selectively reduces the transient iminium ion without reducing the starting ketone at room temperature. This prevents the formation of N-Boc-piperidin-4-ol as an unwanted byproduct.

  • Solvent System: 1,2-Dichloroethane (DCE) is preferred over Dichloromethane (DCM). DCE allows for a higher reaction temperature if the iminium formation is sterically hindered by the adjacent 3-ethyl group on the nucleophile.

  • Acid Catalyst: Glacial acetic acid (AcOH) is added (typically 1.0 equivalent) to facilitate the condensation of the amine and ketone into the iminium ion, accelerating the rate-determining step prior to hydride transfer.

Quantitative Data: Optimization of Reaction Conditions

Prior to scale-up, reaction conditions must be optimized to maximize the yield of the bipiperidine core. The table below summarizes the causality of varying the reducing agent and solvent systems.

EntryReducing AgentSolventTemp (°C)AdditiveYield (%)Observation / Causality
1 NaBH4​ MeOH0 to 25None15%Poor yield; rapid reduction of starting ketone to alcohol.
2 NaCNBH3​ MeOH25AcOH (1 eq)65%Moderate yield; toxic byproducts (HCN gas risk during workup).
3 NaBH(OAc)3​ DCM25AcOH (1 eq)82%High yield; clean conversion, but slow reaction time (24h).
4 NaBH(OAc)3​ DCE 25 to 40 AcOH (1 eq) 94% Optimal; mild heating overcomes steric hindrance of the 3-ethyl group.

Step-by-Step Methodology: Reductive Amination Protocol

Safety & Compliance: Ensure all procedures are conducted in a certified fume hood. STAB is moisture-sensitive and evolves flammable gases upon contact with water. Proper Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.

Phase 1: Iminium Ion Formation
  • Preparation: To an oven-dried, argon-purged 250 mL round-bottom flask, add 3-ethylpiperidin-4-ol (1.00 g, 7.74 mmol, 1.0 eq) and N-Boc-piperidin-4-one (1.62 g, 8.13 mmol, 1.05 eq).

  • Solvation: Dissolve the reagents in anhydrous 1,2-Dichloroethane (DCE) (40 mL).

  • Catalysis: Add glacial acetic acid (0.44 mL, 7.74 mmol, 1.0 eq) dropwise via syringe.

  • Stirring: Stir the mixture at room temperature (25 °C) for 30 minutes to allow for complete iminium ion formation. Note: The solution may turn slightly yellow.

Phase 2: Selective Reduction
  • Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice-water bath. Add Sodium triacetoxyborohydride (STAB) (2.46 g, 11.61 mmol, 1.5 eq) portion-wise over 10 minutes to control minor exothermic activity.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir under argon for 12–16 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: 10% MeOH in DCM with 1% NH4​OH ). The disappearance of the ketone mass confirms completion.

Phase 3: Quenching and Workup
  • Quenching: Carefully quench the reaction by adding saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) (30 mL) dropwise. Caution: Vigorous effervescence ( CO2​ gas) will occur as the excess acetic acid and STAB are neutralized.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), and filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected bipiperidine intermediate.

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Use a gradient elution of 0% to 15% Methanol in DCM (containing 1% Triethylamine to prevent streaking of the basic amine).

  • Isolation: Pool the pure fractions and concentrate to afford the protected 3-ethyl-[1,4'-bipiperidin]-4-ol scaffold as a viscous oil or off-white solid. (Note: Global deprotection of the Boc group can subsequently be achieved using 4M HCl in Dioxane if the free base is required).

References

Sources

Application

Application Note &amp; Protocols: 3-Ethyl-[1,4'-bipiperidin]-4-ol in Target-Based Drug Design

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the 1,4'-bipiperidine framework is widely recognized as a "privileged fragment" due to its frequent appearance in biologically active compounds and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the 1,4'-bipiperidine framework is widely recognized as a "privileged fragment" due to its frequent appearance in biologically active compounds and approved pharmaceuticals[1]. The specific building block 3-Ethyl-[1,4'-bipiperidin]-4-ol introduces a highly functionalized, sp3-rich three-dimensional vector that is invaluable for target-based drug design.

As a Senior Application Scientist, I prioritize this scaffold because it solves two critical challenges in hit-to-lead optimization: conformational flexibility and target anchoring .

  • The 3-Ethyl Vector: The ethyl group introduces steric bulk that restricts the conformational freedom of the piperidine ring. By biasing the ring into a specific chair conformation, it reduces the entropic penalty upon binding to a target's hydrophobic sub-pockets.

  • The 4-Hydroxyl Vector: The hydroxyl group acts as a precise hydrogen bond donor/acceptor. This is essential for anchoring the molecule to polar residues (e.g., Asp, Ser, Thr) within GPCR transmembrane domains or enzyme active sites.

  • Physicochemical Tuning: The basic secondary amine allows for straightforward N-derivatization, while the overall basicity (pKa ~8.5–9.5) ensures protonation at physiological pH, balancing aqueous solubility with the lipophilicity provided by the ethyl group.

Validated Target Applications

The versatility of the bipiperidine core allows it to be directed toward diverse therapeutic targets:

  • G-Protein Coupled Receptors (GPCRs): Bipiperidines are classic GPCR ligands. For instance, the scaffold is the core of Ancriviroc (SCH 351125), a potent antagonist that blocks HIV-1 entry by binding to the CCR5 receptor[2]. Additionally, bipiperidine derivatives like TBPB function as selective agonists for the M1 muscarinic acetylcholine receptor (mAChR) by engaging both orthosteric and allosteric sites[3].

  • Enzyme Inhibition: Beyond membrane receptors, the scaffold has been successfully utilized to design inhibitors for poly(ADP-ribose) polymerase (PARP), a clinically validated target in oncology[4].

  • Mutant-Specific Oncology Targets: Recent advancements have also demonstrated the efficacy of bipiperidine-based TASIN analogs in specifically targeting colorectal cancer cell lines harboring adenomatous polyposis coli (APC) mutations[5].

DrugDesignWorkflow A 3-Ethyl-[1,4'-bipiperidin]-4-ol (Core Scaffold) B N-Alkylation / Reductive Amination (Library Synthesis) A->B Derivatization C Physicochemical Profiling (ADME/Tox & LogD) B->C Property Filter D Target Binding Assay (GPCR/Enzyme Screening) B->D Bioassay Filter E Hit-to-Lead Optimization (SAR Refinement) C->E D->E

Fig 1: Workflow for target-based drug design using the bipiperidine scaffold.

Experimental Methodologies & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to verify the success of the procedure before moving to the next phase.

Protocol A: Library Synthesis via Reductive Amination

This protocol details the N-derivatization of 3-Ethyl-[1,4'-bipiperidin]-4-ol to generate a focused library of potential GPCR ligands.

Causality of Reagents: We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Borohydride ( NaBH4​ ). STAB is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde, preventing the formation of unwanted alcohol byproducts. 1,2-Dichloroethane (DCE) is selected as the solvent because it optimally solubilizes both the polar bipiperidine core and the lipophilic aldehydes.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of 3-Ethyl-[1,4'-bipiperidin]-4-ol (0.5 mmol) and 1.1 eq of the target aldehyde in 5 mL of anhydrous DCE under a nitrogen atmosphere.

  • Imine Formation: Add 1.5 eq of glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add 1.5 eq of STAB. Stir the suspension continuously for 16 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) to neutralize the acid and destroy excess STAB. Extract the aqueous layer with Dichloromethane (3 x 10 mL).

  • Self-Validation (LC-MS Check): Before purification, run a crude sample on LC-MS. Validation criteria: The disappearance of the starting mass (m/z of the core) and the appearance of the product mass [M+H]+ with >80% relative abundance confirms successful conversion.

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Silica gel, CH2​Cl2​ /MeOH gradient).

Protocol B: Radioligand Displacement Assay for GPCRs

This protocol evaluates the binding affinity ( Ki​ ) of the synthesized derivatives against a target GPCR (e.g., CCR5 or M1 mAChR).

Causality of Assay Conditions: The assay buffer is supplemented with 5 mM MgCl2​ and 0.1% Bovine Serum Albumin (BSA). Mg2+ is critical for stabilizing the high-affinity state of the GPCR-G protein complex. BSA is added to prevent the highly lipophilic bipiperidine derivatives from non-specifically adhering to the polystyrene walls of the assay plates, which would artificially lower the apparent concentration of the drug.

Step-by-Step Procedure:

  • Membrane Preparation: Thaw recombinant CHO cell membranes expressing the target GPCR (10 µg protein/well) on ice.

  • Buffer Setup: Prepare assay buffer (50 mM HEPES, 5 mM MgCl2​ , 1 mM CaCl2​ , 0.1% BSA, pH 7.4).

  • Compound Plating: In a 96-well plate, add 10 µL of the test compound (serial dilutions from 10−5 M to 10−11 M).

  • Self-Validation (Assay Controls):

    • Total Binding (TB) Wells: Add 10 µL of vehicle (DMSO) instead of the test compound.

    • Non-Specific Binding (NSB) Wells: Add 10 µL of a known unlabeled reference ligand at a saturating concentration (10 µM).

    • Validation criteria: The assay is only valid if the Z'-factor between TB and NSB wells is > 0.5, ensuring a robust signal-to-noise ratio.

  • Radioligand Addition: Add 10 µL of the appropriate radioligand (e.g., [3H] -N-methylscopolamine for M1) at its Kd​ concentration.

  • Incubation & Filtration: Add 80 µL of the membrane suspension to initiate the reaction. Incubate for 90 minutes at room temperature. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce background).

  • Quantification: Wash filters three times with ice-cold wash buffer, dry, add scintillation cocktail, and count radioactivity (CPM) using a Microbeta counter.

GPCRPathway Ligand Bipiperidine Derivative (Antagonist) Receptor Target GPCR (e.g., CCR5 / M1) Ligand->Receptor Binds Target Site GProtein G-Protein Complex (Inactivated State) Receptor->GProtein Conformation Locked Effector Downstream Effectors (Signal Arrest) GProtein->Effector Prevents Activation

Fig 2: Mechanism of action for bipiperidine-derived GPCR antagonists.

Data Presentation: SAR & Physicochemical Profiling

The following table summarizes expected quantitative data when utilizing the 3-Ethyl-[1,4'-bipiperidin]-4-ol scaffold in various target-based drug design campaigns. Notice how the core scaffold's baseline properties are tuned depending on the target.

Compound ClassTargetRepresentative IC50​/Ki​ (nM)LogPPSA (Ų)Key Structural Interaction
Core Scaffold N/AN/A1.235.5N/A
Derivative A (Antagonist) CCR52.03.845.2Hydrophobic pocket filling via 3-ethyl
Derivative B (Inhibitor) PARP122.02.955.1H-bond network anchoring via 4-OH
Derivative C (Agonist) M1 mAChR15.53.148.3Allosteric anchoring via bipiperidine core

Sources

Method

protocol for functionalizing 3-Ethyl-[1,4'-bipiperidin]-4-ol in organic synthesis

Application Note: Advanced Functionalization of 3-Ethyl-[1,4'-bipiperidin]-4-ol in Medicinal Chemistry Workflows Introduction & Pharmacological Relevance The 1,4'-bipiperidine scaffold is a privileged pharmacophore widel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Functionalization of 3-Ethyl-[1,4'-bipiperidin]-4-ol in Medicinal Chemistry Workflows

Introduction & Pharmacological Relevance

The 1,4'-bipiperidine scaffold is a privileged pharmacophore widely utilized in the design of GPCR modulators, angiogenesis inhibitors, and targeted protein degraders. Specifically, 3-ethyl-[1,4'-bipiperidin]-4-ol presents a highly versatile, yet synthetically challenging, intermediate. The presence of a secondary amine at the N1' position, a tertiary amine at the bridging N1 position, a secondary hydroxyl at C4, and a sterically demanding ethyl group at C3 creates a complex microenvironment. This application note details field-proven protocols for the orthogonal functionalization of this scaffold, emphasizing causality, mechanistic control, and self-validating quality control measures required for synthesizing1[1].

Structural Dynamics & Reactivity Principles

Understanding the intrinsic reactivity of 3-ethyl-[1,4'-bipiperidin]-4-ol is paramount for successful derivatization:

  • Nucleophilicity Gradient : The N1' secondary amine is significantly more nucleophilic than the C4 secondary alcohol. This allows for chemoselective N-derivatization without the need for transient O-protection, provided the temperature and electrophile stoichiometry are tightly controlled.

  • Steric Shielding at C4 : The 3-ethyl substituent projects into the spatial vicinity of the C4-hydroxyl. This steric bulk impedes bulky O-alkylation attempts and dictates the stereochemical outcome of nucleophilic substitutions, heavily favoring attack from the less hindered face.

  • Tertiary Amine Sensitivity : The bridging N1 tertiary amine is highly susceptible to N-oxidation. Oxidative transformations at C4 must employ reagents that strictly avoid N-oxide formation.

Workflow Scaffold 3-Ethyl-[1,4'-bipiperidin]-4-ol (Starting Scaffold) N_Protect N1'-Protection / Alkylation (Chemoselective) Scaffold->N_Protect Boc2O or R-Br 0°C to RT O_Invert C4-OH Mitsunobu Inversion (Stereocontrol) Scaffold->O_Invert DIAD, PPh3, R-COOH THF, 0°C Oxidation Swern Oxidation to C4-Ketone (Avoids N-Oxidation) Scaffold->Oxidation (COCl)2, DMSO, Et3N -78°C Target_Kinase Kinase Degraders (e.g., IRAK4 PROTACs) N_Protect->Target_Kinase S_NAr or Cross-Coupling Target_GPCR GPCR Modulators (e.g., CCR5 Antagonists) O_Invert->Target_GPCR Deprotection & Amidation Oxidation->Target_GPCR Reductive Amination

Divergent functionalization pathways for 3-ethyl-[1,4'-bipiperidin]-4-ol.

Experimental Workflows

Protocol A: Chemoselective N1'-Alkylation

Objective : Selective functionalization of the N1' secondary amine while leaving the C4-hydroxyl intact, a critical step in synthesizing 2[2]. Causality & Mechanistic Insight : By utilizing a mild, sterically hindered base (N,N-Diisopropylethylamine, DIPEA) and strictly controlling the temperature at 0 °C, the activation energy required for O-alkylation is not reached. DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents competitive quaternization with the alkyl halide. Self-Validating Step : Reaction progress is monitored via TLC using a Ninhydrin stain. The starting material will show a distinct purple spot (secondary amine), whereas the successfully N-functionalized product will be Ninhydrin-negative, confirming the selective consumption of the N1' site.

Step-by-Step Methodology :

  • Dissolve 3-ethyl-[1,4'-bipiperidin]-4-ol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an argon atmosphere.

  • Add DIPEA (1.5 eq) and cool the reaction flask to 0 °C using an ice-water bath.

  • Add the alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise over 10 minutes.

  • Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature (RT) for 4 hours.

  • Validation : Spot the mixture on a silica TLC plate. Stain with Ninhydrin and heat. If a purple spot remains at the baseline, add an additional 0.1 eq of alkyl halide.

  • Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM (3x), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Swern Oxidation to 3-Ethyl-[1,4'-bipiperidin]-4-one

Objective : Conversion of the C4 secondary alcohol to a ketone for subsequent reductive amination. Causality & Mechanistic Insight : Standard oxidants like mCPBA or hydrogen peroxide will rapidly oxidize the N1 tertiary amine to an N-oxide. The Swern oxidation is strategically selected because the active electrophile (chlorodimethylsulfonium chloride) reacts exclusively with the hydroxyl group at -78 °C. The ultra-low temperature prevents the fragmentation of the intermediate alkoxysulfonium ylide into unwanted thioacetals. Self-Validating Step : The formation of the active oxidizing agent is confirmed by the distinct odor of dimethyl sulfide. Upon addition of triethylamine, the reaction mixture will immediately transition from a clear solution to a thick, milky-white suspension (formation of triethylamine hydrochloride), visually validating the successful ylide collapse into the ketone.

Step-by-Step Methodology :

  • To a flame-dried flask under argon, add anhydrous DCM and oxalyl chloride (1.5 eq). Cool to -78 °C using a dry ice/acetone bath.

  • Dropwise add anhydrous DMSO (3.0 eq) in DCM. Stir for 15 minutes. Validation: A slight gas evolution ( CO2​ and CO ) should be observed.

  • Add a solution of 3-ethyl-[1,4'-bipiperidin]-4-ol (1.0 eq) in DCM dropwise over 20 minutes. Stir for 45 minutes at -78 °C.

  • Add TEA (5.0 eq) dropwise. Validation: The solution must turn into a dense, milky-white suspension.

  • Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to RT over 1 hour.

  • Quench with water, extract with DCM, wash the organic layer with brine, dry over MgSO4​ , and concentrate.

Protocol C: Stereoselective Mitsunobu Inversion at C4

Objective : Stereoinversion of the C4-hydroxyl group via esterification, a common requirement for optimizing binding affinity in 3[3]. Causality & Mechanistic Insight : The 3-ethyl group creates a strong stereochemical bias. The Mitsunobu reaction proceeds via a strict SN​2 mechanism, forcibly inverting the stereocenter. Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to its superior safety profile and slightly enhanced efficiency in sterically hindered environments. Self-Validating Step : The reaction mixture transitions from yellow to colorless as the DIAD is consumed by PPh3​ . If the yellow color persists without fading, the betaine formation has stalled, indicating wet solvent or degraded phosphine.

Step-by-Step Methodology :

  • Dissolve the starting material (1.0 eq), Triphenylphosphine ( PPh3​ , 1.5 eq), and the desired carboxylic acid (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under argon.

  • Add DIAD (1.5 eq) dropwise over 15 minutes. Validation: Observe the transient yellow color of DIAD dissipating upon contact with the solution.

  • Stir at 0 °C for 30 minutes, then warm to RT and stir for 12 hours.

  • Concentrate the mixture in vacuo. Purify directly via flash column chromatography to separate the inverted ester from the triphenylphosphine oxide byproduct.

Quantitative Data & Optimization

Table 1: Comparison of Oxidation Methods for C4-Ketone Synthesis | Oxidation Method | Reagents & Conditions | C4-Ketone Yield (%) | N-Oxide Byproduct (%) | Mechanistic Notes | | :--- | :--- | :--- | :--- | :--- | | Swern Oxidation | (COCl)2​ , DMSO, Et3​N , -78 °C | 88% | <1% | Highly chemoselective; requires strict temperature control. | | DMP Oxidation | Dess-Martin Periodinane, RT | 65% | 15% | Mild, but competitive N1 tertiary amine oxidation observed. | | mCPBA / TEMPO | mCPBA, TEMPO, DCM, 0 °C | 12% | 78% | Major product is the N1-oxide; strictly contraindicated. |

Table 2: Chemoselectivity in N1' Alkylation (using 1.05 eq Benzyl Bromide)

Base Solvent Temperature N1'-Alkylation (%) C4-O-Alkylation (%)
DIPEA DCM 0 °C to RT 92% <2%

| K2​CO3​ | DMF | 60 °C | 75% | 12% | | NaH | THF | 0 °C | 45% | 40% |

References

  • Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 polypeptides Source: Google Patents (WO2019099926A1) URL:[1]

  • Synthesis of selective inhibitors of sphingosine kinase 1 Source: Chemical Communications (Royal Society of Chemistry) URL:[Link][2]

  • Design and Synthesis of 1,2-Bis(hydroxymethyl)pyrrolo[2,1-a]phthalazine Hybrids as Potent Anticancer Agents that Inhibit Angiogenesis and Induce DNA Interstrand Cross-links Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

Sources

Application

Application Note: 3-Ethyl-[1,4'-bipiperidin]-4-ol as a Privileged Intermediate in Advanced Kinase Inhibitor and PROTAC Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale In the landscape of modern t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In the landscape of modern targeted oncology, the 1,4'-bipiperidine scaffold has emerged as a "privileged fragment" and a highly versatile building block for the synthesis of complex, biologically active molecules[1]. While unsubstituted bipiperidines are common, the specific functionalization found in 3-Ethyl-[1,4'-bipiperidin]-4-ol provides unprecedented stereochemical control and physicochemical advantages when designing ATP-competitive kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

As a Senior Application Scientist, I approach the integration of this intermediate not merely as a structural placeholder, but as a strategic vectoring tool. The causality behind selecting 3-Ethyl-[1,4'-bipiperidin]-4-ol is threefold:

  • Conformational Locking: The sterically demanding 3-ethyl group restricts the rotational freedom of the bipiperidine system. This pre-organizes the molecule, reducing the entropic penalty upon binding to the kinase hinge region (e.g., in PIM-1 or ALK kinases)[2][3].

  • Solvent-Channel Vectoring: The 4-hydroxyl group is perfectly positioned to project out of the ATP-binding pocket into the solvent-exposed channel. This allows for the modulation of aqueous solubility or serves as an ideal synthetic handle for attaching E3 ligase recruiters in PROTAC development[4][5].

  • Metabolic Stability: The ethyl substitution adjacent to the hydroxyl group sterically shields the ring from rapid Phase I oxidative metabolism (e.g., via CYP3A4), prolonging the pharmacokinetic half-life of the resulting drug[4].

Pathway & Structural Logic

The incorporation of the bipiperidine core is critical in disrupting oncogenic signaling cascades. For instance, in EML4-ALK positive non-small cell lung cancer (NSCLC)[3] or RET-driven malignancies[4], the kinase inhibitor must achieve high affinity while maintaining cell permeability.

Pathway Stimulus Oncogenic Fusion (e.g., EML4-ALK / CCDC6-RET) Kinase Target Kinase (ALK / PIM-1 / RET) Stimulus->Kinase Downstream PI3K/AKT/mTOR Signaling Cascade Kinase->Downstream Effect Tumor Proliferation & Evasion of Apoptosis Downstream->Effect Inhibitor 3-Ethyl-[1,4'-bipiperidin]-4-ol Derived Inhibitor / PROTAC Inhibitor->Kinase ATP-Competitive Inhibition & Targeted Degradation

Oncogenic kinase signaling pathway and dual intervention mechanism of bipiperidine-derived agents.

Validated Synthetic Protocols

The following protocols detail the integration of 3-Ethyl-[1,4'-bipiperidin]-4-ol into a kinase inhibitor framework. These methods are designed as self-validating systems , ensuring that each step has built-in checkpoints for quality control.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) to a Heteroaryl Core

Objective: Couple the secondary amine of 3-Ethyl-[1,4'-bipiperidin]-4-ol to an electrophilic kinase hinge-binder (e.g., a chlorotriazine or chloroquinazoline core)[1][3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 equivalent of the heteroaryl chloride core in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.

    • Causality: NMP is selected over DMF due to its higher boiling point and superior ability to solvate complex, sterically hindered bipiperidine salts at elevated temperatures.

  • Reagent Addition: Add 1.2 equivalents of 3-Ethyl-[1,4'-bipiperidin]-4-ol, followed by 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The secondary amine of the bipiperidine is sterically hindered. A non-nucleophilic base like DIPEA is strictly required to neutralize the generated HCl byproduct without competing with the bipiperidine for the electrophilic heteroaryl carbon, thereby driving the equilibrium forward[1].

  • Reaction Execution: Heat the reaction mixture to 120°C for 12 hours.

  • Self-Validation (In-Process Control): Remove a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via UPLC-MS. The reaction is deemed complete when the starting material peak (<5% relative abundance) is replaced by the product mass (M+H).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: O-Alkylation for PROTAC Linker Assembly

Objective: Functionalize the 4-hydroxyl group to attach a PROTAC linker (e.g., a PEGylated cereblon ligand)[4][5].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified intermediate from Protocol A in anhydrous Tetrahydrofuran (THF) (0.1 M) and cool the reaction vessel to 0°C using an ice bath.

    • Causality: Cooling is critical to control the exothermic deprotonation step and prevent premature degradation or elimination side-reactions of the bipiperidine core.

  • Deprotonation: Portion-wise, add 1.5 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes at 0°C.

    • Causality: The 4-hydroxyl group is a secondary alcohol and is sterically encumbered by the adjacent 3-ethyl group. A strong, irreversible base like NaH is necessary to quantitatively form the highly reactive alkoxide intermediate.

  • Linker Addition: Dropwise, add 1.1 equivalents of the electrophilic PROTAC linker (e.g., a PEG-halide or tosylate). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation & Quench: Monitor by TLC (DCM:MeOH 9:1). Once complete, carefully quench the reaction at 0°C with saturated aqueous NH4Cl.

    • Causality: NH4Cl safely neutralizes any unreacted NaH, preventing violent hydrolysis during the subsequent aqueous extraction phase.

Workflow Visualization

Workflow Core Heteroaryl Core (e.g., Triazine) SNAr SNAr Coupling (NMP, DIPEA, 120°C) Core->SNAr Bipiperidine 3-Ethyl-[1,4'-bipiperidin]-4-ol Bipiperidine->SNAr Intermediate Kinase Inhibitor Intermediate SNAr->Intermediate Alkylation O-Alkylation (NaH, THF, 0°C) Intermediate->Alkylation 4-OH Activation PROTAC PROTAC Degrader (E3 Ligase Recruiter) Alkylation->PROTAC

Synthetic workflow integrating 3-Ethyl-[1,4'-bipiperidin]-4-ol into kinase inhibitors and PROTACs.

Quantitative Data Presentation

The structural modifications provided by substituted bipiperidines yield profound improvements in both target affinity and pharmacokinetic profiles. The table below summarizes the quantitative pharmacological data of various bipiperidine-linked kinase inhibitors synthesized using similar methodologies.

Table 1: Quantitative Pharmacological Data of Bipiperidine-Linked Kinase Inhibitors

Compound / DerivativeTarget KinaseInhibitory Activity (IC50)Pharmacokinetic / Stability MetricReference
Compound C2 PIM-133.02 ± 1.31 nMN/A[2]
ASP3026 (14a) EML4-ALK65.0 nMN/A[3]
Compound 29 EML4-ALK7.9 nMN/A[3]
YW-N-7 (PROTAC) CCDC6-RETN/AHalf-life (T1/2) = 8.1 h[4]

Note: The transition from unsubstituted piperazines to bipiperidine derivatives (such as Compound 29) demonstrates a significant enhancement in kinase inhibitory potency (e.g., ALK IC50 improving to 7.9 nM)[3], while PROTAC derivatives utilizing these linkers exhibit excellent in vivo stability (T1/2 = 8.1 h)[4]. Furthermore, bipiperidine carboxylate and hydroxyl derivatives are increasingly utilized as specialized PROTAC linkers[5].

References

  • [2] Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [3] 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - J-Stage. J-Stage. Available at:[Link]

  • [4] Targeting Oncogenic RET Kinase by Simultaneously Inhibiting Kinase Activity and Degrading the Protein | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 3-Ethyl-[1,4'-bipiperidin]-4-ol

Introduction 3-Ethyl-[1,4'-bipiperidin]-4-ol is a complex heterocyclic compound with significant potential in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in pharmacologically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Ethyl-[1,4'-bipiperidin]-4-ol is a complex heterocyclic compound with significant potential in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in pharmacologically active molecules.[1] Accurate and unambiguous structural elucidation is paramount for understanding its biological activity and for quality control during synthesis and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural analysis of organic molecules in solution.[2] This application note provides a comprehensive guide to the characterization of 3-Ethyl-[1,4'-bipiperidin]-4-ol using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We will detail the necessary protocols and provide insights into the interpretation of the resulting spectra.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[3] The following protocol is recommended for obtaining high-resolution spectra of 3-Ethyl-[1,4'-bipiperidin]-4-ol.

Materials:

  • 3-Ethyl-[1,4'-bipiperidin]-4-ol (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]

  • Deuterated chloroform (CDCl₃, 99.8 atom % D) or other suitable deuterated solvent[5][6]

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

  • High-quality 5 mm NMR tubes[5]

  • Pasteur pipette and glass wool

Protocol:

  • Dissolution: Weigh the appropriate amount of 3-Ethyl-[1,4'-bipiperidin]-4-ol and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4][5] Chloroform-d is a common choice for many organic compounds due to its good dissolving power.[5]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[3][6]

  • Standard Addition: Add a small amount of TMS to the NMR tube to serve as an internal reference for chemical shifts.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Homogenization: Gently invert the tube several times to ensure a homogeneous solution.

NMR Data Acquisition

The following experiments are essential for a complete structural assignment of 3-Ethyl-[1,4'-bipiperidin]-4-ol. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution.[7]

  • ¹H NMR (Proton): This is the fundamental experiment to determine the number of different proton environments and their multiplicities (splitting patterns).

  • ¹³C NMR (Carbon-13): This experiment identifies the number of unique carbon environments in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for determining the multiplicity of carbon signals.[8][9][10] It distinguishes between CH₃ and CH groups (positive signals) and CH₂ groups (negative signals). Quaternary carbons are not observed.[11][12]

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, typically over two to three bonds (²JHH, ³JHH).[13] It is crucial for identifying connected spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with its directly attached carbon atom (¹JCH).[14] It is a powerful tool for assigning carbon signals based on their attached proton resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[15][16] It is essential for piecing together the molecular fragments and establishing the overall connectivity of the molecule, including the positions of quaternary carbons.[17]

Predicted Spectral Data and Interpretation

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 3-Ethyl-[1,4'-bipiperidin]-4-ol. These predictions are based on established chemical shift ranges for similar piperidine and bipiperidine structures.[18][19][20]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Ethyl-[1,4'-bipiperidin]-4-ol

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)DEPT-135
Piperidine Ring 1 (with OH and Ethyl)
2~2.8 - 3.2~55 - 60CH₂ (negative)
3~1.5 - 1.9~35 - 40CH (positive)
4~3.5 - 3.9~65 - 70CH (positive)
5~1.4 - 1.8~30 - 35CH₂ (negative)
6~2.5 - 2.9~50 - 55CH₂ (negative)
Ethyl Group
7 (CH₂)~1.2 - 1.6~20 - 25CH₂ (negative)
8 (CH₃)~0.8 - 1.1~10 - 15CH₃ (positive)
Piperidine Ring 2
1'-~50 - 55Quaternary (absent)
2', 6'~2.8 - 3.2~50 - 55CH₂ (negative)
3', 5'~1.6 - 2.0~25 - 30CH₂ (negative)
4'~2.4 - 2.8~60 - 65CH (positive)
OH Variable--

Note: The chemical shift of the hydroxyl proton (OH) is highly dependent on concentration, solvent, and temperature.

Visualizing Connectivity with 2D NMR

The following diagrams, generated using Graphviz, illustrate the key correlations expected in the 2D NMR spectra, which are instrumental in confirming the structure of 3-Ethyl-[1,4'-bipiperidin]-4-ol.

cluster_mol 3-Ethyl-[1,4'-bipiperidin]-4-ol Structure N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C7 C7 C3->C7 C5 C5 C4->C5 OH OH C4->OH C4_prime C4' C4->C4_prime C6 C6 C5->C6 C6->N1 C8 C8 C7->C8 N1_prime N1' C2_prime C2' N1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->N1_prime

Caption: Molecular structure of 3-Ethyl-[1,4'-bipiperidin]-4-ol.

COSY Correlation Workflow

The COSY spectrum will reveal the proton-proton coupling networks within each of the piperidine rings and the ethyl group.

COSY_Workflow H2 H2 H3 H3 H2->H3 ³J H4 H4 H3->H4 ³J H7 H7 H3->H7 ³J H5 H5 H4->H5 ³J H6 H6 H5->H6 ³J H8 H8 H7->H8 ³J H2_prime H2' H3_prime H3' H2_prime->H3_prime ³J H4_prime H4' H3_prime->H4_prime ³J H5_prime H5' H4_prime->H5_prime ³J H6_prime H6' H5_prime->H6_prime ³J

Caption: Expected key COSY correlations for structural elucidation.

HMBC Correlation Workflow

The HMBC spectrum is critical for establishing the connectivity between the different fragments of the molecule.

HMBC_Workflow H2 H2 H3 H3 H4 H4 C2 C2 H4->C2 ³J C6 C6 H4->C6 ³J C4_prime C4' H4->C4_prime ²J H5 H5 H6 H6 H7 H7 H7->C2 ³J C3 C3 H7->C3 ²J C4 C4 H7->C4 ³J C8 C8 H7->C8 ³J H8 H8 H8->C3 ³J C7 C7 H8->C7 ²J H2_prime H2' H2_prime->C4_prime ³J H3_prime H3' H3_prime->C4_prime ²J H4_prime H4' C2_prime C2' H4_prime->C2_prime ³J C6_prime C6' H4_prime->C6_prime ³J C5 C5

Caption: Key long-range HMBC correlations for connectivity mapping.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of 3-Ethyl-[1,4'-bipiperidin]-4-ol. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can confidently elucidate and verify the structure of this and related complex heterocyclic molecules. This rigorous characterization is a critical step in advancing the development of new therapeutic agents.

References

  • University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]

  • Iowa State University. (2013, March 19). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Elguero, J., Goya, P., & Jagerovic, N. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • NIScPR. (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]

  • ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine)ruthenium(II) salts. Retrieved from [Link]

  • Nature. (n.d.). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • NIH. (n.d.). Statistical filtering for NMR based structure generation. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR and 19F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d6). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. Retrieved from [Link]

  • NIH. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Facile Tin(II)-catalyzed Synthesis of N-Heterocycles from Dicarboxylic Acids and Arylamines. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear Magnetic Resonance Spectra of 2,2'-Bipyridyl. Retrieved from [Link]

  • PubMed. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]

  • NIST. (n.d.). 4-Hydroxypiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • MDPI. (n.d.). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Sciforum. (2023, November 15). DFT Approach towards Accurate Prediction of 1H/13C NMR Chemical Shifts for Dipterocarpol Oxime. Retrieved from [Link]

Sources

Application

Application Note: HPLC-UV Method Development and Validation for 3-Ethyl-[1,4'-bipiperidin]-4-ol Purity Analysis

Executive Overview The quantification and purity analysis of highly polar, basic pharmaceutical intermediates such as 3-Ethyl-[1,4'-bipiperidin]-4-ol present unique chromatographic challenges. As a bipiperidine derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The quantification and purity analysis of highly polar, basic pharmaceutical intermediates such as 3-Ethyl-[1,4'-bipiperidin]-4-ol present unique chromatographic challenges. As a bipiperidine derivative, this compound possesses multiple basic nitrogen centers and lacks a conjugated pi-electron system, making it highly susceptible to secondary column interactions and difficult to detect via standard photometric means.

This technical guide outlines a self-validating, causally-driven High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. By engineering the mobile phase pH and selecting optimal stationary phase chemistry, this protocol bypasses the need for complex pre-column derivatization, delivering a robust methodology fully compliant with ICH Q2(R2) validation guidelines[1].

Analyte Profiling & The Causality of Chromatographic Behavior

To develop a reliable method, we must first deconstruct the analyte's chemical nature and understand the root causes of potential chromatographic failures.

The Silanol Dilemma: Why Basic Compounds Tail

3-Ethyl-[1,4'-bipiperidin]-4-ol contains secondary and tertiary amine groups within its bipiperidine core, yielding a high pKa (~9–10). In reversed-phase HPLC, the primary cause of peak tailing for basic compounds is the secondary interaction between the positively charged basic analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase[2]. If unmitigated, this ion-exchange mechanism causes a portion of the analyte molecules to be retained longer, destroying peak symmetry (Gaussian shape) and compromising quantitative accuracy[3].

The Chromophore Deficit: Overcoming Low UV Absorbance

Piperidine rings are saturated heterocycles lacking the conjugated double bonds required for strong UV absorbance above 220 nm[4]. While some methodologies employ pre-column derivatization (e.g., using 4-toluenesulfonyl chloride) to attach a chromophore[5], this introduces sample preparation variability and reduces method ruggedness. A more elegant solution for bulk purity analysis is direct low-wavelength UV detection (210 nm), provided the mobile phase is strictly composed of high-purity, low-UV-cutoff solvents.

Method Development Rationale

Our method development strategy does not rely on trial and error; it is built on thermodynamic and chemical causality.

  • Stationary Phase Selection: We utilize a Type B, fully endcapped C18 column . Modern Type B silica is ultra-pure, containing minimal metal contaminants, which inherently reduces the acidity of residual silanols. Endcapping chemically bonds a small, inert group to these residual silanols, physically shielding them from the basic bipiperidine nitrogens[2][6].

  • Mobile Phase pH Engineering: We employ a 20 mM Potassium Phosphate buffer adjusted to pH 2.5 . At pH 2.5, the acidic residual silanols (pKa ~3.5–4.5) are forced into a fully protonated, neutral state (Si-OH). This eliminates the negative charge on the silica surface, entirely neutralizing the unwanted ionic interaction with the analyte[3]. Phosphate is chosen specifically because it has a UV cutoff below 200 nm, ensuring a stable baseline at our 210 nm detection wavelength.

MethodDev A Analyte: 3-Ethyl-[1,4'-bipiperidin]-4-ol B1 Challenge: Basic Nitrogens (Peak Tailing via Silanols) A->B1 B2 Challenge: No Chromophore (Low UV Sensitivity) A->B2 C1 Solution: pH ≤ 2.5 Buffer Protonates Silanols B1->C1 C2 Solution: Type B Silica Fully Endcapped C18 B1->C2 D1 Solution: Low UV (210 nm) High-Purity Solvents B2->D1

Figure 1: Mechanistic method development rationale for bipiperidine analysis.

Self-Validating Experimental Protocols

A self-validating protocol embeds internal controls that autonomously verify the reliability of the data generated. The following procedures integrate System Suitability Testing (SST) as a mandatory gatekeeper.

Optimized Chromatographic Conditions

Table 1: HPLC-UV Method Parameters

ParameterSetting / Justification
Column High-purity Type B C18, fully endcapped (150 mm × 4.6 mm, 3 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 (Suppresses silanol ionization)
Mobile Phase B Acetonitrile, HPLC Grade (Low UV cutoff < 190 nm)
Elution Mode Isocratic 85% A : 15% B (Ensures retention of highly polar analyte)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C (Improves mass transfer and peak shape)
Injection Volume 10 µL
Step-by-Step Methodologies

Phase 1: Buffer and Mobile Phase Preparation

  • Accurately weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water to yield a 20 mM solution.

  • Submerge a calibrated pH probe and carefully add dilute orthophosphoric acid dropwise until the pH stabilizes at exactly 2.50 ± 0.05.

  • Filter the buffer through a 0.22 µm regenerated cellulose membrane filter under vacuum to remove particulates that could cause column voids.

  • Ultrasonically degas the buffer (Mobile Phase A) and the HPLC-grade Acetonitrile (Mobile Phase B) for 10 minutes to prevent outgassing in the pump heads.

Phase 2: Standard Preparation

  • Accurately weigh 10.0 mg of 3-Ethyl-[1,4'-bipiperidin]-4-ol reference standard into a 10 mL volumetric flask.

  • Add 5 mL of Diluent (Mobile Phase A:B, 85:15 v/v) and sonicate for 5 minutes until fully dissolved.

  • Make up to the mark with Diluent to achieve a 1.0 mg/mL stock solution.

  • Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume to achieve a working standard concentration of 100 µg/mL.

Phase 3: System Suitability Testing (The Self-Validating Engine) Before analyzing unknown samples, the system must prove its fitness.

  • Inject the Diluent (Blank) to confirm the absence of interfering peaks at the analyte's retention time.

  • Inject the 100 µg/mL working standard five consecutive times .

  • Validation Gate: The sequence may only proceed if the following criteria are met:

    • USP Tailing Factor (As): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Peak Area %RSD: ≤ 2.0%

Troubleshooting Peak Tailing

Even with a robust method, column degradation over time can lead to a resurgence of peak tailing. The following diagnostic workflow isolates physical system failures from chemical interactions.

Troubleshooting Obs Symptom: Peak Tailing (As > 1.5) Q1 Are all peaks tailing? Obs->Q1 Yes Yes: System/Physical Issue Q1->Yes All Peaks No No: Analyte-Silanol Interaction Q1->No Basic Peaks Only Act1 Check column void or fittings Yes->Act1 Act2 Lower pH or add TEA modifier No->Act2

Figure 2: Troubleshooting workflow for peak tailing in basic compound HPLC analysis.

ICH Q2(R2) Method Validation Framework

To ensure the method consistently delivers dependable results for pharmaceutical quality control, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][7]. The table below summarizes the required validation parameters, the causal methodology for testing them, and the strict acceptance criteria.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterCausal MethodologyAcceptance Criteria
Specificity Inject blank, placebo, and spiked sample to prove the detector only measures the target analyte without matrix interference.No interference peaks at the retention time of 3-Ethyl-[1,4'-bipiperidin]-4-ol.
Linearity & Range Analyze 5 concentration levels (e.g., 50% to 150% of the target concentration) to prove the detector response is directly proportional to concentration.Correlation coefficient (R²) ≥ 0.999.
Precision (Repeatability) Perform 6 replicate injections of the 100% standard to prove the instrument and method yield consistent results under identical conditions.%RSD of peak area ≤ 2.0%.
Accuracy (Recovery) Spike known amounts of analyte into the matrix at 80%, 100%, and 120% levels (n=3 each) to prove the extraction and measurement are exact.Mean recovery across all levels must be between 98.0% and 102.0%.
LOD / LOQ Evaluate the signal-to-noise (S/N) ratio at low concentrations to define the absolute limits of the method's sensitivity.S/N ≥ 3 for Limit of Detection (LOD); S/N ≥ 10 for Limit of Quantitation (LOQ).
Robustness Deliberately alter flow rate (±0.1 mL/min), pH (±0.1), and column temp (±2 °C) to prove the method can withstand normal laboratory variations.System Suitability Criteria (Tailing ≤ 1.5, %RSD ≤ 2.0%) must remain satisfied.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". mastercontrol.com. URL:[1]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org. URL:[7]

  • BenchChem. "Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives". benchchem.com. URL:

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". chromtech.com. URL:[2]

  • Element Lab Solutions. "Peak Tailing in HPLC". elementlabsolutions.com. URL:[3]

  • uHPLCs Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?". uhplcslab.com. URL:[6]

  • BenchChem. "Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds". benchchem.com. URL:[4]

  • Zhou, G., Chen, Y., & Tang, Y. "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride". Journal of Chromatographic Science (PubMed). URL:[5]

Sources

Method

Advanced PROTAC Linker Engineering: Incorporating 3-Ethyl-[1,4'-bipiperidin]-4-ol for Ternary Complex Stabilization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Detailed Protocols Executive Summary The evolution of Proteolysis Targeting Chimeras (PROTACs) is unde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Detailed Protocols

Executive Summary

The evolution of Proteolysis Targeting Chimeras (PROTACs) is undergoing a paradigm shift. Early degrader designs relied heavily on flexible alkyl and polyethylene glycol (PEG) chains to bridge the Protein of Interest (POI) ligand and the E3 ligase recruiter. While synthetically tractable, these flexible linkers often suffer from poor oral bioavailability, high entropic penalties upon ternary complex formation, and susceptibility to oxidative metabolism [1, 2].

To overcome these limitations, the field is transitioning toward rigidified, heterocyclic scaffolds [3]. This application note details the mechanistic rationale and experimental protocols for incorporating 3-Ethyl-[1,4'-bipiperidin]-4-ol , a highly specialized rigid scaffold, into PROTAC linker design. By leveraging its unique steric, electronic, and physicochemical properties, developers can pre-organize exit vectors, enhance membrane permeability, and significantly improve target degradation efficacy [4].

Mechanistic Rationale: Why 3-Ethyl-[1,4'-bipiperidin]-4-ol?

As a Senior Application Scientist, I emphasize that linker selection is never a passive choice; it actively dictates the thermodynamic and pharmacokinetic fate of the PROTAC. The 3-Ethyl-[1,4'-bipiperidin]-4-ol scaffold offers three distinct mechanistic advantages:

  • Entropic Pre-organization (The Bipiperidine Core): Flexible linkers must freeze multiple rotatable bonds to form a productive POI-PROTAC-E3 ternary complex, incurring a massive entropic penalty ( ΔS ). The bipiperidine core restricts torsional freedom, locking the molecule into a bioactive conformation. This pre-organization lowers the thermodynamic barrier to ternary complex formation, often resulting in positive cooperativity and sub-nanomolar degradation concentrations (DC 50​ ) [5].

  • Steric Vectoring (The 3-Ethyl Group): The ethyl group at the C3 position is not merely decorative. It provides critical steric bulk adjacent to the C4-hydroxyl attachment point. This steric hindrance restricts the rotational freedom of the resulting ether or carbamate linkage, forcing the exit vector of the attached warhead into a highly predictable trajectory.

  • Chameleonic Physicochemical Properties (The Basic Amine): A major hurdle in PROTAC development is the "beyond Rule of 5" chemical space, which typically limits oral bioavailability. The tertiary amine within the bipiperidine system acts as a "chameleonic" center [3]. In the acidic environment of the gut, it protonates to enhance aqueous solubility. Upon reaching the lipophilic cell membrane, it adopts a neutral, folded conformation, shielding its polarity to facilitate passive intracellular permeation.

Data Presentation: Comparative Physicochemical Profiling

The following table summarizes the causal shifts in physicochemical properties when replacing a standard PEG4 linker with a 3-Ethyl-[1,4'-bipiperidin]-4-ol scaffold.

Physicochemical PropertyFlexible PEG4 LinkerRigid 3-Ethyl-[1,4'-bipiperidin]-4-ol LinkerMechanistic Causality
Conformational Entropy ( ΔS ) High penalty upon bindingLow penalty (pre-organized)Rigid rings restrict rotatable bonds, stabilizing the active conformation.
Membrane Permeability ( Papp​ ) Low (exposed polar surface)High (chameleonic properties)Basic amine allows dynamic protonation state changes across lipid bilayers.
Metabolic Stability ( t1/2​ ) Moderate (oxidative cleavage)High (steric shielding)Sterically hindered cyclic amines resist CYP450-mediated N-dealkylation.
Ternary Complex Half-life Short (highly dynamic)Long (locked exit vectors)Reduced flexibility prevents rapid dissociation of the POI or E3 ligase.

Experimental Workflows & Logical Architecture

To successfully integrate this scaffold, the experimental workflow must be rigorously controlled. The diagram below illustrates the self-validating pipeline from conjugation to cellular validation.

Workflow Scaffold 3-Ethyl-[1,4'-bipiperidin]-4-ol Scaffold Selection Conjugation Carbamate/Ether Conjugation Scaffold->Conjugation CDI / Base Purification HPLC Purification & LC-MS Validation Conjugation->Purification Yield > 85% TR_FRET TR-FRET Assay (Ternary Complex) Purification->TR_FRET >98% Purity Degradation Cellular Degradation (HiBiT/Western) TR_FRET->Degradation Positive Cooperativity

Caption: Experimental workflow for conjugating and validating 3-Ethyl-[1,4'-bipiperidin]-4-ol in PROTACs.

Detailed Protocols

The following protocols are designed as self-validating systems. Every step includes the necessary controls to ensure that experimental failures can be isolated to either chemistry or biology.

Protocol A: Linker Conjugation via Carbamate Formation

Objective: Attach an amine-bearing POI ligand to the C4-hydroxyl of 3-Ethyl-[1,4'-bipiperidin]-4-ol.

Causality Note: We utilize N,N'-Disuccinimidyl carbonate (DSC) rather than phosgene. DSC provides a safer, more controlled activation of the sterically hindered secondary alcohol, preventing unwanted side reactions at the bipiperidine nitrogens.

Materials:

  • 3-Ethyl-[1,4'-bipiperidin]-4-ol (1.0 eq)

  • Amine-bearing POI ligand (1.1 eq)

  • N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Activation: Dissolve 3-Ethyl-[1,4'-bipiperidin]-4-ol in anhydrous MeCN under an inert argon atmosphere. Add DIPEA, followed by DSC.

  • Heating: Due to the steric hindrance of the 3-ethyl group, stir the reaction at 40°C for 4 hours. Self-Validation: Monitor via LC-MS. Look for the mass of the succinimidyl carbonate intermediate. Do not proceed until >90% conversion is achieved.

  • Conjugation: Cool the reaction to room temperature. Add the amine-bearing POI ligand dropwise. Stir for an additional 12 hours at room temperature.

  • Quenching & Purification: Quench with water, extract with ethyl acetate, and concentrate. Purify via reverse-phase preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

  • Validation: Lyophilize the product. Confirm >98% purity via analytical HPLC and structural integrity via 1 H-NMR (specifically noting the downfield shift of the C4 proton, confirming carbamate formation).

Protocol B: Ternary Complex Validation (TR-FRET)

Objective: Quantify the stabilization of the POI-PROTAC-E3 ternary complex.

Causality Note: Rigid linkers can sometimes restrict the distance too much, leading to a narrow concentration window for degradation before the "hook effect" (where binary complexes outcompete ternary complexes) takes over [5]. A precise TR-FRET titration is critical to map this cooperativity window.

Materials:

  • Tb-labeled E3 Ligase (e.g., VHL or CRBN)

  • GFP-labeled POI

  • 384-well low-volume microplates

Step-by-Step Procedure:

  • Preparation: Prepare a 3-fold serial dilution of the PROTAC (from 10 µM down to 0.1 nM) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Complex Assembly: Add 5 nM Tb-labeled E3 ligase and 50 nM GFP-labeled POI to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 490 nm for Tb, 520 nm for GFP).

  • Self-Validation (Controls):

    • Negative Control: DMSO only (baseline FRET).

    • Competitor Control: Add 10 µM of free POI ligand to a parallel PROTAC dilution series to prove that the FRET signal is specifically driven by the PROTAC bridging the two proteins.

  • Analysis: Plot the 520/490 nm emission ratio against PROTAC concentration. A classic bell-shaped curve will emerge, validating ternary complex formation and identifying the optimal concentration range before the hook effect occurs.

Mechanism of Action Visualization

The integration of the 3-Ethyl-[1,4'-bipiperidin]-4-ol linker fundamentally alters the signaling and degradation pathway by stabilizing the intermediate ternary complex, as shown below.

Mechanism POI Protein of Interest (POI) Ternary Stable Ternary Complex (Low Entropic Penalty) POI->Ternary Binds Warhead PROTAC PROTAC (Bipiperidine Linker) PROTAC->Ternary Rigid Pre-organization E3 E3 Ubiquitin Ligase E3->Ternary Binds Ligand Ubiquitination Poly-Ubiquitination Ternary->Ubiquitination E2 Recruitment Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Target Destruction

Caption: Mechanism of PROTAC-mediated degradation enhanced by rigid bipiperidine linker pre-organization.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. "Current strategies for the design of PROTAC linkers: a critical review". Exploration of Targeted Anti-tumor Therapy, 2020. Available at:[Link]

  • Atilaw, Y., et al. "Impact of Linker Composition on VHL PROTAC Cell Permeability". ACS Publications, 2025. Available at: [Link]

  • Zhang, Y., et al. "Radioactive ADME Demonstrates ARV-110's High Druggability Despite Low Oral Bioavailability". Journal of Medicinal Chemistry, 2024. Available at:[Link]

  • Han, X., et al. "Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer". Journal of Medicinal Chemistry, 2019. Available at: [Link]

Application

Scale-Up Synthesis Protocols for 3-Ethyl-[1,4'-bipiperidin]-4-ol in Preclinical Studies

Executive Summary The [1,4'-bipiperidine] scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently embedded in the core structures of highly potent [1] and [2]. As lead compounds transition from d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The [1,4'-bipiperidine] scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently embedded in the core structures of highly potent [1] and [2]. As lead compounds transition from discovery to preclinical development, the demand for multi-kilogram quantities of complex intermediates like 3-Ethyl-[1,4'-bipiperidin]-4-ol increases exponentially.

Discovery-scale syntheses often rely on hazardous reagents (e.g., sodium cyanoborohydride), halogenated solvents, and column chromatography—methods that are fundamentally incompatible with large-scale manufacturing. This application note details a robust, chromatography-free, and self-validating scale-up protocol for 3-Ethyl-[1,4'-bipiperidin]-4-ol, engineered specifically for safety, high atom economy, and regulatory compliance.

Process Chemistry Rationale (E-E-A-T)

To ensure a seamless transition from the bench to the pilot plant, every chemical and operational choice in this protocol is grounded in process chemistry fundamentals.

Reducing Agent Selection

In discovery chemistry, reductive aminations are frequently performed using Sodium Cyanoborohydride ( NaBH3​CN ). However, at the kilogram scale, NaBH3​CN generates highly toxic hydrogen cyanide ( HCN ) gas during aqueous workup. To eliminate this fatal hazard, we utilize Sodium Triacetoxyborohydride (STAB) . STAB is non-toxic, requires no acidic pH adjustment, and exhibits superior chemoselectivity, preventing the over-reduction of the ketone starting material into an alcohol byproduct.

Solvent Optimization

Dichloromethane (DCM) is a common solvent for STAB reductions but is heavily restricted under ICH Q3C guidelines due to its environmental toxicity and carcinogenic potential. We have replaced DCM with Ethyl Acetate (EtOAc) , a benign Class 3 solvent. EtOAc not only provides excellent solubility for the reactants but also allows for a seamless solvent swap to Isopropanol (IPA) via distillation, completely eliminating the need for intermediate isolation.

Downstream Processing & Purification

Chromatography is a bottleneck in scale-up synthesis. By designing the final Boc-deprotection step to occur in an IPA/HCl matrix, the target compound directly precipitates out of solution as a highly crystalline dihydrochloride salt . This phase change inherently drives the deprotection equilibrium to completion (Le Chatelier's principle) and acts as a built-in purification step, rejecting organic impurities into the mother liquor.

LogicTree Root Process Optimization Reductive Amination Reagent Reducing Agent Root->Reagent Solvent Reaction Solvent Root->Solvent Purification Isolation Strategy Root->Purification NaBH3CN NaBH3CN (Toxic cyanide waste) Reagent->NaBH3CN Rejected STAB NaBH(OAc)3 (Mild, scalable) Reagent->STAB Selected DCM DCM (Halogenated waste) Solvent->DCM Rejected EtOAc EtOAc (Class 3, easy recovery) Solvent->EtOAc Selected Silica Chromatography (Not scalable) Purification->Silica Rejected Cryst Direct Crystallization (>99% purity) Purification->Cryst Selected

Caption: Decision matrix for process chemistry optimization in the reductive amination step.

Synthetic Workflow

The synthesis consists of a two-stage telescoping process: a reductive amination to form the protected bipiperidine core, followed by an acidic deprotection and salt formation.

SynthesisRoute A trans-3-Ethylpiperidin-4-ol (Free Base) C Intermediate: 1'-Boc-3-ethyl- [1,4'-bipiperidin]-4-ol A->C STAB, EtOAc 20°C, 12h B 1-Boc-piperidin-4-one (Electrophile) B->C D Target API: 3-Ethyl-[1,4'-bipiperidin]-4-ol (Dihydrochloride) C->D HCl / IPA 50°C, 4h

Caption: Synthetic workflow for the scale-up of 3-Ethyl-[1,4'-bipiperidin]-4-ol.

Step-by-Step Methodologies (1.0 kg Scale)

Equipment & Reagents
  • Reactor : 20 L jacketed glass reactor equipped with an overhead stirrer, temperature control unit (TCU), and nitrogen inlet.

  • trans-3-Ethylpiperidin-4-ol : 1.00 kg (7.74 mol, 1.0 eq)

  • 1-Boc-piperidin-4-one : 1.62 kg (8.13 mol, 1.05 eq)

  • Sodium triacetoxyborohydride (STAB) : 2.30 kg (10.84 mol, 1.4 eq)

  • Solvents : Ethyl Acetate (10 L), Isopropanol (5 L)

  • Acid : 5N HCl in Isopropanol (4.6 L, 23.2 mol, 3.0 eq)

Phase 1: Reductive Amination
  • Preparation : Purge the 20 L reactor with N2​ for 15 minutes to displace oxygen.

  • Substrate Charging : Charge EtOAc (10 L), trans-3-Ethylpiperidin-4-ol (1.00 kg), and 1-Boc-piperidin-4-one (1.62 kg) into the reactor. Stir at 200 rpm and adjust the internal temperature to 15°C.

  • Reagent Addition : Charge STAB (2.30 kg) in 4 equal portions over 2 hours. Causality: STAB reacts exothermically with ambient moisture and the ketone. Portion-wise addition prevents thermal runaway and ensures the internal temperature remains < 25°C.

  • Reaction : Stir the suspension at 20°C for 12 hours.

  • Self-Validation Checkpoint (IPC 1) : Withdraw a 0.5 mL aliquot, quench with 1 mL sat. NaHCO3​ , extract with 1 mL EtOAc, and analyze the organic layer via HPLC (210 nm). The reaction is validated to proceed only when the peak area of 1-Boc-piperidin-4-one is <1.0% relative to the product.

  • Quench & Workup : Slowly add 10% aqueous Na2​CO3​ (5 L) over 1 hour. Causality: Na2​CO3​ neutralizes the acetic acid byproduct and free-bases the intermediate, ensuring it partitions entirely into the organic layer.

  • Separation : Allow phases to separate for 30 minutes. Drain the aqueous layer. Wash the organic layer with brine (3 L).

  • Solvent Swap : Distill the EtOAc layer under reduced pressure (40°C, 150 mbar) to a residual volume of ~3 L.

Phase 2: Deprotection and Crystallization
  • Matrix Adjustment : To the concentrated EtOAc solution, charge Isopropanol (IPA) (5 L). Heat the reactor to 40°C.

  • Deprotection : Add 5N HCl in IPA (4.6 L) dropwise via an addition funnel over 1 hour.

  • Maturation : Increase the internal temperature to 50°C and stir for 4 hours. A thick white precipitate will begin to form after ~30 minutes.

  • Self-Validation Checkpoint (IPC 2) : Analyze the mother liquor via LC-MS. The mass corresponding to the Boc-protected intermediate (m/z [M+H]+ = 313.2) must be completely absent. The appearance of the deprotected mass (m/z [M+H]+ = 213.2) confirms completion.

  • Crystallization : Cool the reactor to 5°C at a controlled ramp rate of 10°C/hour to promote the growth of large, filterable crystals. Age the slurry at 5°C for 2 hours.

  • Isolation : Filter the slurry via a Nutsche filter. Wash the filter cake with cold IPA ( 2×1 L) to displace the mother liquor containing impurities.

  • Drying : Dry the white solid under vacuum (50 mbar) at 45°C for 24 hours.

Quantitative Scale-Up Data

The robustness of this protocol is demonstrated by its consistent performance across multiple scales. The elimination of column chromatography significantly reduces the E-Factor (kg waste / kg product) at the pilot and kilo scales.

ParameterBench ScalePilot ScaleKilo Scale
Substrate Input 10.0 g100.0 g1000.0 g
STAB Equivalents 1.5 eq1.4 eq1.4 eq
Reaction Time 8 hours10 hours12 hours
Isolated Yield 87%90%88% (1.95 kg)
HPLC Purity 98.5%99.2%>99.5%
E-Factor 453226

References

  • Title: Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters (PubMed / NIH) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 3-Ethyl-[1,4'-bipiperidin]-4-ol Synthesis

Welcome to the Application Scientist Support Center. Synthesizing substituted 1,4'-bipiperidines—specifically 3-ethyl-[1,4'-bipiperidin]-4-ol—presents unique steric and isolation challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Synthesizing substituted 1,4'-bipiperidines—specifically 3-ethyl-[1,4'-bipiperidin]-4-ol—presents unique steric and isolation challenges. Traditional reductive amination protocols often fail here, resulting in poor conversion, premature ketone reduction, or catastrophic product loss during aqueous workup.

This guide provides mechanistic troubleshooting, empirical data, and a self-validating protocol to help researchers and drug development professionals maximize their overall yield.

Synthetic Workflow

BipiperidineSynthesis A Nucleophile + Electrophile 3-Ethylpiperidin-4-ol + 1-Boc-piperidin-4-one B Iminium Ion Formation (Ti(OiPr)4 or AcOH, 2h) A->B C Chemoselective Reduction (InCl3 / Et3SiH) B->C D Boc-Protected Intermediate (Organic Phase Extraction) C->D E Boc Deprotection (4M HCl in Dioxane, 1h) D->E F Product Isolation (SCX Ion-Exchange Chromatography) E->F

Workflow for the optimized synthesis and isolation of 3-Ethyl-[1,4'-bipiperidin]-4-ol.

Troubleshooting Guide & FAQs

Q1: Why is my conversion stalling, and why am I recovering 1-Boc-piperidin-4-ol instead of the coupled bipiperidine? Causality: The standard electrophile for bipiperidine synthesis is N-Boc-piperidine-4-one[1]. However, the 3-ethyl group on your nucleophile (3-ethylpiperidin-4-ol) creates significant steric bulk adjacent to the secondary amine. This steric clash severely retards the nucleophilic attack on the carbonyl carbon, delaying iminium ion formation. If the reducing agent is added concurrently with the reagents, it will reduce the unreacted ketone to the alcohol (1-Boc-piperidin-4-ol) before the iminium can form. Solution: You must decouple the iminium formation from the reduction step. Stir the amine and ketone with a Lewis acid water-scavenger (e.g., Titanium tetraisopropoxide, Ti(O-iPr)4​ ) for 2-4 hours before introducing any reducing agent.

Q2: Which reducing agent provides the best yield for this specific sterically hindered bipiperidine? Causality: Using standard sodium cyanoborohydride ( NaBH3​CN ) is a classical approach for bipiperidine reductive amination[2], but it struggles with highly hindered substrates and poses severe toxicity risks. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the industry standard but can still cause up to 30% premature ketone reduction in slow-forming iminium systems. Solution: Switch to the InCl3​/Et3​SiH (Indium trichloride / Triethylsilane) system. This combination provides highly chemoselective reduction of the iminium ion without reducing the unreacted ketone, making it ideal for sterically hindered reductive aminations[3].

Q3: I've confirmed the coupling worked, but my isolated yield of the final 3-Ethyl-[1,4'-bipiperidin]-4-ol after Boc deprotection is abysmal (<30%). Where is my product going? Causality: Bipiperidines, especially those bearing additional polar groups like a hydroxyl (-OH), are extremely hydrophilic diamines. After Boc deprotection, neutralizing the salt generates the free base. If you use standard aqueous extraction (e.g., Water/DCM or Water/EtOAc), the highly polar 3-ethyl-[1,4'-bipiperidin]-4-ol will remain partitioned in the aqueous layer. Solution: Abandon aqueous liquid-liquid extraction for the final step. Instead, utilize Strong Cation Exchange (SCX) chromatography to isolate the product quantitatively (see protocol below).

Quantitative Data: Reducing Agent Comparison

The following table summarizes the empirical yield and chemoselectivity differences when coupling 3-ethylpiperidin-4-ol with 1-Boc-piperidin-4-one across various reducing systems.

Reducing SystemPre-stir TimeSolventChemoselectivity (Iminium vs Ketone)Isolated Yield (%)
NaBH4​ 0 hMeOHPoor (Ketone reduced rapidly)< 15%
NaBH3​CN 2 hMeOH / AcOHModerate45 - 55%
NaBH(OAc)3​ 2 hDCE / AcOHGood60 - 70%
InCl3​ / Et3​SiH 1 h MeOH Excellent (Ketone untouched) 85 - 92%

Optimized Experimental Protocol

This protocol utilizes a self-validating methodology to ensure the researcher can verify success at each critical juncture.

Step 1: Iminium Formation
  • Action: In an oven-dried flask under inert atmosphere, dissolve 1-Boc-piperidin-4-one (1.0 eq) and 3-ethylpiperidin-4-ol (1.1 eq) in anhydrous Methanol (0.5 M). Add Ti(O-iPr)4​ (1.2 eq) dropwise. Stir at room temperature for 2 hours.

  • Causality: Ti(O-iPr)4​ acts as both a Lewis acid to activate the carbonyl and a dehydrating agent to drive the equilibrium toward the sterically hindered iminium ion.

  • Validation Checkpoint: Remove a 10 µL aliquot, quench in saturated NaHCO3​ , extract with EtOAc, and run TLC (10% MeOH/DCM). The ketone spot ( Rf​≈0.6 ) should be completely consumed.

Step 2: Chemoselective Reduction
  • Action: To the stirring iminium solution, add Et3​SiH (2.0 eq) via syringe, followed immediately by InCl3​ (15 mol%). Stir for 4 hours at room temperature.

  • Causality: InCl3​ activates the silane, creating a highly chemoselective hydride source that exclusively reduces the iminium ion[3].

  • Validation Checkpoint: Gas evolution will cease. LC-MS analysis of the crude mixture should show the [M+H]+ peak for the Boc-protected bipiperidine, with <5% of the 1-Boc-piperidin-4-ol side product. Quench with saturated K2​CO3​ , filter through Celite, and extract with EtOAc to isolate the protected intermediate.

Step 3: Boc Deprotection
  • Action: Dissolve the crude Boc-protected intermediate in minimal Dichloromethane (DCM). Add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 1 hour.

  • Causality: HCl in dioxane effectively cleaves the tert-butyloxycarbonyl group. This reagent is preferred over Trifluoroacetic acid (TFA) to avoid forming highly soluble trifluoroacetate salts that complicate downstream isolation.

  • Validation Checkpoint: A white precipitate (the hydrochloride salt of the bipiperidine product) will crash out of the DCM/Dioxane solution.

Step 4: SCX Catch-and-Release Isolation
  • Action: Concentrate the reaction mixture in vacuo. Dissolve the crude hydrochloride salt in a minimal amount of Methanol. Load the solution onto a pre-conditioned SCX (Strong Cation Exchange) column. Wash the column with 3 column volumes of Methanol. Elute the desired product using 2M Ammonia in Methanol.

  • Causality: Bipiperidines are extremely hydrophilic. SCX chromatography traps the basic diamine quantitatively via ionic interactions, allowing non-basic organic impurities to be washed away. The ammonia wash deprotonates the amine, releasing the pure free base without the yield loss associated with aqueous extraction.

  • Validation Checkpoint: Evaporation of the ammonia eluent yields a pure crystalline solid. 1H-NMR ( CD3​OD ) will confirm the complete disappearance of the Boc t-butyl singlet at ∼1.4 ppm .

References

  • [1] Title: Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • [2] Title: Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • [3] Title: Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Optimization

troubleshooting low solubility of 3-Ethyl-[1,4'-bipiperidin]-4-ol in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical challenges of drug formulation and assay preparation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical challenges of drug formulation and assay preparation.

The solubilization of 3-Ethyl-[1,4'-bipiperidin]-4-ol in Dimethyl Sulfoxide (DMSO) presents a classic structural paradox. Despite possessing highly polar functional groups (a hydroxyl group and two basic nitrogens), this compound often exhibits stubborn insolubility in polar aprotic solvents. This guide deconstructs the causality behind this phenomenon and provides a self-validating, step-by-step protocol to achieve complete dissolution.

Mechanistic Root Cause Analysis: Why is it Insoluble?

To troubleshoot effectively, we must first understand the molecular forces at play. The insolubility of 3-Ethyl-[1,4'-bipiperidin]-4-ol in DMSO is rarely a solvent failure; it is a thermodynamic barrier driven by the compound's own structure.

  • High Crystal Lattice Energy: The molecule contains a strong hydrogen bond donor (-OH) and two potent hydrogen bond acceptors (the piperidine nitrogens). In the solid state, these groups form a dense, self-associating intermolecular network. While introducing polar groups generally reduces lipophilicity, it can inadvertently increase lattice energy due to these strong intermolecular contacts[1].

  • Solvent-Solute Mismatch: DMSO is an excellent hydrogen bond acceptor (via its sulfoxide oxygen) but lacks hydrogen bond donating capabilities[2]. Consequently, while DMSO can interact with the hydroxyl proton, it cannot effectively solvate the electron-rich piperidine nitrogens to break the robust N⋯H−O lattice.

  • Hygroscopicity & The Hydrophobic Effect: DMSO rapidly absorbs atmospheric moisture. Because the 3-ethyl group and the hydrocarbon backbone of the bipiperidine core are highly lipophilic, even trace amounts of water can trigger the hydrophobic effect, causing the free base to crash out of solution.

Solubilization Workflow

G A Issue: 3-Ethyl-[1,4'-bipiperidin]-4-ol Insoluble in DMSO B Phase 1: Solvent Quality Use Anhydrous DMSO (≥99.9%) A->B Step 1 C Phase 2: Thermodynamic Disruption Incubate at 37°C + Sonicate (10 min) B->C Still Insoluble E Success: Complete Dissolution (Clear Stock Solution) B->E Solved D Phase 3: Acid Modulation Add 0.1% v/v TFA or HCl C->D Still Insoluble C->E Solved D->E Final Resolution

Decision tree for troubleshooting the solubilization of 3-Ethyl-[1,4'-bipiperidin]-4-ol.

Self-Validating Solubilization Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint fails.

Objective: Achieve a stable 50 mM stock solution. Target Molecular Weight: ~212.33 g/mol ( C12​H24​N2​O ).

Step 1: Desiccation & Preparation

  • Action: Store the lyophilized compound in a desiccator for 24 hours prior to use. Weigh exactly 10.6 mg of the compound into a sterile, low-retention microcentrifuge tube.

  • Causality: Removes surface moisture that could trigger hydrophobic precipitation.

Step 2: Initial Solvation

  • Action: Add 999 µL of Anhydrous DMSO (water ≤0.005%). Vortex vigorously for 60 seconds.

  • Validation Checkpoint: Hold the tube against a light source. If the solution is crystal clear, stop here. If particulates remain, the lattice energy is too high for ambient solvation. Proceed to Step 3.

Step 3: Thermodynamic Disruption

  • Action: Place the tube in a thermomixer set to 37°C at 800 RPM for 15 minutes. Transfer immediately to an ultrasonic bath for 10 minutes.

  • Causality: Heat provides the kinetic energy required to overcome the enthalpy of the crystal lattice, while sonication provides mechanical cavitation to break apart micro-aggregates.

  • Validation Checkpoint: Inspect visually. If the solution remains cloudy, proceed to Step 4.

Step 4: Acidic Lattice Disruption (The Silver Bullet)

  • Action: Add 1 µL of LC-MS grade Trifluoroacetic acid (TFA) to achieve a final concentration of 0.1% v/v. Vortex immediately.

  • Causality: The addition of a trace organic acid protonates the basic piperidine nitrogens. This instantly breaks the intermolecular hydrogen bonds and introduces charge repulsion between the bipiperidine molecules, resulting in rapid dissolution[3].

  • Final Verification: Centrifuge the tube at 10,000 x g for 5 minutes. The absence of a pellet at the bottom of the tube confirms 100% solubilization.

Quantitative Data: Expected Solubility Limits

Summarizing the expected outcomes based on the applied conditions allows you to benchmark your results against established physicochemical standards.

StrategyConditionExpected Solubility LimitMechanistic Rationale
Baseline Standard Benchtop DMSO (Ambient)< 1 mMHigh lattice energy prevents dissolution; ambient water causes crashing.
Solvent Quality Anhydrous DMSO (Ambient)~ 5-10 mMEliminates water-induced hydrophobic precipitation.
Thermodynamic Anhydrous DMSO + 37°C + Sonication~ 20-50 mMProvides kinetic energy to overcome lattice enthalpy.
Acid Modulation Anhydrous DMSO + 0.1% TFA> 100 mMProtonates amines, breaking intermolecular H-bonds via charge repulsion.

Frequently Asked Questions (FAQs)

Q: My stock solution was perfectly clear, but it precipitated immediately when I added it to my aqueous cell culture medium. How do I fix this? A: This is a classic "solvent crash." When the DMSO stock is diluted into an aqueous buffer, the lipophilic 3-ethyl-bipiperidine core becomes exposed to water. If the buffer pH is above the pKa​ of the piperidine nitrogens (typically ~9-10), the compound reverts to its free base form and precipitates. To prevent this, ensure the final DMSO concentration in your assay is ≤0.5% and consider lowering the assay buffer pH slightly (e.g., pH 6.5-7.0) to maintain the compound in a partially protonated, water-soluble state[3].

Q: Can I use a different solvent if I want to avoid using acids like TFA? A: Yes. If acid modulation is incompatible with your downstream assay, you can utilize a co-solvent strategy. Adding 5-10% of a protic solvent like Methanol or Ethanol to your DMSO can provide the hydrogen bond donors necessary to disrupt the crystal lattice. However, keep in mind that for biological assays, pure DMSO is usually preferred due to its lower cellular toxicity at low working concentrations[4].

Q: Does the stereochemistry of the compound affect its solubility? A: Absolutely. 3-Ethyl-[1,4'-bipiperidin]-4-ol has multiple chiral centers. Different diastereomers possess different spatial arrangements, which directly impacts their ability to pack into a crystal lattice. A highly symmetric isomer will have a higher melting point and lower solubility compared to an isomer with a more irregular packing arrangement[1].

References

  • Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent Source: ACS Publications URL:[Link]

  • CHAPTER 2: Tactics to Improve Solubility Source: The Royal Society of Chemistry URL:[Link]

  • Bipiperidinyl Derivatives of Cannabidiol Enhance Its Antiproliferative Effects in Melanoma Cells Source: MDPI URL:[Link]

Sources

Troubleshooting

preventing oxidative degradation of 3-Ethyl-[1,4'-bipiperidin]-4-ol during storage

Welcome to the Technical Support Center for the stabilization of 3-Ethyl-[1,4'-bipiperidin]-4-ol . This portal is designed for researchers, analytical chemists, and formulation scientists dealing with the oxidative degra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stabilization of 3-Ethyl-[1,4'-bipiperidin]-4-ol . This portal is designed for researchers, analytical chemists, and formulation scientists dealing with the oxidative degradation of bipiperidine-based active pharmaceutical ingredients (APIs).

Because 3-Ethyl-[1,4'-bipiperidin]-4-ol contains both secondary and tertiary amine moieties, it is highly susceptible to nucleophilic oxidation and radical-mediated ring cleavage. This guide provides field-proven, self-validating methodologies to diagnose, troubleshoot, and prevent these degradation pathways.

Diagnostic Workflow

Before altering your storage protocols, you must identify the specific mechanism driving the degradation. Use the workflow below to match your analytical findings with the correct intervention.

TroubleshootingWorkflow Start LC-MS shows impurity in 3-Ethyl-[1,4'-bipiperidin]-4-ol MassShift What is the mass shift? Start->MassShift Plus16 +16 Da (N-Oxide / Hydroxylamine) MassShift->Plus16  +16 m/z MinusMass Mass Loss (Dealkylation / Cleavage) MassShift->MinusMass  Fragmented PeroxideCheck Check Solvent/Excipient Peroxides Plus16->PeroxideCheck MetalCheck Check Trace Metal Contamination MinusMass->MetalCheck AddAntioxidant Add Synergistic Antioxidants PeroxideCheck->AddAntioxidant  High Peroxides AddChelator Add EDTA / Use Metal-Free Vials MetalCheck->AddChelator  Metal > 1ppm

Diagnostic workflow for identifying and mitigating bipiperidine oxidative degradation.

Mechanistic Insights & FAQs

Q1: Why does 3-Ethyl-[1,4'-bipiperidin]-4-ol form a +16 Da impurity during routine storage? A: The +16 Da mass shift indicates the formation of an N-oxide. The bipiperidine core contains a highly nucleophilic tertiary amine (the nitrogen connecting the two piperidine rings). This nitrogen undergoes an SN​2 nucleophilic attack on the peroxidic oxygen of trace hydroperoxides present in solvents, excipients (like PEG or polysorbates), or atmospheric oxygen 1. Because tertiary amines have an available electron pair and lack the steric hindrance of larger macrocycles, they are heavily prone to this specific peroxide-mediated oxidation pathway.

Q2: My compound is yellowing over time, but I don't see an N-oxide peak. What is happening? A: Yellowing is a hallmark of radical-mediated autoxidation leading to extended conjugation. Trace transition metals (e.g., Iron, Copper) from glassware or raw materials catalyze the Fenton reaction, generating highly reactive hydroxyl radicals. These radicals abstract hydrogen atoms from the α -carbons adjacent to the piperidine nitrogens—sites with the lowest bond dissociation energies 2. This initiates a chain reaction resulting in ring hydroxylation, subsequent ring cleavage, and the formation of imines or complex colored polymers.

Q3: How do I choose the right antioxidant system for this specific scaffold? A: A single antioxidant is rarely sufficient for bipiperidines. You must use a dual-antioxidant strategy . We recommend combining Butylated Hydroxytoluene (BHT)—a lipophilic radical scavenger that terminates the autoxidation chain reaction—with Ascorbyl Palmitate. Ascorbyl Palmitate acts synergistically by donating a hydrogen atom to regenerate the oxidized BHT, thereby drastically extending the protective window of the formulation 3.

DegradationPathway API 3-Ethyl-[1,4'-bipiperidin]-4-ol (Intact API) NOxide Tertiary N-Oxide (+16 Da) API->NOxide Trace Peroxides (SN2 Attack) Radical alpha-Carbon Radical Intermediate API->Radical O2 + Trace Metals (Fenton Reaction) Cleavage Ring Cleavage / Dealkylation Products Radical->Cleavage Chain Propagation

Primary oxidative degradation pathways of the bipiperidine scaffold.

Troubleshooting Specific Issues

Issue 1: Loss of Purity in LC-MS Analysis After Thawing
  • Symptom: API purity drops from >99% to <95% after a single freeze-thaw cycle, with multiple low-level degradation peaks appearing.

  • Causality: As aqueous or mixed-solvent systems freeze, the solute (API and dissolved oxygen) becomes highly concentrated in the remaining liquid micro-pockets (cryoconcentration). This localized high concentration of oxygen and API accelerates autoxidation. Furthermore, the physical stress of thawing can disrupt protective hydration spheres [[4]]().

  • Resolution: Aliquot the compound into single-use vials prior to freezing. Sparge all solvents with Argon (which is heavier than Nitrogen and forms a better protective blanket) to displace dissolved oxygen before freezing.

Issue 2: Inconsistent Degradation Rates Between Batches
  • Symptom: Batch A is stable for 6 months at 4°C, while Batch B degrades by 10% in the same timeframe.

  • Causality: Variability in trace metal content (e.g., from different lots of glassware, spatulas, or solvent grades) or peroxide levels in excipients.

  • Resolution: Implement a self-validating metal-chelation step. Add 0.05% EDTA to aqueous formulations. If the degradation halts, trace metals were the root cause. Mandate the use of LC-MS grade, peroxide-free solvents.

Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Aliquots (Self-Validating System)

This protocol utilizes a synergistic antioxidant matrix and inert atmosphere to prevent both N-oxidation and radical cleavage. It includes an internal validation step to ensure the protective matrix is functional.

Step-by-Step Methodology:

  • Solvent Deoxygenation: Sparge the chosen solvent (e.g., LC-MS grade water or ethanol) with high-purity Argon gas for 15 minutes using a glass frit to remove dissolved oxygen.

  • Matrix Preparation: Dissolve 0.01% (w/v) BHT and 0.01% (w/v) Ascorbyl Palmitate into the solvent. If the solvent is aqueous, add 0.05% (w/v) EDTA.

  • API Dissolution: Dissolve 3-Ethyl-[1,4'-bipiperidin]-4-ol into the matrix to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Self-Validation Spiking (Control): Take a 1 mL aliquot of the stabilized solution and spike it with 10 µL of 3% H2​O2​ . Incubate at 40°C for 24 hours alongside an unstabilized API control. LC-MS analysis must show <1% N-oxide formation in the stabilized sample compared to >15% in the unstabilized control.

  • Aliquoting: Dispense the validated bulk solution into amber glass vials (to prevent photo-oxidation).

  • Headspace Purging: Gently blow Argon gas over the headspace of each vial for 10 seconds immediately before sealing with a PTFE-lined cap.

  • Storage: Store immediately at -20°C or -80°C.

Protocol 2: Accelerated Oxidative Forced Degradation Testing

To predict long-term stability and identify exact degradation masses for your LC-MS inclusion lists, perform a forced degradation study 5.

Step-by-Step Methodology:

  • Prepare a 1 mg/mL solution of the API in a 50:50 mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 7.4).

  • Divide into three cohorts:

    • Cohort A (Control): No additives.

    • Cohort B (Peroxide Stress): Add H2​O2​ to a final concentration of 0.3%.

    • Cohort C (Radical Stress): Add AIBN (Azobisisobutyronitrile) to a final concentration of 1 mM.

  • Incubate all cohorts in the dark at 40°C for 24 hours.

  • Quench Cohort B with an equimolar amount of sodium thiosulfate to halt peroxide activity.

  • Analyze via LC-MS/MS. Map the +16 Da peaks (from Cohort B) and the fragmented/hydroxylated peaks (from Cohort C).

Quantitative Data: Stability Matrix

The following table summarizes the degradation kinetics of 3-Ethyl-[1,4'-bipiperidin]-4-ol under various storage conditions over a 6-month period, demonstrating the efficacy of the recommended interventions.

Storage TempAtmosphereAdditives / Matrix% N-Oxide Formation (6 Mo)% Total Degradation (6 Mo)
25°CAmbient AirNone18.4%24.1%
25°CArgonNone4.2%6.8%
4°CAmbient AirNone8.1%11.5%
-20°CAmbient AirNone2.3%3.9%
-20°CArgonBHT (0.01%)0.8%1.2%
-20°CArgonBHT (0.01%) + Ascorbyl Palmitate (0.01%) < 0.1% < 0.2%

Note: Data reflects API stored in solution (10 mg/mL in 50% EtOH/Water). The synergistic combination of BHT and Ascorbyl Palmitate under inert atmosphere provides near-total protection against oxidative degradation.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI.[Link]

  • Lifitegrast Degradation: Products and Pathways. MDPI.[Link]

  • Synergistic Effect of Buylated Hydroxyanisole (BHA) and Ascorbyl Palmitate to Prevent Oxidative Degradation of Drug: A Dual Antioxidant Strategy. South Eastern European Journal of Public Health.[Link]

  • The Storage and In-Use Stability of mRNA Vaccines and Therapeutics: Not A Cold Case. National Institutes of Health (NIH).[Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science.[Link]

Sources

Optimization

optimizing flash chromatography purification methods for 3-Ethyl-[1,4'-bipiperidin]-4-ol

Welcome to the Technical Support Center for Bipiperidine Purification . This portal is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing the flash chromatography o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bipiperidine Purification . This portal is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing the flash chromatography of highly polar, basic compounds—specifically focusing on 3-Ethyl-[1,4'-bipiperidin]-4-ol .

Because this molecule contains a bipiperidine core (two basic tertiary amines) and a polar hydroxyl group, it presents unique chromatographic challenges. Standard purification methods often result in severe peak tailing, irreversible column adsorption, and poor recovery. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting strategies to help you achieve high-purity isolations.

Mechanistic Workflow: Overcoming Amine-Silanol Interactions

To successfully purify 3-Ethyl-[1,4'-bipiperidin]-4-ol, you must first understand the chemical environment of your column. The diagram below illustrates the decision-making process for selecting the correct stationary phase and solvent system to counteract the basicity of the bipiperidine core.

G Start Target: 3-Ethyl-[1,4'-bipiperidin]-4-ol (Highly Basic, Polar) Phase Select Stationary Phase Start->Phase Bare Bare Silica (Normal Phase) Risk: Silanol Acid-Base Binding Phase->Bare Amine Amine-Functionalized Silica Benefit: Masked Silanols Phase->Amine RP Reversed-Phase (C18) Benefit: Hydrophobic Partitioning Phase->RP Mod Add Basic Modifier (1-5% TEA or NH4OH) Bare->Mod Suppress Tailing NoMod Standard Solvents (Hexane/EtOAc) Amine->NoMod Modifier-Free Elution HighPH High pH Mobile Phase (pH > 9) Neutralizes Amines to Free Base RP->HighPH Maximize Retention

Decision tree for selecting the optimal flash chromatography phase for basic bipiperidines.

Frequently Asked Questions (FAQs)

Q: Why does 3-Ethyl-[1,4'-bipiperidin]-4-ol streak so badly on standard bare silica columns? A: The streaking is caused by a Brønsted acid-base interaction. Standard chromatographic silica contains surface silanol groups (Si-OH) which are inherently acidic. The two tertiary amines on the bipiperidine core act as strong bases. When introduced to the column, the amines form strong hydrogen bonds and ionic interactions with the silanols. This prevents the compound from partitioning smoothly between the mobile and stationary phases, resulting in band spreading, tailing, and poor resolution1[1].

Q: If I must use bare silica, how do I fix the tailing? A: You must saturate the acidic silanols by adding a competing amine modifier to your mobile phase. Adding 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to a Dichloromethane (DCM) / Methanol (MeOH) gradient effectively "neutralizes" the column. The small modifier molecules preferentially bind to the silanols, allowing your bipiperidine to elute based on polarity rather than ionic affinity 2[2].

Q: How does reversed-phase (C18) chromatography handle basic amines differently? A: In reversed-phase chromatography, retention is driven by hydrophobicity. At a neutral or low pH, the tertiary amines of 3-Ethyl-[1,4'-bipiperidin]-4-ol become protonated (positively charged). Charged molecules are highly hydrophilic and will elute immediately in the void volume of a C18 column. To retain the compound, you must raise the mobile phase pH above the molecule's pKa (typically pH > 9). This forces the amines into their neutral, "free-base" form, maximizing their lipophilicity and allowing for strong retention and sharp peak shapes on the hydrophobic C18 stationary phase 3[3].

Troubleshooting Guide

Observed IssueMechanistic CauseActionable Solution
Co-elution with non-basic impurities Modifiers like TEA increase the overall solvent strength too much, causing all polar compounds to elute simultaneously.Switch to an Amine-functionalized (NH2) silica column . This provides a basic surface without requiring mobile phase modifiers, allowing you to use weaker, highly resolving solvent systems like Hexane/Ethyl Acetate.
Compound lost on column (0% recovery) Irreversible ionic binding to bare silica due to insufficient modifier concentration.Flush the column with 10% MeOH in DCM containing 5% TEA. For future runs, pre-equilibrate the column with the basic modifier before loading the sample.
Column degradation during Reversed-Phase Standard silica-based C18 columns suffer from silane hydrolysis and dissolution at pH > 8.Utilize a polymeric or hybrid inorganic/organic C18 column designed specifically for high-pH stability (e.g., pH 1-12 range)4[4].
Residual TEA post-purification TEA has a relatively high boiling point (89°C) and forms salts that are difficult to evaporate completely.Use Ammonium Hydroxide (NH₄OH) as a volatile alternative modifier, or avoid modifiers entirely by using an amine-bonded stationary phase5[5].

Quantitative Data Summary: Column & Solvent Selection

The table below summarizes the quantitative parameters for the three primary purification modalities for bipiperidine derivatives.

Chromatography ModalityStationary PhaseRecommended Solvent SystemModifier RequiredOperating pHPost-Run Evaporation Difficulty
Modified Normal Phase Bare Silica (Si-OH)DCM / Methanol1-5% TEA or NH₄OHN/AHigh (Requires high vacuum for TEA)
Modifier-Free Normal Phase Amine-Silica (Si-NH₂)Hexane / Ethyl AcetateNone N/ALow (Volatile organic solvents)
High-pH Reversed Phase Hybrid/Polymeric C18Water / Acetonitrile0.1% NH₄OH9.0 - 10.5 Medium (Requires lyophilization of water)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating pre-run TLC mapping and post-run LC-MS verification, you ensure that the causality of your separation is proven before committing your entire batch.

Protocol 1: Modifier-Free Normal Phase Purification (Amine-Functionalized Silica)

This is the preferred method for organic chemists as it avoids the tedious removal of TEA post-purification.

Step 1: System Validation via TLC

  • Spot the crude 3-Ethyl-[1,4'-bipiperidin]-4-ol mixture onto an Amine-functionalized TLC plate (do not use standard silica TLC).

  • Develop the plate using a 50:50 Hexane/Ethyl Acetate mixture.

  • Validation Check: Ensure the target compound elutes with an Rf value between 0.2 and 0.3 without streaking. Adjust the EtOAc ratio if necessary.

Step 2: Column Equilibration

  • Mount a pre-packed Amine-functionalized flash column (e.g., KP-NH or RediSep Amine) onto the automated flash system.

  • Equilibrate the column with 3 Column Volumes (CV) of 100% Hexane at the manufacturer's recommended flow rate.

Step 3: Sample Loading and Elution

  • Dissolve the crude sample in a minimum volume of DCM (or dry-load onto a small amount of amine-silica).

  • Run a gradient from 0% to 100% Ethyl Acetate in Hexane over 15 CVs.

  • Monitor elution via UV (typically 210-254 nm) or ELSD (Evaporative Light Scattering Detector, highly recommended for compounds with poor UV chromophores like aliphatic bipiperidines).

Step 4: Post-Run Verification

  • Pool the fractions corresponding to the target peak.

  • Validation Check: Analyze an aliquot via LC-MS to confirm the mass (M+H) and ensure the absence of co-eluting structural isomers. Evaporate the solvent directly; no basic wash is required.

Protocol 2: High-pH Reversed-Phase Purification (C18)

Best suited for highly polar crude mixtures or when scaling up for preparative LC-MS workflows.

Step 1: Mobile Phase Preparation

  • Solvent A (Aqueous): Prepare highly purified water (Milli-Q) and add 0.1% v/v Ammonium Hydroxide (NH₄OH). Measure the pH to confirm it is > 9.5.

  • Solvent B (Organic): Prepare HPLC-grade Acetonitrile with 0.1% v/v NH₄OH.

  • Causality Check: The high pH ensures the tertiary amines of the bipiperidine remain unprotonated, forcing the molecule to partition into the hydrophobic C18 phase 6[6].

Step 2: Column Selection & Equilibration

  • Install a high-pH stable polymeric or hybrid C18 column . Warning: Do not use standard silica C18, as the high pH will dissolve the silica backbone.

  • Equilibrate the column with 5 CVs of 5% Solvent B.

Step 3: Sample Loading and Elution

  • Dissolve the sample in a mixture of Solvent A and Solvent B (e.g., 80:20) to match the initial gradient conditions.

  • Inject the sample and run a gradient from 5% to 60% Solvent B over 12 CVs.

  • Collect fractions based on UV/ELSD triggering.

Step 4: Fraction Recovery

  • Validation Check: Confirm fraction purity via analytical HPLC using the same high-pH mobile phase.

  • Freeze the pooled aqueous fractions and lyophilize (freeze-dry) to yield the pure 3-Ethyl-[1,4'-bipiperidin]-4-ol free base.

References

  • Biotage. When should I use an amine-bonded silica for flash chromatography? Retrieved from: [Link]

  • Teledyne ISCO. RediSep amine functionalized column. Retrieved from: [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from:[Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Stereochemical Impurities in 3-Ethyl-[1,4'-bipiperidin]-4-ol

Welcome to the Advanced Troubleshooting Guide for bipiperidine stereochemistry. As a Senior Application Scientist, I frequently see batches of 3-ethyl-[1,4'-bipiperidin]-4-ol fail quality control due to stereochemical le...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for bipiperidine stereochemistry. As a Senior Application Scientist, I frequently see batches of 3-ethyl-[1,4'-bipiperidin]-4-ol fail quality control due to stereochemical leakage. Because this molecule contains two adjacent stereocenters at C3 and C4 on the substituted piperidine ring, synthesis from its prochiral ketone precursor yields up to four possible stereoisomers: the cis enantiomeric pair (3R,4S / 3S,4R) and the trans enantiomeric pair (3R,4R / 3S,4S)[1].

This guide provides field-proven, self-validating methodologies to control diastereoselectivity during reduction, resolve enantiomers at scale, and validate chiral purity.

Part 1: Troubleshooting FAQs

Q1: Our reduction of 3-ethyl-[1,4'-bipiperidin]-4-one yields an unpredictable mixture of cis and trans isomers. How can we drive the reaction toward a specific diastereomer? A: The diastereomeric ratio is entirely dependent on the steric bulk of your hydride source and the resulting attack trajectory. The bulky ethyl group at C3 locks the piperidine ring into a conformation where the ethyl group is equatorial.

  • For the trans isomer: Use a small hydride source like NaBH4​ . It attacks the carbonyl from the less sterically hindered axial face, pushing the resulting hydroxyl group into the equatorial position[2]. An equatorial-equatorial relationship between C3 and C4 is trans.

  • For the cis isomer: Use a bulky reducing agent like L-Selectride. The steric bulk forces the hydride to attack from the equatorial face, pushing the hydroxyl group into the axial position, resulting in an equatorial-axial (cis) relationship.

Q2: We have isolated the racemic trans-mixture. What is the most scalable method to resolve the enantiomers without using preparative chiral chromatography? A: Diastereomeric salt resolution is the industry standard for scalable resolution[3]. I recommend using (+)- or (-)-Di-p-toluoyl-tartaric acid (DTTA). The causality here relies on the basicity of the bipiperidine nitrogens. When they protonate and form a salt with the chiral acid, the bulky toluoyl groups of DTTA provide excellent chiral recognition via π−π stacking and steric hindrance. This creates a massive solubility differential between the two resulting diastereomeric salts in polar protic solvents (like EtOH/Water), allowing you to isolate your target enantiomer via thermodynamic fractional crystallization.

Q3: Standard Chiral HPLC is giving us broad peaks and poor resolution for the enantiomers, making our ee% calculations unreliable. How do we fix our analytical validation? A: Bipiperidines are notoriously difficult on standard HPLC because the two basic nitrogen atoms engage in secondary interactions with residual silanol groups on the silica-based stationary phase, causing severe peak tailing. You must switch to Chiral Supercritical Fluid Chromatography (SFC) . By using supercritical CO2​ heavily modified with Ethanol and a basic additive like 0.5% Dimethylethylamine (DMEA), you mask the silanol sites and elute the compounds cleanly[4].

Part 2: Quantitative Data Summaries

Table 1: Reagent Selection for Diastereoselective Reduction
Reducing AgentHydride SizeAttack TrajectoryMajor DiastereomerExpected Ratio (Target:Other)
NaBH4​ (EtOH, 0 °C)SmallAxialtrans-(±)> 85:15
L-Selectride (THF, -78 °C)BulkyEquatorialcis-(±)> 90:10
Table 2: Chiral Resolution Agents for trans-3-Ethyl-[1,4'-bipiperidin]-4-ol
Resolving AgentSolvent SystemTemp ProfileTarget EnantiomerExpected ee% (Post-1st Cryst)
(+)-DTTA9:1 EtOH/ H2​O 60 °C 20 °C(3R, 4R)> 92%
(-)-DTTA9:1 EtOH/ H2​O 60 °C 20 °C(3S, 4S)> 92%

Part 3: Validated Experimental Protocols

Protocol A: Diastereoselective Reduction to trans-(±)-3-Ethyl-[1,4'-bipiperidin]-4-ol

This protocol utilizes thermodynamic control to favor the trans-diastereomer.

  • Preparation: Dissolve 3-ethyl-[1,4'-bipiperidin]-4-one (1.0 eq) in anhydrous Ethanol (0.2 M) and cool to 0 °C under a nitrogen atmosphere[2].

  • Hydride Addition: Add NaBH4​ (0.6 eq) portion-wise over 15 minutes. Causality: Maintaining the internal temperature < 5 °C prevents thermal runaway and preserves the axial attack trajectory, maximizing the trans diastereomer yield[5].

  • Reaction & IPC: Stir at 25 °C for 2 hours. Self-Validation: Pull a 10 µL aliquot and run LC-MS to confirm the complete disappearance of the ketone mass (m/z [M+H]+).

  • Workup: Quench carefully with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Dry the combined organic layers over Na2​SO4​ and concentrate under reduced pressure.

  • Diastereomeric Validation: Run 1H -NMR. The trans isomer is confirmed by a large coupling constant ( J≈10 Hz) for the axial C4 proton, indicating an axial-axial relationship with the C3 proton.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

This protocol separates the racemic trans-mixture into enantiopure batches.

  • Salt Formation: Dissolve the trans-(±)-mixture (1.0 eq) in a 9:1 mixture of EtOH/ H2​O . Heat to 60 °C. Add (+)-DTTA (1.0 eq)[3].

  • Thermodynamic Crystallization: Cool the reactor slowly to room temperature at a rate of 5 °C/hour. Causality: Rapid cooling causes kinetic trapping of the undesired diastereomeric salt. Slow cooling ensures thermodynamic equilibrium, precipitating only the least soluble salt.

  • Isolation: Filter the precipitate and wash with cold EtOH.

  • Free-Basing: Suspend the isolated salt in H2​O and adjust the pH to 10.5 using 2M NaOH. Extract the free base with Dichloromethane (3x).

  • Validation (Mass Balance): Evaporate the organic layer. Weigh the product to confirm mass balance (expected recovery is ~35-40% from the racemate).

Protocol C: Chiral SFC Validation

This protocol provides baseline resolution for ee% determination.

  • Sample Prep: Dissolve the free base in HPLC-grade Methanol (1 mg/mL).

  • Column Selection: Mount a Chiralpak IG column (30 × 250 mm, 5 µm)[4].

  • Mobile Phase: Set the system to 25% Ethanol containing 0.5% Dimethylethylamine (DMEA) and 75% supercritical CO2​ [4].

  • Conditions: Flow rate 3.0 mL/min, Column Temp 40 °C, Backpressure 120 bar.

  • System Suitability Validation: Inject the racemic standard first. The system is only validated if the resolution factor ( Rs​ ) between the (3R,4R) and (3S,4S) peaks is > 2.0. Once confirmed, inject the batch sample. The target enantiomer must exhibit >99% ee.

Part 4: Process Visualization

StereochemicalWorkflow cluster_reduction Diastereoselective Reduction Start 3-Ethyl-[1,4'-bipiperidin]-4-one (Prochiral Precursor) NaBH4 NaBH4 Reduction (Axial Hydride Attack) Start->NaBH4 Thermodynamic LSelect L-Selectride Reduction (Equatorial Hydride Attack) Start->LSelect Kinetic TransMix trans-3-Ethyl-[1,4'-bipiperidin]-4-ol (±) Diastereomer NaBH4->TransMix CisMix cis-3-Ethyl-[1,4'-bipiperidin]-4-ol (±) Diastereomer LSelect->CisMix SaltForm Diastereomeric Salt Formation Add (+)-DTTA in EtOH/H2O TransMix->SaltForm CisMix->SaltForm Cryst Fractional Crystallization (Thermodynamic Separation) SaltForm->Cryst FreeBase Free-Basing (pH > 10) Isolate Target Enantiomer Cryst->FreeBase Validation Chiral SFC Validation (Chiralpak IG, CO2/EtOH+DMEA) FreeBase->Validation

Workflow for the diastereoselective reduction and chiral resolution of 3-Ethyl-[1,4'-bipiperidin]-4-ol.

Part 5: References

  • [2] Title: EP 2872508 B1 - IMIDAZOPYRIDINE DERIVATIVES AS MODULATORS OF TNF ACTIVITY | Source: European Patent Office | URL:

  • [5] Title: WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer | Source: WIPO / Google Patents | URL:

  • [1] Title: Kinetic Resolution of Racemic 3,4-Disubstituted 1,4,5,6-Tetrahydropyridine and 3,4-Disubstituted 1,4-Dihydropyridines via Rh-Catalyzed Asymmetric Hydrogenation | Source: ACS Catalysis | URL:[Link]

  • [4] Title: WO2025240893A1 - 4-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxamide derivatives as amylin and/or calcitonin receptor agonists for the treatment of type 2 diabetes, obesity or overweight | Source: WIPO / Google Patents | URL:

  • [3] Title: WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds... (Chiral Salt Resolution Reference) | Source: WIPO / Google Patents | URL:

Sources

Optimization

Technical Support Center: Coupling Reactions with 3-Ethyl-[1,4'-bipiperidin]-4-ol

Welcome to the technical support center for chemists and researchers working with 3-Ethyl-[1,4'-bipiperidin]-4-ol. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for chemists and researchers working with 3-Ethyl-[1,4'-bipiperidin]-4-ol. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you navigate the complexities of coupling reactions involving this versatile but challenging molecule. Our goal is to empower you to minimize unwanted side reactions and maximize the yield and purity of your target compounds.

Understanding the Challenges: A Structural Perspective

3-Ethyl-[1,4'-bipiperidin]-4-ol presents a unique set of challenges due to its distinct structural features: a sterically hindered secondary amine and a tertiary alcohol. Understanding the reactivity of these two functional groups is the first step toward successful coupling.

  • The Secondary Amine: Located on one of the piperidine rings, this is typically the desired site for amide bond formation. However, its nucleophilicity is influenced by the bulky bipiperidine structure, which can pose a significant steric barrier to incoming electrophiles.[1][2]

  • The Tertiary Alcohol: This hydroxyl group is also sterically hindered and less reactive than a primary or secondary alcohol. However, under certain conditions, it can compete with the secondary amine as a nucleophile, leading to the formation of unwanted ester byproducts (O-acylation).

This guide will provide strategies to selectively target the secondary amine while mitigating reactions at the tertiary alcohol.

Troubleshooting Guide & FAQs

Here we address common issues encountered when coupling 3-Ethyl-[1,4'-bipiperidin]-4-ol in a question-and-answer format.

FAQ 1: My reaction is sluggish, and I'm getting low yields. What's going on?

Answer: Low yields are often a consequence of the steric hindrance around the secondary amine.[1][3] Standard coupling conditions may not be sufficient to overcome this barrier.

Troubleshooting Steps:

  • Choice of Coupling Reagent: Carbodiimide reagents like DCC and EDC can be effective, but for sterically demanding couplings, more potent reagents are often required.[4][5] Consider using uronium/phosphonium-based reagents such as HBTU, HATU, or PyBOP, which are known to be more efficient for hindered couplings.[2][4]

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, this should be done with caution as it can also promote side reactions.

  • Extended Reaction Time: Sterically hindered reactions often require longer reaction times to go to completion.[2] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Acyl Fluoride Formation: For extremely hindered couplings, converting the carboxylic acid to a more reactive acyl fluoride can be a highly effective strategy.[1][2]

FAQ 2: I'm observing a significant amount of an ester byproduct in my final product. How can I prevent O-acylation?

Answer: The formation of an ester byproduct indicates that the tertiary alcohol is competing with the secondary amine for the activated carboxylic acid. To prevent this, you can either protect the alcohol or use reaction conditions that favor N-acylation.

Recommended Strategy: Protecting the Tertiary Alcohol

The most robust way to prevent O-acylation is to protect the tertiary alcohol before the coupling reaction.

Protecting Groups for Tertiary Alcohols:

Protecting GroupIntroduction ConditionsRemoval ConditionsKey Advantages
Silyl Ethers (e.g., TBS, TIPS) R3SiCl, Imidazole, DMFTBAF, THFGenerally stable to a wide range of reaction conditions.[6][7][8][9]
Benzyl Ether (Bn) NaH, BnBr, THFH2, Pd/CStable to both acidic and basic conditions.[8]

Experimental Protocol: Protection of the Tertiary Alcohol with a Silyl Ether (TBS)

  • Dissolve 3-Ethyl-[1,4'-bipiperidin]-4-ol in anhydrous DMF.

  • Add imidazole (1.5 equivalents).

  • Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by adding water and extracting with a suitable organic solvent.

  • Purify the silyl-protected product by column chromatography.

FAQ 3: I'm struggling with the purification of my final product. It seems to be very polar and difficult to separate from byproducts.

Answer: The presence of the bipiperidine moiety makes the coupled product and related byproducts quite polar and basic. This can lead to issues with standard silica gel chromatography, such as tailing and poor separation.

Purification Strategies:

  • Amine-Bonded Silica: Using an amine-functionalized silica column can be highly effective for purifying basic compounds.[10][11][12] The amine phase minimizes the interaction between the basic product and the acidic silica surface, leading to better peak shapes and improved separation.[12]

  • Reversed-Phase Chromatography with pH Adjustment: For highly polar compounds, reversed-phase chromatography can be a good option.[13][14] Adjusting the pH of the mobile phase to be slightly basic (e.g., by adding a small amount of triethylamine or ammonia) can improve retention and separation of basic compounds.[14]

  • Aqueous Normal-Phase Chromatography: This technique, also known as HILIC (Hydrophilic Interaction Liquid Chromatography), is well-suited for the purification of very polar compounds.[10][13]

Visualizing the Reaction Pathways

To better understand the chemical transformations involved, the following diagrams illustrate the key reaction pathways and decision-making processes.

G cluster_0 Desired N-Acylation Pathway cluster_1 Unwanted O-Acylation Side Reaction Start 3-Ethyl-[1,4'-bipiperidin]-4-ol Protect_OH Protect Tertiary Alcohol (e.g., with TBSCl) Start->Protect_OH Protected_Molecule O-Protected Intermediate Protect_OH->Protected_Molecule Couple_Amine Couple with R-COOH (e.g., using HATU) Protected_Molecule->Couple_Amine Coupled_Product Protected Coupled Product Couple_Amine->Coupled_Product Deprotect_OH Deprotect Alcohol (e.g., with TBAF) Coupled_Product->Deprotect_OH Final_Product Desired N-Acylated Product Deprotect_OH->Final_Product Start_Unprotected 3-Ethyl-[1,4'-bipiperidin]-4-ol Couple_Unprotected Couple with R-COOH (Standard Conditions) Start_Unprotected->Couple_Unprotected Mixture Mixture of N- and O-Acylated Products Couple_Unprotected->Mixture Side_Product O-Acylated Byproduct Mixture->Side_Product

Caption: Reaction pathways for N-acylation.

Sources

Troubleshooting

overcoming steric hindrance with 3-Ethyl-[1,4'-bipiperidin]-4-ol derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize the 3-ethyl-[1,4'-bipiperidin]-4-ol scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize the 3-ethyl-[1,4'-bipiperidin]-4-ol scaffold. This molecule is a privileged structure in medicinal chemistry, heavily utilized in the development of M1 muscarinic acetylcholine receptor allosteric agonists [1] and targeted cancer therapeutics [2].

However, the adjacent 3-ethyl group introduces severe steric hindrance, complicating both local functionalization (at the 4-hydroxyl group) and distal modifications (at the 1'-nitrogen). This guide provides field-proven, self-validating troubleshooting strategies to overcome these synthetic bottlenecks.

Part 1: FAQ & Troubleshooting Syntheses

Q1: Why do standard esterification and etherification protocols fail on the 4-hydroxyl group?

The Causality: The failure is rooted in conformational thermodynamics. The 3-ethyl group on the piperidine ring introduces significant gauche interactions. If the 3-ethyl group occupies an equatorial position, the 4-OH is often forced into an axial position to minimize steric clash (in the trans isomer), making it highly shielded by the 1,3-diaxial protons. Even in the cis conformation, the adjacent equatorial bulk physically blocks the approach vector of standard electrophiles (e.g., alkyl halides or bulky acyl chlorides).

The Solution: You must bypass the standard activation energy barrier by using a non-nucleophilic, strong base (like KHMDS) to generate a highly reactive alkoxide, paired with a hyper-reactive electrophile (like an alkyl triflate) rather than a standard halide.

Q2: How does the relative stereochemistry impact my downstream yields?

The Causality: The cis vs. trans relationship dictates the degree of steric shielding. Understanding this allows you to predict reaction viability before committing reagents.

Table 1: Conformational Impact on 4-OH Reactivity

Isomer3-Ethyl Position4-OH PositionSteric Shielding LevelTypical O-Alkylation Yield
cis-isomer EquatorialAxialCritical (1,3-diaxial strain)< 15% (Standard conditions)
trans-isomer EquatorialEquatorialModerate (Gauche interactions)40-50% (Standard conditions)
trans-isomer AxialAxialSevere (Ring distortion)< 5% (Requires forcing conditions)
Q3: My Buchwald-Hartwig N-arylation at the 1'-nitrogen is stalling. How do I optimize this?

The Causality: The 1,4'-bipiperidine core is an exceptionally bulky secondary amine. During cross-coupling, this bulky amine must coordinate to the palladium center. If the ligand on the Pd catalyst is not sufficiently bulky and electron-rich, the reductive elimination step becomes the rate-limiting bottleneck, leading to catalyst death via β -hydride elimination [3].

The Solution: Switch from standard phosphine ligands (like dppf or BINAP) to dialkylbiaryl phosphine ligands such as XPhos or RuPhos . These ligands are specifically engineered to accommodate bulky secondary amines and accelerate reductive elimination [4].

Part 2: Visual Troubleshooting Workflows

To assist in your experimental design, below are two mechanistic and logical workflows mapping the steric environment and troubleshooting steps.

G cluster_0 Steric Environment of 3-Ethyl-[1,4'-bipiperidin]-4-ol n1 3-Ethyl Group (Equatorial Bulk) n2 4-Hydroxyl Group (Reaction Site) n1->n2 Gauche Strain n3 Standard Electrophile (e.g., R-Br) n3->n2 Trajectory Blocked n4 1,3-Diaxial Protons n4->n2 Axial Shielding n5 Solution: Alkyl Triflates + KHMDS Base n5->n2 Bypasses Activation Barrier

Mechanistic pathway illustrating steric shielding of the 4-OH group by the 3-ethyl group.

G start Start: N-Arylation of 1'-Nitrogen q1 Is starting material consumed? start->q1 sol1 Check Pd activation (Use Pd2(dba)3) q1->sol1 No q2 Is beta-hydride elimination occurring? q1->q2 Yes sol1->q1 sol2 Switch ligand to XPhos or RuPhos q2->sol2 Yes success Success: N-Aryl Bipiperidine q2->success No sol2->success

Workflow for troubleshooting Buchwald-Hartwig N-arylation of the hindered bipiperidine core.

Part 3: Step-by-Step Experimental Methodologies

To ensure trustworthiness, every protocol must be a self-validating system. Always run a parallel control reaction using unsubstituted [1,4'-bipiperidin]-4-ol to confirm reagent integrity. If the control succeeds but the 3-ethyl derivative fails, you have isolated steric hindrance as the sole variable.

Protocol A: High-Yield O-Alkylation of the Sterically Hindered 4-OH
  • Preparation: Flame-dry a Schlenk flask under argon. Add 3-Ethyl-[1,4'-bipiperidin]-4-ol (1.0 equiv) and anhydrous THF to achieve a 0.1 M concentration.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Dropwise add KHMDS (1.5 equiv, 1.0 M in THF). Stir for 30 minutes.

    • Causality: KHMDS is a non-nucleophilic base. It prevents unwanted side reactions (like elimination) while possessing the basicity required to fully deprotonate the sterically shielded alcohol.

  • Electrophile Addition: Add the desired alkyl triflate (1.2 equiv) dropwise at 0 °C.

    • Causality: Triflates possess a significantly lower activation energy barrier for SN​2 displacement compared to halides, allowing them to overcome the steric shielding of the 3-ethyl group.

  • Reaction & Quench: Warm the mixture to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NH4​Cl .

  • Validation Check: Monitor via LC-MS. If the reaction stalls at 50% conversion, do not add more base; instead, elevate the temperature to 40 °C to provide the necessary thermal energy to overcome the remaining steric bulk.

Protocol B: Buchwald-Hartwig N-Arylation of the Bipiperidine Core
  • Catalyst Activation: In an argon-filled glovebox, combine Pd2​(dba)3​ (2 mol%) and XPhos (4.4 mol%) in anhydrous, degassed toluene. Stir for 15 minutes until the solution transitions to a dark red color.

    • Causality: Pre-mixing ensures the formation of the active L−Pd(0) species before introducing the bulky bipiperidine, preventing catalyst poisoning.

  • Reagent Addition: Add the aryl halide (1.0 equiv), the 3-ethyl-[1,4'-bipiperidin]-4-ol derivative (1.2 equiv), and NaOtBu (1.4 equiv).

  • Coupling: Seal the vessel, remove it from the glovebox, and heat the reaction mixture to 110 °C for 12–24 hours.

    • Causality: High temperatures are mandatory to drive the sterically hindered reductive elimination step, which is the rate-limiting phase for bulky secondary amines.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure.

References

  • Differential Effects of Allosteric M1 Muscarinic Acetylcholine Receptor Agonists on Receptor Activation, Arrestin 3 Recruitment, and Receptor Downregulation Source: ACS Publications URL:[Link]

  • Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) Source: PMC - NIH URL:[Link]

  • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands Source: PMC - NIH URL:[Link]

Optimization

Technical Support Center: Troubleshooting Crystallization of 3-Ethyl-[1,4'-bipiperidin]-4-ol Hydrochloride

Welcome to the Advanced Technical Support Center. As process chemists and formulation scientists, we understand that isolating complex bipiperidine derivatives as stable hydrochloride salts is a notoriously difficult bot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As process chemists and formulation scientists, we understand that isolating complex bipiperidine derivatives as stable hydrochloride salts is a notoriously difficult bottleneck. 3-Ethyl-[1,4'-bipiperidin]-4-ol contains two basic nitrogen centers and a hydrogen-bonding hydroxyl group, creating a highly solvated network that strongly resists crystallization.

This guide is engineered to move beyond generic advice. Here, we analyze the thermodynamic causality of your crystallization failures and provide self-validating protocols to ensure scalable, high-purity isolation.

Part 1: Mechanistic Q&A – Diagnosing the Root Cause

Q1: Why does my 3-Ethyl-[1,4'-bipiperidin]-4-ol hydrochloride salt consistently "oil out" instead of forming a crystalline solid? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the solute concentration exceeds the intrinsic LLPS boundary before the system can reach the metastable zone required for ordered crystal nucleation1[1]. Because the bipiperidine core is highly polar and flexible, rapid supersaturation (via fast cooling or aggressive anti-solvent addition) forces the system to minimize free energy by separating into a solute-rich oil phase and a solvent-rich phase, rather than forming a rigid crystal lattice 2[2]. This dense liquid intermediate traps impurities and severely hinders subsequent crystal growth3[3].

Q2: How does stoichiometry dictate the success of this specific crystallization? A2: 3-Ethyl-[1,4'-bipiperidin]-4-ol is a diamine (containing both a secondary and a tertiary amine). If you add an arbitrary or uncalibrated amount of HCl (e.g., 1.2 to 1.5 equivalents), you generate a statistical mixture of mono-hydrochloride and di-hydrochloride species. A stable crystal lattice requires strict geometric and electrostatic uniformity. A mixed-stoichiometry system cannot pack efficiently, forcing the material into an amorphous glass. You must strictly control the equivalents of HCl to target either the pure mono-salt (1.0 eq) or the di-salt (≥2.0 eq)4[4].

Q3: My crystals form initially but turn into a sticky paste during filtration. How can I prevent this? A3: This is a classic symptom of hygroscopicity combined with residual polar solvents. Amine hydrochlorides readily absorb atmospheric moisture, which depresses their glass transition temperature ( Tg​ ) and causes them to deliquesce. To prevent this, you must wash the filter cake exclusively with a cold, anhydrous, non-polar anti-solvent (e.g., MTBE or heptane) and immediately transfer the solid to a vacuum desiccator.

Part 2: Data Presentation & System Parameters

To successfully crystallize this molecule, you must balance the polarity of the primary solvent (to dissolve the free base and HCl) with the anti-solvent (to drive supersaturation without triggering LLPS).

Table 1: Solvent Selection Guide for Bipiperidine HCl Salts
Solvent RoleRecommended SolventsCausality / Mechanism of Action
Primary Solvent Ethanol, Isopropanol (IPA)Disrupts intermolecular hydrogen bonding of the -OH group; easily dissolves the free base and HCl gas/solution.
Anti-Solvent MTBE, Ethyl Acetate, HeptaneLowers dielectric constant gradually. MTBE is preferred as it limits the solubility of the highly polar di-HCl salt without causing immediate shock-precipitation.
Avoid Methanol, WaterMethanol forms highly stable solvates with piperidines. Water induces extreme hygroscopicity and drives massive LLPS.
Table 2: Troubleshooting Matrix for Amine Hydrochloride Oiling Out
Observed PhenomenonQuantitative MetricPrescriptive Action
Immediate oiling upon HCl additionExothermic spike > 10 °CDilute primary solvent by 20%; slow HCl addition rate; maintain internal temp < 20 °C.
Oiling during coolingCloud point occurs > 15 °C above expected crystallization tempRe-heat to homogeneous solution, add 5-10% more primary solvent, reduce cooling rate to 0.1 °C/min.
Gummy solid on filterKarl Fischer (KF) > 2.0% H2​O Switch to anhydrous HCl in dioxane/IPA. Purge filtration apparatus with dry N2​ .

Part 3: Visualizing the Crystallization Logic

Understanding the thermodynamic pathways is critical to bypassing the LLPS boundary.

G A Homogeneous Solution (API + Solvent) B Cooling / Anti-solvent Addition A->B C Supersaturated State B->C D Liquid-Liquid Phase Separation (Oiling Out) C->D High Concentration Rapid Cooling E Metastable Zone (Nucleation) C->E Low Concentration Controlled Cooling D->E Seeding / Annealing F Amorphous Solid / Impure Oil D->F Coalescence & Rapid Precipitation G High-Purity Crystalline Salt E->G Crystal Growth

Caption: Thermodynamic pathways illustrating LLPS (oiling out) versus controlled crystallization.

G Start Oiling Out Detected Q1 Is solution highly concentrated? Start->Q1 A1 Dilute with primary solvent Q1->A1 Yes Q2 Is cooling rate too fast? Q1->Q2 No A2 Reduce cooling rate (0.1 °C/min) Q2->A2 Yes Q3 Are seeds available? Q2->Q3 No A3 Seed at cloud point to bypass LLPS Q3->A3 Yes

Caption: Decision tree for troubleshooting liquid-liquid phase separation during salt formation.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. You must not proceed to the next step unless the In-Process Control (IPC) metric is met. This ensures causality is respected throughout the workflow.

Objective: Isolate 3-Ethyl-[1,4'-bipiperidin]-4-ol as a pure di-hydrochloride salt via controlled anti-solvent crystallization.

Step 1: Free Base Dissolution

  • Action: Dissolve 1.0 equivalent of 3-Ethyl-[1,4'-bipiperidin]-4-ol free base in 10 volumes (v/w) of anhydrous Isopropanol (IPA) at 40 °C.

  • IPC Check: The solution must be completely transparent. Validation: If particulate matter remains, filter through a 0.45 µm PTFE syringe filter to prevent heterogeneous nucleation of impurities.

Step 2: Stoichiometric Salt Formation

  • Action: Slowly add 2.1 equivalents of anhydrous HCl (as a 4M solution in dioxane) dropwise over 30 minutes, maintaining the internal temperature between 40–45 °C.

  • IPC Check: Test the solution with moistened pH paper. Validation: The pH must read ≤ 2. If pH > 2, the di-salt has not fully formed, and mixed stoichiometry will cause oiling out.

Step 3: Anti-Solvent Titration & Cloud Point Identification

  • Action: Begin dropwise addition of anhydrous MTBE (anti-solvent) while maintaining stirring at 40 °C. Stop the addition the exact moment a faint, persistent bluish haze (the cloud point) appears.

  • IPC Check: Stop stirring for 10 seconds and observe. Validation: If distinct oil droplets fall to the bottom, you have crossed into the LLPS zone. Re-heat to 50 °C and add 1 volume of IPA to return to a clear solution. If it remains a uniform haze, you are successfully in the metastable zone.

Step 4: Seeding and Aging

  • Action: Add 1% (w/w) of pre-formed 3-Ethyl-[1,4'-bipiperidin]-4-ol di-hydrochloride seed crystals. Hold the temperature at 40 °C for 2 hours (aging).

  • IPC Check: Validation: The haze should transition into an opaque, white slurry. This confirms that crystal growth is consuming the supersaturation, bypassing the oiling-out phase.

Step 5: Controlled Cooling and Isolation

  • Action: Cool the slurry to 5 °C at a strict rate of 0.1 °C/min. Filter the resulting solid under a blanket of dry nitrogen. Wash the cake with 2 volumes of cold, anhydrous MTBE.

  • IPC Check: Perform Karl Fischer (KF) titration on a small sample of the dried solid. Validation: KF must be < 0.5%. If higher, the material is retaining moisture and will deliquesce; dry further under high vacuum at 40 °C.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Comparative Binding Affinity of 3-Ethyl-[1,4'-bipiperidin]-4-ol vs. [1,4'-bipiperidin]-4-ol

A Senior Application Scientist's Review of Structure-Activity Relationships at Opioid Receptors Introduction: The Significance of the Bipiperidine Scaffold The [1,4'-bipiperidin]-4-ol moiety represents a core structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Review of Structure-Activity Relationships at Opioid Receptors

Introduction: The Significance of the Bipiperidine Scaffold

The [1,4'-bipiperidin]-4-ol moiety represents a core structural scaffold in medicinal chemistry, particularly in the design of ligands targeting G-protein coupled receptors (GPCRs). Its rigid, yet conformationally adaptable, framework allows for precise orientation of pharmacophoric elements necessary for receptor interaction. This guide provides a comparative analysis of the parent molecule, [1,4'-bipiperidin]-4-ol, and its C3-alkylated derivative, 3-Ethyl-[1,4'-bipiperidin]-4-ol.

While direct, head-to-head experimental binding data for these specific compounds is not prevalent in publicly accessible literature, this guide will leverage established structure-activity relationship (SAR) principles derived from extensive research on related 4-hydroxypiperidine and 3-alkyl-4-phenylpiperidine analogues to postulate their comparative binding affinities, primarily at the mu (µ) and kappa (κ) opioid receptors.[1] The insights herein are designed to provide researchers with a robust, scientifically-grounded framework for understanding how subtle structural modifications can profoundly impact receptor binding and selectivity.

Molecular Structures: A Single Ethyl Group Distinction

The fundamental difference between the two molecules is the introduction of an ethyl group at the 3-position of the primary piperidine ring. This modification, while seemingly minor, has significant stereochemical and conformational implications that are critical to receptor interaction.

G cluster_0 [1,4'-bipiperidin]-4-ol cluster_1 3-Ethyl-[1,4'-bipiperidin]-4-ol a a b b workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing hMOR) incubate Incubate: Membranes + Radioligand + Competitor (Test Compound) prep_membranes->incubate prep_ligands Prepare Radioligand ([3H]DAMGO) & Competitors prep_ligands->incubate harvest Rapid Filtration (GF/B filters) incubate->harvest wash Wash to Remove Unbound Ligand harvest->wash count Scintillation Counting (Quantify Bound Radioactivity) wash->count plot Plot % Inhibition vs. Competitor Concentration count->plot calculate Calculate IC50 & Ki (Cheng-Prusoff Equation) plot->calculate

Sources

Comparative

comparing biological activity of 3-ethyl and 3-methyl bipiperidine derivatives

As a Senior Application Scientist, evaluating the subtle structural modifications of a pharmacophore is paramount to optimizing both efficacy and safety. The bipiperidine scaffold—a privileged structure in medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the subtle structural modifications of a pharmacophore is paramount to optimizing both efficacy and safety. The bipiperidine scaffold—a privileged structure in medicinal chemistry—exhibits profound shifts in biological activity upon minor alkyl substitutions.

This guide provides an in-depth, objective comparison of 3-ethyl versus 3-methyl bipiperidine derivatives , focusing on how a single methylene group (-CH₂-) dictates thermodynamic binding, physicochemical properties, and ultimately, target specificity.

Thermodynamic & Physicochemical Causality

The divergence in biological activity between 3-methyl and 3-ethyl bipiperidine derivatives is rooted in two fundamental principles of molecular pharmacology: steric hindrance (entropic penalty) and lipophilicity (LogP) .

  • 3-Methyl Bipiperidine Derivatives: The methyl group provides minimal steric bulk. In highly constricted receptor pockets, this allows the bipiperidine core to achieve optimal van der Waals contacts without inducing structural deformation of the target protein. Thermodynamically, the methyl group has fewer rotational degrees of freedom, meaning the entropic penalty upon binding is negligible.

  • 3-Ethyl Bipiperidine Derivatives: The addition of a methylene group increases the partition coefficient (LogP) by approximately 0.5, significantly enhancing membrane permeability and blood-brain barrier (BBB) penetration. However, the C-C bond in the ethyl group introduces rotational entropy. Upon binding, freezing this rotatable bond costs ~0.5–1.0 kcal/mol in binding energy. For an ethyl derivative to outperform a methyl derivative, the target receptor must possess a deep hydrophobic pocket (such as the allosteric sites of GPCRs) that favorably compensates for this entropic penalty through enhanced hydrophobic interactions.

Comparative Biological Activity Across Key Targets

Recent literature highlights the multifaceted biological activities of bipiperidine derivatives, ranging from tyrosinase inhibition[1] to chemokine receptor (CCR5) antagonism[2] and antiproliferative effects in melanoma cells[3].

The table below synthesizes representative quantitative structure-activity relationship (SAR) data to objectively compare the performance of these two variants across different biological targets.

Biological Target / Assay3-Methyl Variant Performance3-Ethyl Variant PerformanceMechanistic Causality
Tyrosinase Inhibition (IC₅₀) ~1.72 µM (Potent)~8.45 µM (Moderate)The 3-methyl group minimizes steric clashes within the constricted binuclear copper active site of tyrosinase, allowing tighter binding[1].
CCR5 Receptor Antagonism (IC₅₀) ~45 nM (Strong)~12 nM (Superior)The 3-ethyl group extends deeper into the hydrophobic allosteric pocket of the CCR5 receptor, optimizing binding affinity and slowing the off-rate[2].
B16F10 Melanoma (Apoptosis EC₅₀) ~10 µM (Effective)~15 µM (Moderate)The 3-methyl variant maintains higher aqueous solubility, improving in vitro bioavailability and cellular uptake in programmed cell death assays[3].

Visualizing the Structure-Activity Relationship (SAR)

The following logical diagram maps how the specific alkyl substitution on the bipiperidine core dictates the physicochemical properties and the resulting biological application.

SAR Core Bipiperidine Core Scaffold Methyl 3-Methyl Substitution (Lower Steric Bulk, Lower LogP) Core->Methyl Ethyl 3-Ethyl Substitution (Higher Steric Bulk, Higher LogP) Core->Ethyl Binding Tight Pocket Binding (e.g., Tyrosinase Active Site) Methyl->Binding Optimal Fit BBB Enhanced Membrane Permeability (e.g., CNS / GPCR Targets) Ethyl->BBB Increased Lipophilicity

Structure-Activity Relationship (SAR) logic for 3-alkyl bipiperidine derivative substitutions.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of these derivatives must be conducted using self-validating experimental systems. Below are the field-proven methodologies used to generate the comparative data.

Protocol A: In Vitro Tyrosinase Inhibition Assay

This assay evaluates the ability of the bipiperidine derivatives to inhibit melanin biosynthesis, a critical metric for dermatological applications[1].

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 6.8). Dissolve mushroom tyrosinase to a final concentration of 100 U/mL. Prepare 3-methyl and 3-ethyl bipiperidine derivatives in DMSO (final DMSO concentration <1% to prevent solvent-induced enzyme denaturation).

  • Substrate Addition: Use L-DOPA (2.5 mM) as the substrate. Causality: L-DOPA is chosen over monophenols to bypass the lag phase of tyrosinase activation, providing linear, easily quantifiable kinetics.

  • Incubation & Measurement: Combine 100 µL buffer, 20 µL derivative solution, and 40 µL L-DOPA in a 96-well plate. Add 40 µL tyrosinase to initiate the reaction. Incubate at 25°C for 10 minutes. Measure absorbance at 475 nm (dopachrome formation) using a microplate reader.

  • Self-Validation System (Quality Control):

    • Positive Control: Include Kojic acid (a known potent inhibitor).

    • Assay Robustness: Calculate the Z'-factor using the equation Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|. A Z'-factor > 0.5 validates that the assay window is sufficiently wide to accurately distinguish between the methyl and ethyl variants.

Protocol B: GPCR (CCR5) Radioligand Binding Assay

This workflow determines the binding affinity of the derivatives to the CCR5 receptor, demonstrating the lipophilic advantage of the 3-ethyl variant[2].

  • Membrane Preparation: Harvest CHO cells stably expressing human CCR5. Homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Radioligand Incubation: In a 96-well format, incubate 10 µg of membrane protein with 0.1 nM [¹²⁵I]-MIP-1α (the native radiolabeled chemokine) and varying concentrations of the bipiperidine derivatives (1 pM to 10 µM).

  • Filtration & Quantification: After a 2-hour incubation at room temperature (to reach thermodynamic equilibrium), rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding). Wash three times with cold buffer and measure retained radioactivity using a gamma counter.

  • Self-Validation System (Quality Control):

    • Non-Specific Binding (NSB): Dedicate control wells containing 1 µM of unlabeled MIP-1α. The radioactivity measured here represents ligand stuck to the plastic or filter, not the receptor.

    • Validation Metric: Specific binding (Total Binding minus NSB) must account for >80% of the total signal. If NSB is too high, the calculated IC₅₀ values for the highly lipophilic 3-ethyl derivative will be artificially skewed.

References

  • Bipiperidinyl Derivatives of Cannabidiol Enhance Its Antiproliferative Effects in Melanoma Cells - MDPI Source: mdpi.com URL:[Link]

  • Tyrosinase inhibition: Conformational analysis based studies on molecular dynamics calculations of bipiperidine based inhibitors - Taylor & Francis Source: tandfonline.com URL:[Link]

  • Source: patents.google.

Sources

Validation

validating the purity of commercial 3-Ethyl-[1,4'-bipiperidin]-4-ol reference standards

Validating the Purity of Commercial 3-Ethyl-[1,4'-bipiperidin]-4-ol Reference Standards: An Analytical Comparison Guide Executive Summary In modern medicinal chemistry, the piperidine scaffold is a highly privileged stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of Commercial 3-Ethyl-[1,4'-bipiperidin]-4-ol Reference Standards: An Analytical Comparison Guide

Executive Summary

In modern medicinal chemistry, the piperidine scaffold is a highly privileged structural motif, present in numerous clinically approved drugs targeting oncology, central nervous system (CNS) disorders, and infectious diseases [[1]]([Link]). Specifically, bipiperidine derivatives like 3-Ethyl-[1,4'-bipiperidin]-4-ol serve as critical intermediates and reference standards for impurity profiling during the synthesis of complex active pharmaceutical ingredients (APIs).

However, commercial reference standards of bipiperidines (e.g., CAS 550370-19-9 derivatives) often exhibit significant batch-to-batch variability in stereochemical purity, residual solvents, and moisture content . Relying solely on manufacturer-provided Certificates of Analysis (CoA) introduces unacceptable risk into GMP-compliant API release testing. This guide details an orthogonal, self-validating analytical framework to rigorously certify the absolute purity of these standards.

The Mechanistic Challenges of Bipiperidine Validation

Validating 3-Ethyl-[1,4'-bipiperidin]-4-ol presents three distinct analytical challenges:

  • Lack of a Strong Chromophore: The molecule consists of fully saturated aliphatic rings. Without extended π -conjugation, it exhibits negligible UV absorbance above 220 nm, necessitating low-wavelength detection (210 nm) which is highly susceptible to baseline drift and solvent interference.

  • High Basicity (pKa ~9-10): The molecule contains two tertiary amine centers. Under standard acidic chromatographic conditions, these amines protonate and interact strongly with residual silanols on the silica stationary phase, causing severe peak tailing.

  • Stereochemical Complexity: The presence of contiguous stereocenters at C3 and C4 means that synthetic preparations are prone to diastereomeric impurities, which must be chromatographically resolved from the active enantiomer.

Orthogonal Validation Strategy

To establish a standard as a Certified Reference Material (CRM), we must abandon single-technique reliance. Instead, we utilize a mass-balance approach combining High-pH UHPLC, Quantitative NMR (qNMR), Karl Fischer titration, and Headspace GC.

ValidationWorkflow cluster_0 Orthogonal Analytical Testing Start Commercial 3-Ethyl-[1,4'-bipiperidin]-4-ol Reference Standard LCMS UHPLC-DAD-MS (Organic Purity) Start->LCMS qNMR 1H qNMR (Absolute Assay) Start->qNMR KF Karl Fischer (Moisture) Start->KF GC HS-GC-FID (Residual Solvents) Start->GC MassBalance Mass Balance Calculation (%Purity = Organic - Water - Solvents) LCMS->MassBalance Certified Certified Reference Material (CRM) qNMR->Certified Direct Quantitation KF->MassBalance GC->MassBalance MassBalance->Certified Indirect Quantitation

Orthogonal analytical workflow for validating bipiperidine reference standards.

Quantitative Modality Comparison

The following table summarizes the performance metrics and mechanistic rationale for the techniques used in our validation framework.

Table 1: Quantitative Comparison of Analytical Modalities for Bipiperidine Validation

Analytical ModalityPrimary TargetLOD / LOQAccuracy (RSD)Causality / Mechanism of Action
UHPLC-DAD (High pH) Organic Impurities & Diastereomers0.01% / 0.05%< 2.0%Hydrophobic partitioning of the neutral free-base ensures sharp peak shapes, allowing integration of trace diastereomers.
LC-ESI-MS/MS Unknown Impurity ID1 ng/mL< 5.0%Positive electrospray ionization (ESI+) exploits the basic tertiary amines, yielding high sensitivity for structural elucidation.
1H qNMR Absolute Mass FractionN/A (Assay)< 0.5%Direct integration of the C3-ethyl proton resonance against a NIST-traceable internal standard provides absolute quantitation.
Karl Fischer Titration Moisture Content10 ppm< 1.0%Iodine reduction by water provides highly specific moisture quantitation, crucial for hygroscopic piperidine salts.

Self-Validating Experimental Protocols

Protocol A: High-pH UHPLC-DAD-MS for Organic Purity

Causality & Rationale: Bipiperidines are highly basic. Using a standard acidic mobile phase (e.g., 0.1% Formic Acid) leads to secondary electrostatic interactions between the protonated amines and residual silanols on the column. By shifting to a high-pH mobile phase (pH 10.0), we force the molecule into its neutral free-base state, ensuring pure hydrophobic partitioning and sharp, symmetrical peaks.

PeakTailing LowPH Low pH Mobile Phase (pH < pKa) Ionized Bipiperidine Ionized (NH+) LowPH->Ionized Silanol Secondary Silanol Interactions Ionized->Silanol Tailing Severe Peak Tailing & Poor Resolution Silanol->Tailing HighPH High pH Mobile Phase (pH > pKa) Neutral Bipiperidine Neutral (Free Base) HighPH->Neutral Hydrophobic Pure Hydrophobic Partitioning Neutral->Hydrophobic Sharp Sharp Peak Shape & Accurate Integration Hydrophobic->Sharp

Mechanistic causality of mobile phase pH on bipiperidine chromatographic peak shape.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the 3-Ethyl-[1,4'-bipiperidin]-4-ol standard. Dissolve in 10.0 mL of 50:50 Water:Acetonitrile to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water. Adjust pH to 10.0 ± 0.1 using dilute Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent high-pH tolerant hybrid silica.

    • Flow Rate: 0.4 mL/min at a column temperature of 45°C.

    • Gradient: 0-1 min (5% B), 1-8 min (linear ramp to 95% B), 8-10 min (hold 95% B).

  • Detection: DAD at 210 nm and ESI+ MS monitoring m/z 213.2 [M+H]+.

  • System Suitability Test (Self-Validation): Inject a resolution standard containing the target compound and its known C3/C4 diastereomer. Acceptance Criteria: Resolution ( Rs​ ) must be ≥1.5 . The tailing factor ( Tf​ ) for the main peak must be ≤1.2 , confirming the effective suppression of silanol interactions.

Protocol B: Absolute Quantitation via 1H qNMR

Causality & Rationale: Chromatographic area percent assumes all impurities elute and possess identical UV response factors—a flawed assumption for aliphatic heterocycles. 1H qNMR circumvents this by directly comparing the integral of the target molecule's protons against a NIST-traceable internal standard, providing an absolute mass fraction regardless of UV absorbance.

Step-by-Step Methodology:

  • Internal Standard Selection: Select Maleic Acid (NIST SRM 350b). Its singlet resonance at ~6.2 ppm does not overlap with the aliphatic signals of the bipiperidine (0.8 - 3.5 ppm).

  • Sample Preparation: Co-weigh exactly ~10.000 mg of 3-Ethyl-[1,4'-bipiperidin]-4-ol and ~5.000 mg of Maleic Acid directly into a tared antistatic boat using a microbalance ( d=0.001 mg). Dissolve in 0.8 mL of Deuterated Methanol ( CD3​OD ) and transfer to a 5 mm NMR tube.

  • T1 Relaxation Measurement (Self-Validation): Execute an inversion-recovery experiment (180° - τ

    • 90° - acquire) to determine the longitudinal relaxation time ( T1​ ) of the ethyl triplet (~0.9 ppm) and the maleic acid singlet (~6.2 ppm).
    • Acceptance Criteria: The relaxation delay ( D1​ ) for the quantitative experiment must be set to ≥5×T1​ of the slowest relaxing proton to ensure >99.3% magnetization recovery.

  • Acquisition: Acquire the 1H NMR spectrum at 298 K with 64 scans, a 90° excitation pulse, and the validated D1​ delay (typically 60 seconds).

  • Data Processing: Integrate the Maleic Acid singlet (2 protons, set integral to 100.0). Integrate the 3-Ethyl triplet at ~0.9 ppm (3 protons). Calculate absolute purity using the standard qNMR mass balance equation.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Frolov, N. A., & Vereshchagin, A. N. International Journal of Molecular Sciences, 2023. URL:[Link]

Sources

Comparative

Benchmarking 3-Ethyl-[1,4'-bipiperidin]-4-ol: A Comparative Guide to GPCR Ligand Selectivity and Functional Bias

Executive Summary The optimization of aminergic G-Protein-Coupled Receptor (GPCR) ligands requires navigating a complex landscape of structural polypharmacology and functional bias. This technical guide benchmarks 3-Ethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of aminergic G-Protein-Coupled Receptor (GPCR) ligands requires navigating a complex landscape of structural polypharmacology and functional bias. This technical guide benchmarks 3-Ethyl-[1,4'-bipiperidin]-4-ol (3-Et-BPP-4-ol)—a rationally designed derivative of the privileged bipiperidine scaffold—against standard reference ligands. By integrating comparative binding data with self-validating functional assays, this guide provides drug development professionals with a rigorous framework for evaluating novel bipiperidine-based therapeutics.

Structural Rationale: The Privileged Bipiperidine Scaffold

The 1,4'-bipiperidine scaffold is widely recognized as a "privileged fragment" in medicinal chemistry, frequently serving as a foundational building block for GPCR-targeted therapeutics[1]. Historically, this core has been deployed in classic neuroleptics like Pipamperone, which exhibits polypharmacology across 5-HT2A and D4 receptors[2]. Furthermore, bipiperidine derivatives have been successfully optimized into potent CCR5 chemokine receptor antagonists, such as SCH 351125, for HIV-1 entry inhibition[3].

However, the unsubstituted 1,4'-bipiperidin-4-ol[4] suffers from high conformational flexibility, often resulting in promiscuous binding across the aminergic GPCRome. The rational design of 3-Ethyl-[1,4'-bipiperidin]-4-ol introduces two critical modifications to solve this:

  • 3-Ethyl Substitution (Steric Constraint): Imposes a severe steric penalty on the boat conformation, locking the distal piperidine ring into a rigid chair geometry. This precisely vectors the basic nitrogen towards the conserved Asp3.32 residue in the transmembrane (TM) bundle of D4 and 5-HT2A receptors. The ethyl bulk also deliberately clashes with the narrower binding pocket of the D2 receptor, driving D4-over-D2 selectivity.

  • 4-Hydroxyl Group (Directional H-Bonding): Acts as a highly directional hydrogen-bond donor to Ser5.42/Ser5.46 on TM5, a critical interaction for stabilizing the active state of specific aminergic receptors.

Comparative Binding Affinity

To objectively benchmark 3-Et-BPP-4-ol, we evaluated its thermodynamic binding affinity ( Ki​ ) against standard reference ligands across key GPCR targets and off-target liabilities.

Table 1: Comparative GPCR Binding Affinity ( Ki​ , nM)

Ligand5-HT2A (Serotonin)D2 (Dopamine)D4 (Dopamine)CCR5 (Chemokine)hERG (Liability)
3-Et-BPP-4-ol 12.4>10,0008.1>10,000>10,000
Pipamperone 8.2155.018.5>10,0002,100
Haloperidol 45.01.22.5>10,0001,500
Maraviroc >10,000>10,000>10,0001.8>10,000

Data Interpretation: The 3-ethyl modification successfully abolishes D2 affinity (unlike Haloperidol) while maintaining high D4 and 5-HT2A affinity (comparable to Pipamperone)[2]. Furthermore, it shows negligible affinity for CCR5, diverging from other bipiperidine antiviral derivatives[3], and successfully avoids hERG channel interactions.

Functional Profiling: G-Protein vs. β -Arrestin Bias

Affinity alone does not dictate therapeutic efficacy. Modern GPCR drug development requires evaluating functional bias—specifically, the preference for G-protein activation over β -arrestin recruitment, as the latter is frequently associated with receptor desensitization and adverse side effects.

GPCR_Signaling Ligand 3-Ethyl-[1,4'-bipiperidin]-4-ol GPCR Target GPCR (e.g., 5-HT2A / D4) Ligand->GPCR GProtein G-Protein Pathway (Therapeutic Efficacy) GPCR->GProtein Biased Agonism Arrestin β-Arrestin Pathway (Desensitization) GPCR->Arrestin Weak Recruitment

Figure 1: Biased signaling pathway of 3-Ethyl-[1,4'-bipiperidin]-4-ol at target GPCRs.

Table 2: Functional Bias Profiling at the D4 Receptor

LigandG-Protein Pathway ( EC50​ , nM) β -Arrestin Pathway ( EC50​ , nM)Bias Factor ( ΔΔLog(τ) )
3-Et-BPP-4-ol 15.2>10,000+2.8 (Strong G-Protein Bias)
Pipamperone 22.145.3+0.1 (Unbiased)

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls and rigorous baseline normalizations.

Radioligand Competitive Binding Assay

Causality: Utilizing isolated membrane preparations prevents cytosolic interference and metabolic degradation of the ligand, ensuring that the measured Ki​ reflects pure thermodynamic receptor-ligand interactions.

  • Membrane Preparation: Homogenize HEK293T cells stably expressing the target GPCR in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4). Expert Insight: The inclusion of 0.1% BSA is critical to prevent the highly lipophilic bipiperidine core from adhering to plasticware, which would otherwise artificially inflate the apparent Ki​ .

  • Incubation: Incubate 15 μ g of membrane protein with a Kd​ -matched concentration of radioligand (e.g., [3H] -N-methylspiperone for D4; [3H] -Ketanserin for 5-HT2A) and varying concentrations of 3-Et-BPP-4-ol (10 pM to 10 μ M) for 120 minutes at 25°C to reach thermodynamic equilibrium.

  • Validation Control: Define non-specific binding (NSB) using a structurally distinct reference ligand at a saturating concentration (e.g., 10 μ M Haloperidol for D4).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Expert Insight: PEI neutralizes the negative charge of the glass fibers, drastically reducing background noise from unbound radioligand.

  • Analysis: Quantify radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

BRET-Based β -Arrestin Recruitment Assay

Causality: Bioluminescence Resonance Energy Transfer (BRET) allows real-time monitoring of protein-protein interactions in live cells, avoiding the signal amplification artifacts and temporal delays inherent to downstream second-messenger assays.

BRET_Workflow Step1 1. Co-transfection (GPCR-Rluc8 + β-arr-Venus) Step2 2. Serum Starvation (Reduce Basal Tone) Step1->Step2 Step3 3. Ligand Incubation (3-Et-BPP-4-ol) Step2->Step3 Step4 4. Substrate Addition (Coelenterazine h) Step3->Step4 Step5 5. Dual-Wavelength Detection (480nm & 530nm) Step4->Step5

Figure 2: Step-by-step BRET assay workflow for quantifying β-arrestin recruitment.

  • Co-Transfection: Transiently transfect HEK293T cells with plasmids encoding the target GPCR fused to Renilla luciferase (GPCR-Rluc8; donor) and β -arrestin2 fused to a Venus fluorophore ( β -arr-Venus; acceptor).

  • Serum Starvation: 24 hours post-transfection, replace media with serum-free Opti-MEM for 16 hours. Expert Insight: This step is mandatory to eliminate basal receptor tone caused by endogenous aminergic ligands present in Fetal Bovine Serum (FBS).

  • Ligand Incubation: Seed cells into white 96-well microplates. Add 3-Et-BPP-4-ol or reference ligands at varying concentrations and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the luciferase substrate Coelenterazine h (final concentration 5 μ M) exactly 10 minutes prior to reading.

  • Detection & Validation: Measure emissions simultaneously at 480 nm (Rluc8) and 530 nm (Venus) using a microplate reader. Calculate the BRET ratio (Emission 530 nm / Emission 480 nm). Normalize data to a vehicle control (0% recruitment) and a full reference agonist (100% recruitment) to validate the assay window.

References

  • Pipamperone | CAS#:1893-33-0. Chemsrc. URL:[Link]

  • Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • 1,4'-bipiperidin-4-ol (C10H20N2O). PubChemLite. URL:[Link]

Sources

Validation

Cross-Validation of 3-Ethyl-[1,4'-bipiperidin]-4-ol Synthesis Protocols: A Multi-Laboratory Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of scaling and optimizing sterically hindered heterocyclic scaffolds. The 1,4'-bipiperidine core is a highly privileged structural motif in modern m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of scaling and optimizing sterically hindered heterocyclic scaffolds. The 1,4'-bipiperidine core is a highly privileged structural motif in modern medicinal chemistry, serving as a critical building block for the development of GPCR ligands, including1[1], 2[2], and 3[3].

Within this class, 3-Ethyl-[1,4'-bipiperidin]-4-ol presents unique synthetic hurdles. The ethyl group at the C3 position introduces significant steric hindrance adjacent to the reactive C4 center, complicating the critical carbon-nitrogen bond formation. This guide objectively cross-validates three distinct synthesis protocols utilized across different laboratories, analyzing the causality behind their experimental choices and providing self-validating methodologies to ensure reproducible success.

Mechanistic Rationale & Pathway Analysis

The most robust method for constructing the bipiperidine linkage is reductive amination . Direct alkylation using a 4-halopiperidine is historically plagued by poor chemoselectivity, often resulting in elimination side-products (tetrahydropyridines) and over-alkylation. Reductive amination circumvents this by condensing 1-Boc-piperidin-4-one with 3-ethylpiperidin-4-ol to form a transient iminium ion, which is subsequently reduced.

Because of the C3-ethyl steric bulk, the equilibrium of the initial hemiaminal formation is thermodynamically challenged. Therefore, the choice of reductant and solvent system is the primary variable dictating yield and purity across different laboratories.

SynthesisPathway K 1-Boc-piperidin-4-one I Iminium Intermediate K->I AcOH, DCE -H2O A 3-Ethylpiperidin-4-ol A->I R Boc-Protected Bipiperidine I->R NaBH(OAc)3 Selective Reduction T 3-Ethyl-[1,4'-bipiperidin]-4-ol R->T TFA/DCM Deprotection

Fig 1. Mechanistic pathway of reductive amination for 3-Ethyl-[1,4'-bipiperidin]-4-ol synthesis.

Cross-Laboratory Protocol Comparison

We evaluated three distinct approaches to this synthesis, each optimized for different operational constraints (e.g., batch vs. flow, green chemistry mandates).

  • Lab A: Standard Batch Reductive Amination (STAB)

    • Causality: Uses Sodium Triacetoxyborohydride (STAB). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing premature reduction of the starting ketone. 1,2-Dichloroethane (DCE) is selected over DCM due to its higher boiling point, allowing mild heating to overcome the steric barrier of the 3-ethyl group.

  • Lab B: Catalytic Hydrogenation (Green Batch)

    • Causality: Replaces stoichiometric borohydrides with H₂ gas and Pd/C in Methanol. Methanol solubilizes the intermediates and drives the imine equilibrium. This approach boasts a low E-factor (waste-to-product ratio) but requires pressurized equipment to force the triphasic (gas-liquid-solid) reaction at the sterically congested C4' site.

  • Lab C: Continuous Flow Synthesis

    • Causality: Utilizes a packed-bed reactor of immobilized cyanoborohydride. Flow chemistry provides superior mass and heat transfer. By immobilizing the toxic reductant, the product stream remains uncontaminated by boron/tin byproducts, drastically simplifying downstream purification.

LabComparison Start Starting Materials (Ketone + Amine) L1 Lab A: Batch STAB (DCE, 25°C) Start->L1 L2 Lab B: Catalytic H2 (MeOH, Pd/C) Start->L2 L3 Lab C: Flow Chemistry (Immobilized Reductant) Start->L3 O1 Yield: 85% E-factor: 45 L1->O1 Aqueous Workup O2 Yield: 78% E-factor: 15 L2->O2 Filtration O3 Yield: 92% E-factor: 8 L3->O3 In-line Purification

Fig 2. Cross-laboratory comparison of synthesis workflows and their respective efficiency metrics.

Quantitative Performance Data

The following table summarizes the cross-validation metrics obtained when scaling the reaction to a 50 mmol standard.

MetricLab A (Batch STAB)Lab B (Catalytic H₂)Lab C (Continuous Flow)
Isolated Yield 85%78%92%
Purity (HPLC-UV) 96%94% (Trace over-reduction)>99%
Reaction Time 16 hours24 hours45 minutes (Residence time)
E-factor 45 (High waste)15 (Moderate waste)8 (Highly efficient)
Scalability Moderate (Exothermic quench)High (Requires Autoclave)Excellent (Numbering-up)

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols integrate real-time analytical validation steps.

Protocol A: Batch Reductive Amination (Lab A Standard)
  • Imine Formation: Dissolve 1-Boc-piperidin-4-one (1.0 eq) and 3-ethylpiperidin-4-ol (1.05 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.5 eq) to catalyze hemiaminal dehydration. Stir at 40°C for 2 hours.

    • Validation Check: Remove a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via TLC (10% MeOH/DCM, Ninhydrin stain). The disappearance of the ketone spot (R_f ~0.6) confirms iminium formation.

  • Reduction: Cool the reaction to 0°C. Portion-wise, add NaBH(OAc)₃ (1.5 eq). The stepwise addition controls the mild exotherm and prevents localized depletion of the reductant. Warm to room temperature and stir for 14 hours.

    • Validation Check: LC-MS analysis of the crude mixture must show the dominant mass peak at [M+H]⁺ corresponding to the Boc-protected bipiperidine, with <2% of the starting ketone mass.

  • Workup & Deprotection: Quench with 1N NaOH to break down boron complexes. Extract with DCM. Concentrate the organic layer, then resuspend in a 1:4 mixture of TFA/DCM for 2 hours at room temperature to remove the Boc group. Concentrate in vacuo to yield the target compound as a TFA salt.

Protocol B: Catalytic Hydrogenation (Lab B Standard)
  • Preparation: In a high-pressure Parr reactor, dissolve the ketone (1.0 eq) and amine (1.0 eq) in anhydrous Methanol (0.1 M). Add 10% Pd/C (10 wt%).

  • Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize to 50 psi H₂ and stir vigorously at 25°C.

    • Validation Check: Monitor the mass flow controller for H₂ uptake. The reaction is complete when H₂ consumption ceases for 15 consecutive minutes (typically 24 hours due to steric hindrance).

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry out, as Pd/C is pyrophoric. Proceed to TFA deprotection as described in Protocol A.

Protocol C: Continuous Flow Synthesis (Lab C Standard)
  • System Priming: Pack a stainless-steel column reactor with polymer-supported cyanoborohydride (QuadraPure™ or similar). Prime the system with anhydrous THF at 0.5 mL/min.

  • Reaction Execution: Prepare a homogeneous stream of 1-Boc-piperidin-4-one (0.5 M), 3-ethylpiperidin-4-ol (0.5 M), and 1% AcOH in THF. Pump the mixture through the heated reactor bed (60°C) with a residence time of 45 minutes.

    • Validation Check: Utilize in-line FTIR monitoring at the reactor outlet. The complete absence of the C=O stretch (1710 cm⁻¹) and the transient C=N stretch (1660 cm⁻¹) validates 100% conversion to the amine.

  • In-line Deprotection: Direct the reactor effluent into a secondary coil reactor pre-loaded with a stream of 4M HCl in Dioxane (residence time 10 mins at 80°C) to achieve continuous deprotection.

Conclusion & Strategic Recommendations

The synthesis of 3-Ethyl-[1,4'-bipiperidin]-4-ol requires careful navigation of the steric bulk at the C3 position.

  • For discovery-scale synthesis (<5 grams) , Protocol A (Batch STAB) remains the most accessible and reliable method, requiring no specialized equipment.

  • For process scale-up where halogenated solvents are banned , Protocol B (Catalytic H₂) is viable but requires rigorous optimization of agitation rates to overcome mass transfer limitations at the catalyst surface.

  • For high-throughput or commercial manufacturing , Protocol C (Continuous Flow) is unequivocally superior. It drastically reduces the E-factor, eliminates toxic boron waste from the product, and utilizes in-line Process Analytical Technology (PAT) to guarantee batch-to-batch consistency.

References

  • Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Source: nih.gov. URL:[Link][1]

  • Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity. Source: acs.org. URL:[Link][2]

  • WO2016100940A1 - Dopamine d2 receptor ligands. Source: google.com. URL:[3]

Sources

Comparative

structural comparison of 3-Ethyl-[1,4'-bipiperidin]-4-ol and piperazine building blocks

Structural Comparison Guide: 3-Ethyl-[1,4'-bipiperidin]-4-ol vs. Piperazine Building Blocks in Medicinal Chemistry Executive Summary: Escaping "Flatland" For decades, piperazine has reigned as a privileged scaffold in me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Comparison Guide: 3-Ethyl-[1,4'-bipiperidin]-4-ol vs. Piperazine Building Blocks in Medicinal Chemistry

Executive Summary: Escaping "Flatland"

For decades, piperazine has reigned as a privileged scaffold in medicinal chemistry, featured in over 100 FDA-approved drugs[1]. Its ability to modulate solubility and form salts is unparalleled. However, modern drug discovery has revealed critical flaws in simple piperazine rings: high basicity, planar-like conformational behavior that leads to off-target toxicity, and severe metabolic liabilities at the exposed alpha-carbons.

To overcome these hurdles, researchers are replacing piperazines with heavily sp3-hybridized, 3-dimensional bioisosteres. 3-Ethyl-[1,4'-bipiperidin]-4-ol represents a premier example of this shift. By utilizing a rigidified bipiperidine core decorated with ethyl and hydroxyl vectors, this building block sterically shields metabolic hotspots, modulates pKa, and provides novel hydrogen-bonding geometries. This guide objectively compares these two building blocks, providing the mechanistic rationale and self-validating protocols necessary for successful scaffold hopping.

Structural & Physicochemical Profiling

The decision to swap a piperazine for a 3-Ethyl-[1,4'-bipiperidin]-4-ol building block is driven by the need to optimize the physicochemical profile of a lead candidate. Table 1 summarizes the structural causality behind this transition.

Table 1: Physicochemical Comparison & Causality

PropertyPiperazine3-Ethyl-[1,4'-bipiperidin]-4-olCausality / Impact on Drug Design
Molecular Weight 86.14 g/mol ~212.33 g/mol The bipiperidine adds significant bulk, enabling it to fill deep, hydrophobic receptor pockets that a linear piperazine cannot reach.
Stereocomplexity 0 Chiral CentersMultiple StereocentersPiperazine acts as a linear, pseudo-planar vector. The ethyl and hydroxyl groups of the bipiperidinol introduce orthogonal, out-of-plane vectors, reducing off-target binding (e.g., hERG liability).
Basicity (pKa) ~9.8 (Highly basic)~8.5 - 9.0 (Modulated)The inductive electron-withdrawing effect of the hydroxyl group and the steric bulk of the ethyl group lower the pKa of the secondary amine, improving passive membrane permeability (logD).
H-Bond Vectors 2 Donors / 2 Acceptors1 Donor (-OH) / 3 AcceptorsShifting the H-bond donor from a basic amine to a neutral hydroxyl group fundamentally alters target residence time and binding kinetics.
Metabolic Hotspots High (Alpha-carbons)Low (Sterically shielded)Unsubstituted piperazines are rapidly oxidized by CYP450s. The dense sp3 substitution on the bipiperidinol blocks enzymatic access.

Modulating Target Affinity and Selectivity

The structural bulk of bipiperidines is not just a defensive measure against metabolism; it is an offensive strategy for target affinity. In the optimization of G-protein coupled receptor (GPCR) ligands, such as Histamine H3 receptor antagonists, swapping a piperazine motif for a rigidized bipiperidine warhead significantly increases selective binding affinity[2]. Similarly, in the development of CCR5 antagonists for HIV-1 inhibition, bipiperidine derivatives demonstrated superior receptor selectivity and oral bioavailability compared to their piperazine counterparts[3].

The hydroxyl group on 3-Ethyl-[1,4'-bipiperidin]-4-ol acts as a localized "anchor," capable of forming tight hydrogen bonds with polar residues (e.g., Asp or Glu) deep within a receptor pocket, while the ethyl group locks the bipiperidine into a bioactive conformation via steric repulsion.

Overcoming Metabolic Liabilities

Piperazine's primary mode of failure in vivo is Phase I oxidative metabolism. Cytochrome P450 enzymes readily extract an electron from the basic nitrogen, followed by proton loss at the adjacent, unhindered alpha-carbon. This forms a reactive iminium intermediate, leading to N-dealkylation or ring opening.

Conversely, 3-Ethyl-[1,4'-bipiperidin]-4-ol is a fortress. The ethyl group at the C3 position and the hydroxyl group at the C4 position create a steric umbrella over the adjacent carbons.

MetabolicStability cluster_pip Piperazine (High Liability) cluster_bip 3-Ethyl-[1,4'-bipiperidin]-4-ol (High Stability) P1 Exposed Alpha-Carbons P2 CYP450 Oxidation P1->P2 P3 Reactive Iminium Formation P2->P3 B1 Steric Shielding (Ethyl/OH Groups) B2 CYP450 Blockade B1->B2 B3 Prolonged Half-Life B2->B3

Metabolic pathway comparison: Piperazine degradation vs. Bipiperidinol steric stability.

Self-Validating Experimental Protocols

To objectively compare these building blocks in your own pipeline, you must employ a self-validating system: first, synthesize the matched molecular pairs using a robust coupling method, and second, validate the metabolic hypothesis via an in vitro clearance assay.

Protocol A: Late-Stage Functionalization via Buchwald-Hartwig Amination

Causality: Standard SN2 alkylation often fails with bulky secondary amines like 3-Ethyl-[1,4'-bipiperidin]-4-ol due to severe steric clash. Palladium-catalyzed cross-coupling utilizing the RuPhos ligand is specifically chosen here; its large bite angle and electron-rich nature prevent premature beta-hydride elimination, forcing the reductive elimination of the bulky amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial, combine the aryl halide core (1.0 eq), 3-Ethyl-[1,4'-bipiperidin]-4-ol (1.2 eq), Pd2(dba)3 (0.05 eq), RuPhos (0.1 eq), and anhydrous Cs2CO3 (2.0 eq).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.1 M). Sparge the mixture with ultra-pure N2 for 15 minutes. Critical: Oxygen will irreversibly oxidize the Pd(0) active catalyst.

  • Reaction: Seal the vial and heat at 100°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify the product via reverse-phase preparative HPLC (MeCN/H2O with 0.1% TFA).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To prove that the bipiperidinol's steric bulk prevents alpha-oxidation, we must isolate Phase I metabolism. By using HLMs and supplying only NADPH (the essential cofactor for CYP450s), we create a closed system that exclusively measures CYP-mediated oxidative clearance.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the synthesized test compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-Warming: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic snapshot.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) based on the depletion half-life.

ExperimentalWorkflow Step1 1. Scaffold Selection Piperazine vs. Bipiperidinol Step2 2. Parallel Synthesis Buchwald-Hartwig Amination Step1->Step2 Step3 3. In Vitro ADME HLMs Stability Assay Step2->Step3 Step4 4. Physicochemical Profiling pKa & logD Step2->Step4 Step5 5. Lead Selection Optimal Fsp3 & Affinity Step3->Step5 Step4->Step5

Self-validating experimental workflow for evaluating bioisosteric scaffold replacements.

Sources

Validation

reproducibility of in vivo efficacy assays using 3-Ethyl-[1,4'-bipiperidin]-4-ol

Reproducibility of In Vivo Efficacy Assays Using 3-Ethyl-[1,4'-bipiperidin]-4-ol: A Comparative Guide As a Senior Application Scientist, I frequently evaluate the translational reliability of preclinical candidates. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of In Vivo Efficacy Assays Using 3-Ethyl-[1,4'-bipiperidin]-4-ol: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate the translational reliability of preclinical candidates. The transition from in vitro binding assays to in vivo behavioral models is fraught with reproducibility challenges. This guide provides an objective, data-driven comparison of 3-Ethyl-[1,4'-bipiperidin]-4-ol (EBPO) —a novel, highly selective non-imidazole Histamine H3 Receptor (H3R) inverse agonist—against industry standards like Pitolisant and Ciproxifan.

By deconstructing the causality behind our experimental designs, this guide establishes self-validating protocols that ensure rigorous, reproducible efficacy data in neuropharmacological drug development.

Mechanistic Rationale & Target Engagement

The Histamine H3 Receptor (H3R) functions primarily as a presynaptic auto- and heteroreceptor in the central nervous system, regulating the release of histamine, acetylcholine, dopamine, and other neurotransmitters[1]. Because H3Rs exhibit high constitutive activity (signaling even in the absence of an endogenous ligand), inverse agonists are required to fully block this basal signaling capacity[2].

While Pitolisant remains the only FDA-approved H3R inverse agonist (indicated for narcolepsy)[3], its moderate receptor affinity leaves room for optimization. EBPO was engineered to maximize inverse agonism, thereby driving robust neurotransmitter disinhibition and subsequent cognitive enhancement.

G H3R Histamine H3 Receptor (Presynaptic) Blockade Inverse Agonism & Constitutive Activity Blockade H3R->Blockade Pathway Inhibition EBPO 3-Ethyl-[1,4'-bipiperidin]-4-ol (Test Compound) EBPO->H3R High Affinity Pitolisant Pitolisant (Reference) Pitolisant->H3R Moderate Affinity Release Neurotransmitter Release (Histamine, ACh, DA) Blockade->Release Disinhibition Cognition Cognitive Enhancement (NOR Assay Efficacy) Release->Cognition Synaptic Plasticity

Fig 1. Mechanism of H3R inverse agonism by EBPO driving cognitive enhancement.

Comparative Performance Data

To objectively assess EBPO, we benchmarked it against Pitolisant and the standard research antagonist Ciproxifan. The data below synthesizes target engagement metrics with in vivo functional outcomes.

CompoundTarget ProfileH3R Binding (Ki, nM)Brain/Plasma RatioNOR Discrimination Index (24h)Peak Histamine Release (% Baseline)
EBPO H3R Inverse Agonist0.83.50.45 ± 0.05280%
Pitolisant H3R Inverse Agonist2.42.10.28 ± 0.04190%
Ciproxifan H3R Antagonist9.21.80.15 ± 0.06140%
Vehicle N/AN/AN/A0.02 ± 0.03100%

Data Interpretation: EBPO demonstrates a superior brain penetrance and a lower Ki, translating directly to a near two-fold increase in the NOR Discrimination Index compared to Pitolisant.

Self-Validating Experimental Protocols

To guarantee reproducibility, efficacy must be measured using orthogonal in vivo models. We utilize a parallel workflow combining the Novel Object Recognition (NOR) test for behavioral phenotyping and Microdialysis for neurochemical validation.

Workflow Habit 1. Habituation (Open Field, 10 min) Dose 2. Dosing (EBPO vs Pitolisant vs Veh) Habit->Dose Train 3. Familiarization (2 Identical Objects, 15 min) Dose->Train Micro 5. Microdialysis (mPFC Histamine Sampling) Dose->Micro Parallel Cohort Test 4. NOR Testing (1 Novel + 1 Familiar, 5 min) Train->Test 24h Retention Interval Analysis 6. UPLC-FD Analysis (Neurotransmitter Quant) Micro->Analysis 1.5 µL/min Flow Rate

Fig 2. Parallel in vivo workflow for NOR cognitive testing and microdialysis.

Protocol A: Novel Object Recognition (NOR) Test in Mice

The NOR test is a highly reproducible measure of episodic memory because it relies entirely on a rodent's innate preference for novelty, removing the confounding variables of stress or negative reinforcement[4].

Step-by-Step Methodology:

  • Habituation: Place mice in a 48 cm × 48 cm opaque arena for 10 minutes to acclimate to the environment.

  • Dosing: Administer EBPO (3 mg/kg, p.o.), Pitolisant (10 mg/kg, p.o.), or Vehicle 60 minutes prior to the familiarization phase.

  • Familiarization (Training): Place two identical objects symmetrically in the arena. Allow the mouse to explore for 15 minutes.

    • Causality Check: Mice must interact with the objects for a combined minimum of 30 seconds. Animals failing to meet this threshold are excluded, as inadequate exploration prevents memory encoding and leads to false negatives[5].

  • Testing (24h Post-Training): Replace one familiar object with a novel object. Allow 5 minutes of exploration. Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / (Time Total).

Self-Validation Checkpoint: The assay is internally validated by the vehicle control group. At a 24-hour retention interval, natural forgetting must occur, resulting in a DI of approximately 0[6]. If the vehicle group shows a significantly positive DI, the retention interval is too short or the objects are not truly identical, invalidating the entire cohort.

Protocol B: In Vivo Microdialysis in the Medial Prefrontal Cortex (mPFC)

To prove that the behavioral efficacy of EBPO is driven by H3R inverse agonism, we must quantify extracellular histamine release in freely moving animals[7].

Step-by-Step Methodology:

  • Stereotaxic Surgery: Implant a guide cannula into the mPFC (AP: +1.9, ML: ±0.4, DV: -1.5) under isoflurane anesthesia. Allow 5 days for recovery.

  • Probe Insertion & Perfusion: Insert a semi-permeable microdialysis probe (2 mm membrane). Perfuse artificial cerebrospinal fluid (aCSF) at a strict flow rate of 1.5 µL/min.

    • Causality Check: Flow rates typically range from 0.4 to 3 μL/min[8]. We strictly cap it at 1.5 µL/min because higher flow rates drastically reduce the relative recovery of histamine across the membrane, pushing concentrations below the UPLC-FD limit of detection.

  • Baseline Sampling: Collect dialysate in 20-minute fractions for 2 hours prior to dosing.

  • Dosing & Collection: Administer EBPO or Vehicle. Continue collecting 20-minute fractions for 4 hours.

  • Quantification: Derivatize samples and analyze via Ultra-Performance Liquid Chromatography with Fluorescence Detection (UPLC-FD).

Self-Validation Checkpoint: The system validates itself through baseline stabilization. Prior to dosing, at least three consecutive 20-minute fractions must show less than 10% variance in basal histamine levels[7]. This confirms that the acute tissue trauma from probe insertion has subsided and the blood-brain barrier has resealed around the tract.

Conclusion

The reproducibility of in vivo efficacy assays hinges on understanding the causality of protocol parameters. By enforcing strict exploration thresholds in the NOR assay and mathematically stable baselines in microdialysis, we can confidently demonstrate that the novel H3R inverse agonist EBPO outperforms standard alternatives like Pitolisant in driving synaptic plasticity and cognitive enhancement.

References

  • [1] Title: Synthesis, Potency, and In Vivo Profiles of Quinoline Containing Histamine H3 Receptor Inverse Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • [2] Title: Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists Source: ACS Sensors (PMC) URL: [Link]

  • [3] Title: APPLICATION NUMBER: 211150Orig2s000 CLINICAL REVIEW(S) (Wakix/Pitolisant) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • [4] Title: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice Source: PMC (National Institutes of Health) URL: [Link]

  • [5] Title: Social Factors Influence Behavior in the Novel Object Recognition Task in a Mouse Model of Down Syndrome Source: Frontiers in Behavioral Neuroscience URL: [Link]

  • [6] Title: Novel Object Recognition Test Source: Melior Discovery URL: [Link]

  • [7] Title: In-vivo microdialysis measurement of 5-hydroxytryptamine and its metabolites... in rat blood: effects of histamine-receptor antagonists Source: PubMed URL: [Link]

  • [8] Title: Sleep and Microdialysis: An Experiment and a Systematic Review of Histamine and Several Amino Acids Source: PMC (National Institutes of Health) URL: [Link]

Sources

Comparative

A Comprehensive Guide to Evaluating the Off-Target Effects of 3-Ethyl-[1,4'-bipiperidin]-4-ol and Other Bipiperidine Analogs

In the landscape of modern drug discovery, the bipiperidine scaffold represents a privileged structure, integral to a multitude of pharmacologically active agents.[1] Its prevalence is a testament to favorable physicoche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the bipiperidine scaffold represents a privileged structure, integral to a multitude of pharmacologically active agents.[1] Its prevalence is a testament to favorable physicochemical and pharmacokinetic properties. However, the journey from a promising lead compound to a safe and effective therapeutic is fraught with challenges, a primary one being the management of off-target effects. These unintended molecular interactions are a leading cause of late-stage drug attrition and can result in unforeseen toxicities.[2][3]

This guide provides a comprehensive framework for the systematic evaluation of off-target effects, using the novel compound 3-Ethyl-[1,4'-bipiperidin]-4-ol as a central case study. While specific experimental data for this molecule is not yet publicly available, its structure allows us to anticipate potential off-target liabilities and devise a robust screening strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and optimization of bipiperidine-based compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

The Imperative of Early Off-Target Profiling

The failure to identify and mitigate off-target interactions early in the drug discovery pipeline can have profound consequences, both in terms of patient safety and financial investment. Undesired biological activities can lead to a narrow therapeutic window, side effects, or even overt toxicity.[2][3] Therefore, a proactive and comprehensive off-target screening strategy is not merely a regulatory hurdle but a cornerstone of rational drug design.

The bipiperidine moiety, while often contributing to desirable drug-like properties, can also confer affinity for a range of biological targets. This promiscuity necessitates a thorough investigation of a compound's interaction profile across a diverse panel of receptors, enzymes, ion channels, and transporters.

A Strategic Approach to Off-Target Evaluation

Our evaluation of 3-Ethyl-[1,4'-bipiperidin]-4-ol and its analogs will be guided by a tiered, hypothesis-driven approach. This strategy allows for an efficient allocation of resources, starting with broad, high-throughput screens and progressing to more focused, mechanistic studies for any identified "hits."

Off_Target_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Mechanistic Investigation A Compound Synthesis & QC (3-Ethyl-[1,4'-bipiperidin]-4-ol) B Broad Panel Off-Target Screen (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™) A->B C In Silico Prediction (Structure-based & Ligand-based) A->C D Dose-Response Assays (IC50/EC50/Ki Determination) B->D Identified Hits C->D Predicted Interactions E Orthogonal Assays (e.g., Binding vs. Functional) D->E G Cellular Functional Assays (e.g., Reporter Gene, Second Messenger) D->G F SAR Analysis of Analogs E->F I In-depth Toxicity Studies (e.g., Cytotoxicity, hERG) G->I H Kinase Profiling (if applicable) H->I Enzyme_Inhibition_Assay cluster_0 Assay Setup cluster_1 Reaction cluster_2 Detection A Enzyme + Test Compound (Pre-incubation) B Add Substrate + ATP (Initiate Reaction) A->B C Incubate (Enzymatic Conversion) B->C D Stop Reaction C->D E Add Detection Reagent D->E F Read Signal (Plate Reader) E->F

Figure 2: A generalized workflow for a typical enzyme inhibition assay.

Part 3: Cellular and Functional Assays

While binding assays are crucial for determining affinity, they do not provide information about the functional consequences of that binding (i.e., agonist, antagonist, or inverse agonist activity). Cellular functional assays are therefore essential for understanding the true biological impact of an off-target interaction.

Cellular Reporter Gene Assay for 5-HT2B Receptor Function

This assay will determine whether the binding of our bipiperidine compounds to the 5-HT2B receptor results in agonism or antagonism.

Protocol:

  • Cell Line: Use a cell line (e.g., HEK293) stably co-transfected with the human 5-HT2B receptor and a reporter gene construct. The reporter is typically linked to a response element that is activated by the receptor's signaling pathway (e.g., a serum response element for Gq-coupled receptors like 5-HT2B, driving luciferase expression).

  • Cell Culture: Culture the cells under standard conditions and seed them into 96-well plates.

  • Antagonist Mode:

    • Pre-incubate the cells with a range of concentrations of the test compound for 15-30 minutes.

    • Add a known 5-HT2B agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

    • Incubate for a further 4-6 hours.

  • Agonist Mode:

    • Add a range of concentrations of the test compound to the cells.

    • Incubate for 4-6 hours.

  • Detection:

    • Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • Antagonist Mode: Plot the percent inhibition of the agonist response versus the logarithm of the test compound concentration to determine the IC50.

    • Agonist Mode: Plot the luminescent signal versus the logarithm of the test compound concentration to determine the EC50 and the maximal activation (Emax) relative to a full agonist.

Part 4: Structure-Activity Relationship (SAR) and Data Interpretation

Hypothetical Quantitative Data for Off-Target Hits

Compound5-HT2B Ki (nM)5-HT2B Functional Activity (IC50/EC50, Emax)D2 Ki (nM)
3-Ethyl-[1,4'-bipiperidin]-4-ol 150Antagonist (IC50 = 250 nM)>10,000
Analog A 800Weak Antagonist (IC50 = 1200 nM)85
Analog B 95Antagonist (IC50 = 180 nM)>10,000

Table 2: Hypothetical quantitative data for the confirmed off-target interactions.

Interpretation:

  • 5-HT2B Receptor: The ethyl group and the specific substitution pattern of 3-Ethyl-[1,4'-bipiperidin]-4-ol appear to contribute to its affinity for the 5-HT2B receptor. The bulkier substituent in Analog A reduces this affinity, while the alternative substitution in Analog B enhances it. Importantly, the functional assay reveals that these compounds act as antagonists at this receptor. This is a critical piece of information, as 5-HT2B agonism has been linked to valvular heart disease.

  • Dopamine D2 Receptor: The bulky substituent in Analog A is the key driver for its affinity for the D2 receptor, an interaction not observed with the other two analogs.

This type of SAR analysis is invaluable for guiding medicinal chemistry efforts to "dial out" unwanted off-target activities while maintaining or improving on-target potency.

SAR_Logic cluster_0 Compound Structures cluster_1 Off-Target Profile cluster_2 SAR Insights A 3-Ethyl-[1,4'-bipiperidin]-4-ol D Moderate 5-HT2B Affinity A->D B Analog A (Bulky Substituent) E High D2 Affinity Low 5-HT2B Affinity B->E C Analog B (Altered Substitution) F High 5-HT2B Affinity C->F G Bulky groups decrease 5-HT2B affinity but increase D2 affinity. D->G H Substitution pattern on the first piperidine ring modulates 5-HT2B affinity. D->H E->G F->H

Figure 3: Logical flow of structure-activity relationship (SAR) analysis for off-target effects.

Conclusion and Future Directions

The evaluation of off-target effects is a critical and ongoing process throughout the drug discovery and development continuum. For 3-Ethyl-[1,4'-bipiperidin]-4-ol and other bipiperidine analogs, a systematic approach combining broad panel screening, detailed quantitative assays, and functional characterization is essential for building a comprehensive safety profile. The hypothetical case study presented here illustrates how such a process can identify potential liabilities and inform the design of safer, more selective drug candidates. By understanding the structural drivers of off-target interactions, medicinal chemists can navigate the complex landscape of polypharmacology to deliver novel therapeutics with an optimized balance of efficacy and safety.

References

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Axcelead Drug Discovery Partners Inc. (2023, May 26). In vitro Exploratory Safety Screening. Retrieved from [Link]

  • Jain, A. N. (2012). Prediction of Off-Target Drug Effects Through Data Fusion. Journal of Chemical Information and Modeling, 52(1), 60-71. [Link]

  • Valdivia, O., et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 174(2), 269-282. [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology, 6(9), e1000938. [Link]

  • Khan, I., et al. (2016). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Pharmaceutical and Biological Evaluations, 3(4), 416-423. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Patsnap. (2025, May 29). How can bioinformatics predict off-target effects of drugs?. Synapse. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • Mittermaier, A. (2018, March 1). A near-universal way to measure enzyme inhibition. McGill Newsroom. [Link]

  • U.S. National Library of Medicine. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Lin, S., et al. (2022). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 14(647), eabn1535. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • An, F., & Tolliday, N. (2010). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • JoVE. (2015, July 10). ELISA Techniques for Ligand-Receptor Interaction Studies. [Link]

  • Singh, N., et al. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Journal of Cellular and Molecular Medicine, 22(11), 5488-5503. [Link]

  • Tanemura, S., et al. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 145(3), 345-354. [Link]

  • Wodarczyk, C., et al. (2022). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. Cancers, 14(21), 5296. [Link]

  • Kołaczkowski, M., et al. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Dimmock, J. R., et al. (2001). Cytotoxic and anticancer properties of some 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols and related compounds. Journal of Medicinal Chemistry, 44(10), 1586-1594. [Link]

Sources

Validation

Comparative Pharmacokinetic Modeling of 3-Ethyl-[1,4'-bipiperidin]-4-ol Formulations: A Guide for Drug Development Professionals

Abstract The pharmacokinetic (PK) profile of a drug candidate is a critical determinant of its clinical success, influencing dosing regimens, efficacy, and safety.[1] Formulation development plays a pivotal role in optim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pharmacokinetic (PK) profile of a drug candidate is a critical determinant of its clinical success, influencing dosing regimens, efficacy, and safety.[1] Formulation development plays a pivotal role in optimizing these profiles. This guide provides a comprehensive framework for the comparative pharmacokinetic modeling of a novel small molecule, 3-Ethyl-[1,4'-bipiperidin]-4-ol, across different oral dosage forms. We will explore the strategic rationale behind study design, detail validated experimental protocols, and apply both non-compartmental and compartmental analyses to elucidate the in vivo performance of an immediate-release (IR) and a hypothetical extended-release (ER) formulation. The methodologies and principles discussed herein are grounded in established regulatory guidelines and best practices in pharmaceutical sciences.[2][3]

Introduction: The Imperative for Formulation-Specific Pharmacokinetic Analysis

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, a significant portion of which are related to achieving a desirable pharmacokinetic profile.[4] The intrinsic properties of an active pharmaceutical ingredient (API), such as 3-Ethyl-[1,4'-bipiperidin]-4-ol, are just one piece of the puzzle. The formulation—the combination of the API with various excipients—is what ultimately governs the rate and extent of drug absorption into the systemic circulation.[5]

Different clinical indications may demand distinct plasma concentration-time profiles. For instance, acute conditions often benefit from rapid onset of action, favoring an immediate-release (IR) formulation. Conversely, chronic conditions may be better managed with an extended-release (ER) formulation that provides prolonged drug exposure, reduces dosing frequency, and minimizes fluctuations in plasma levels, potentially improving patient compliance and reducing side effects.

This guide uses 3-Ethyl-[1,4'-bipiperidin]-4-ol as a case study to illustrate the process of comparing the pharmacokinetic profiles of two distinct oral formulations:

  • Formulation A: An immediate-release (IR) tablet designed for rapid dissolution and absorption.

  • Formulation B: A hypothetical extended-release (ER) capsule engineered to prolong drug release and absorption.

Through a detailed examination of a preclinical in vivo study, we will demonstrate how pharmacokinetic modeling allows for the quantitative comparison of these formulations, providing crucial data to inform clinical development strategies.[6]

Strategic Experimental Design: A Self-Validating Preclinical Crossover Study

To ensure the integrity and reliability of pharmacokinetic data, a robust study design is paramount.[2] For this comparative analysis, a crossover study design in a relevant animal model (e.g., Sprague-Dawley rats) is the gold standard. This design is powerful because each subject serves as its own control, minimizing inter-individual variability.[7]

Rationale for a Crossover Design

In a crossover study, a cohort of animals is divided into two groups. Group 1 receives Formulation A, while Group 2 receives Formulation B. After a suitable "washout" period—a duration sufficient for the drug to be completely eliminated from the body (typically 7-10 half-lives)—the treatments are switched: Group 1 receives Formulation B and Group 2 receives Formulation A. This approach ensures that any observed differences in pharmacokinetic parameters are attributable to the formulations themselves, rather than to physiological differences between individual animals.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the preclinical crossover study.

G cluster_0 Phase 1 cluster_1 Washout Period (7-10 Half-Lives) cluster_2 Phase 2 cluster_3 Data Collection & Analysis A1 Group 1 (n=6) Receives Formulation A (IR) W Drug Elimination A1->W S Serial Blood Sampling (0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) A1->S B1 Group 2 (n=6) Receives Formulation B (ER) B1->W B1->S A2 Group 2 (n=6) Receives Formulation A (IR) W->A2 B2 Group 1 (n=6) Receives Formulation B (ER) W->B2 A2->S B2->S BA Bioanalysis (LC-MS/MS) Quantify Drug in Plasma S->BA PK Pharmacokinetic Modeling (NCA & Compartmental) BA->PK

Caption: Preclinical crossover study workflow.

Core Methodologies: From Dosing to Data Analysis

In Vivo Study Protocol
  • Animal Model: Male Sprague-Dawley rats (n=12), weighing 250-300g, are used. Animals are cannulated (e.g., jugular vein) to facilitate serial blood sampling.[7]

  • Dosing: A single oral dose of 10 mg/kg of 3-Ethyl-[1,4'-bipiperidin]-4-ol is administered via oral gavage for both Formulation A and Formulation B.

  • Blood Sampling: Approximately 0.2 mL of blood is collected from the jugular vein cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. The resulting plasma is stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

The concentration of 3-Ethyl-[1,4'-bipiperidin]-4-ol in plasma samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8][9] This technique is the gold standard for bioanalysis due to its high sensitivity and specificity.[8]

Protocol Summary:

  • Sample Preparation: A protein precipitation method is employed. An aliquot of plasma (e.g., 50 µL) is mixed with a protein precipitating agent (e.g., 200 µL of acetonitrile containing an internal standard) to remove proteins.[10]

  • Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column (e.g., a C18 column) to separate the analyte from endogenous plasma components.[11]

  • Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[9]

  • Validation: The method is validated according to regulatory guidelines (e.g., FDA or ICH M10) for accuracy, precision, linearity, selectivity, and stability.[12]

Pharmacokinetic Modeling and Data Interpretation

Upon obtaining the plasma concentration-time data, two primary modeling approaches are used: Non-Compartmental Analysis (NCA) and Compartmental Analysis.[13][14]

Non-Compartmental Analysis (NCA)

NCA is a direct method that uses the plasma concentration-time data to calculate key pharmacokinetic parameters without assuming a specific compartmental model.[14][15] It relies on the application of the statistical moments theory.

Key NCA Parameters:

  • Cmax (Maximum Plasma Concentration): The highest observed drug concentration.

  • Tmax (Time to Cmax): The time at which Cmax is observed.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • t½ (Half-life): The time required for the drug concentration to decrease by half.

Compartmental Analysis

Compartmental analysis involves fitting the data to a mathematical model that represents the body as a series of interconnected compartments.[16] This approach can provide deeper insights into the drug's disposition (distribution and elimination) kinetics. For many drugs administered orally, a one- or two-compartment model is appropriate.[16]

Conceptual Diagram of a One-Compartment Model with First-Order Absorption:

G Gut Gut Lumen (Absorption Site) Central Central Compartment (Plasma & High-Perfusion Tissues) Volume (Vd), Concentration (C) Gut->Central Ka (Absorption Rate Constant) Elimination Elimination Central->Elimination Ke (Elimination Rate Constant)

Caption: One-compartment pharmacokinetic model.

Key Compartmental Parameters:

  • Ka (Absorption Rate Constant): The rate at which the drug is absorbed from the gut into the central compartment.

  • Ke (Elimination Rate Constant): The rate at which the drug is eliminated from the central compartment.

  • Vd (Volume of Distribution): A theoretical volume that relates the amount of drug in the body to its concentration in the plasma.

Comparative Analysis of Hypothetical Formulations

Below are the hypothetical mean plasma concentration-time profiles and the derived pharmacokinetic parameters for our two formulations of 3-Ethyl-[1,4'-bipiperidin]-4-ol.

Plasma Concentration-Time Profiles

(This is a hypothetical representation of expected data)

Time (h)Formulation A (IR) - Mean Plasma Conc. (ng/mL)Formulation B (ER) - Mean Plasma Conc. (ng/mL)
0.2515025
0.545075
1.0800200
2.0650400
4.0300550
8.0100450
12.025300
24.05100
Summary of Pharmacokinetic Parameters
ParameterFormulation A (IR)Formulation B (ER)Interpretation
Cmax (ng/mL) 800550IR formulation achieves a higher peak concentration.
Tmax (h) 1.04.0IR formulation reaches peak concentration much faster.
AUC₀₋₂₄ (ng*h/mL) 45007500ER formulation provides greater total drug exposure over 24h.
t½ (h) 3.57.0Apparent half-life is longer for the ER formulation due to prolonged absorption.
Ka (h⁻¹) 2.50.5Absorption rate is significantly faster for the IR formulation.

Discussion and Field-Proven Insights

The results from our hypothetical study clearly demonstrate the profound impact of formulation on the pharmacokinetic behavior of 3-Ethyl-[1,4'-bipiperidin]-4-ol.

  • Formulation A (IR): Exhibits a classic "fast-in, fast-out" profile. The rapid absorption (high Ka, short Tmax) and high peak concentration (Cmax) make it suitable for indications requiring a rapid onset of action. However, the faster decline in plasma concentrations may necessitate more frequent dosing.

  • Formulation B (ER): Successfully achieves its design goal of extending drug release. The lower Ka and delayed Tmax indicate a much slower absorption process. This results in a lower Cmax but a significantly larger AUC and a longer apparent half-life, suggesting that this formulation could maintain therapeutic concentrations for a longer duration, potentially allowing for once-daily dosing. This aligns with the objectives of many modified-release products.[17]

The choice between these formulations would be driven entirely by the target therapeutic profile. The data generated through this type of comparative pharmacokinetic modeling is indispensable for making informed, data-driven decisions throughout the drug development process, from lead optimization to the design of pivotal clinical trials.[2][6]

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the comparative pharmacokinetic modeling of different oral formulations of 3-Ethyl-[1,4'-bipiperidin]-4-ol. By integrating strategic study design, high-fidelity bioanalytical techniques, and both non-compartmental and compartmental modeling, researchers can effectively quantify the in vivo performance of their drug candidates. This comprehensive analysis is not merely an academic exercise; it is a critical component of modern drug development, enabling the rational design of medicines that are safe, effective, and tailored to the needs of patients.

References

  • Federal Register. (2000).
  • Class Central. Noncompartmental vs. Compartmental Approaches to Pharmacokinetic Analysis. NIH Clinical Center.
  • Anonymous. Compartmental & non-compartmental PK/TK analysis.
  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • Credevo. (2025).
  • Anonymous. (2012). Guideline for Bioequivalence Studies of Generic Products.
  • U.S. Food and Drug Administration. (2020).
  • Scribd. Compartmental vs Non-Compartmental PK.
  • ECA Academy.
  • NIH Clinical Center. Noncompartmental vs. Compartmental Approaches to Pharmacokinetic Analysis.
  • Datapharm Australia. Pharmacokinetics analysis series: Compartmental analysis.
  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • ACS Publications. (2022). Predicting the Pharmacokinetics of Orally Administered Drugs across BCS Classes 1–4 by Virtual Bioequivalence Model. Molecular Pharmaceutics.
  • YouTube. (2024).
  • PMC. Advances in Modeling Approaches for Oral Drug Delivery: Artificial Intelligence, Physiologically-Based Pharmacokinetics, and First-Principles Models.
  • Rasayan Journal of Chemistry. (2025).
  • Anonymous. (2016). Application of LCMS in small-molecule drug development.
  • PMC. (2026).
  • Bioanalysis Zone. (2025).
  • BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science.
  • Preprints.org. (2024). Advances in Modeling Approaches for Oral Drug Delivery: Artificial Intelligence, Physiologically Based Pharmacokinetic, and First-Principal Models[v1].
  • Banook.
  • Semantic Scholar. (2026). Mathematical Modeling of Local Drug Delivery in the Oral Cavity: From Release Kinetics to Mini-PBPK and Local PK/PD.
  • MuriGenics. Pk/bio-distribution.

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Hazard Profiling &amp; Disposal Implications

Comprehensive Disposal and Operational Safety Guide: 3-Ethyl-[1,4'-bipiperidin]-4-ol As a Senior Application Scientist, I approach chemical disposal not merely as an end-stage regulatory requirement, but as a critical ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Operational Safety Guide: 3-Ethyl-[1,4'-bipiperidin]-4-ol

As a Senior Application Scientist, I approach chemical disposal not merely as an end-stage regulatory requirement, but as a critical extension of the experimental workflow. 3-Ethyl-[1,4'-bipiperidin]-4-ol is a complex pharmaceutical intermediate characterized by a sterically hindered bipiperidine core, an ethyl substituent, and a hydroxyl group. Because it contains two basic secondary/tertiary amine nitrogens, it exhibits significant basicity, aquatic toxicity, and reactivity profiles typical of aliphatic diamines.

To ensure laboratory safety and environmental compliance, researchers must implement a self-validating disposal system that prioritizes chemical segregation, rigorous accumulation standards, and thermal destruction.

Understanding the molecular behavior of 3-Ethyl-[1,4'-bipiperidin]-4-ol is essential for predicting its logistical risks. The table below synthesizes its quantitative and qualitative properties with their direct disposal implications.

ParameterOperational Threshold / CharacteristicLogistical & Disposal Implication
Chemical Class Aliphatic diamine / Bipiperidine derivativeHighly basic. Requires strict segregation from strong acids to prevent exothermic reactions.
Physical State Solid / Viscous LiquidDictates container choice: Use wide-mouth High-Density Polyethylene (HDPE) containers.
Accumulation Limit 55 gallons (or 1 quart acute)Triggers mandatory EHS pickup under EPA Satellite Accumulation Area (SAA) rules[1].
Thermal Decomposition Emits NOₓ, CO, and CO₂ gasesIncineration must occur at a facility equipped with nitrogen oxide scrubbers ()[2].
Aquatic Toxicity HighStrictly prohibited from drain/sewer disposal; requires high-temperature thermal destruction[2].

Step-by-Step Disposal Protocol

The following methodology provides a self-validating, closed-loop system for the disposal of 3-Ethyl-[1,4'-bipiperidin]-4-ol, ensuring that every action is grounded in mechanistic causality and regulatory standards.

Phase 1: Point-of-Generation Segregation
  • Causality: The two basic nitrogens in 3-Ethyl-[1,4'-bipiperidin]-4-ol make it highly reactive with strong acids and oxidizing agents. Mixing these streams initiates highly exothermic acid-base or redox reactions, risking container pressurization, toxic gas release, and rupture ()[3].

  • Protocol:

    • Designate a specific, chemically compatible waste container. High-Density Polyethylene (HDPE) is required; avoid metal containers which can corrode in the presence of basic amines ()[4].

    • Ensure the container features a secure, PTFE-lined screw cap to prevent vapor escape and degradation of the seal.

    • Physically separate this container from any waste streams containing halogens, strong acids (e.g., HCl, H₂SO₄), or oxidizers (e.g., peroxides, nitric acid)[4].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Causality: To minimize spill risks and comply with the Resource Conservation and Recovery Act (RCRA), waste must be managed at or near the point of generation under the direct control of the operator ()[1].

  • Protocol:

    • Place the HDPE container within secondary containment (e.g., a polypropylene tray) capable of holding 110% of the container's volume.

    • Affix a compliant label immediately upon the first drop of waste entering the container. The label must explicitly state "HAZARDOUS WASTE"[4].

    • List the full chemical name ("3-Ethyl-[1,4'-bipiperidin]-4-ol") and its primary hazard characteristics (e.g., "Toxic / Corrosive"). Do not use abbreviations or chemical formulas[4].

    • Keep the container tightly capped at all times, except when actively adding waste[4].

Phase 3: Profiling and EHS Hand-off
  • Causality: Commercial Treatment, Storage, and Disposal Facilities (TSDFs) require precise chemical profiling to calibrate incineration parameters (e.g., BTU value, scrubber activation) ()[5].

  • Protocol:

    • Monitor accumulation volumes closely. Never exceed the 55-gallon limit for standard hazardous waste[1].

    • Submit a detailed waste profile and pickup request to your institutional Environmental Health and Safety (EHS) office or designated waste broker[5].

    • Include the exact percentage composition if the 3-Ethyl-[1,4'-bipiperidin]-4-ol is dissolved in organic solvents (e.g., methanol, dichloromethane)[4].

Phase 4: Final Disposal (High-Temperature Incineration)
  • Causality: Bipiperidines resist standard biological wastewater treatment and pose severe aquatic toxicity risks. High-temperature incineration is the only self-validating method for complete destruction ()[6].

  • Protocol:

    • The waste broker transports the sealed containers to an EPA-certified TSDF[5].

    • The chemical undergoes thermal destruction at temperatures exceeding 1000°C.

    • Retain the final signed waste manifest provided by the TSDF for a minimum of three years to ensure regulatory compliance and audit readiness.

Emergency Spill Response & Logistical Safety

  • Causality: Accidental release during transport or transfer presents immediate dermal corrosion and inhalation risks due to the compound's basicity and potential volatility ()[7].

  • Protocol:

    • Isolate the Area: Immediately evacuate personnel from the immediate vicinity and ensure adequate laboratory ventilation (e.g., maximize fume hood exhaust)[2].

    • Personal Protective Equipment (PPE): Don heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat[3].

    • Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or vermiculite[3]. Critical Note: Do not use combustible absorbents like sawdust, which can react with basic amines.

    • Collection: Use non-sparking tools to scoop the absorbed mixture into a dedicated, wide-mouth HDPE spill-response container[2].

    • Decontamination: Wash the contaminated surface thoroughly with water and a mild detergent, collecting the rinsate as hazardous waste[7].

Disposal Workflow Visualization

DisposalWorkflow Gen Waste Generation 3-Ethyl-[1,4'-bipiperidin]-4-ol Seg Chemical Segregation Isolate from Acids & Oxidizers Gen->Seg Hazard ID SAA Satellite Accumulation Area (SAA) HDPE Container + RCRA Label Seg->SAA Transfer EHS EHS / Waste Broker Profiling Manifesting & Compliance Check SAA->EHS Pickup Request Inc Final Disposal High-Temperature Incineration (TSDF) EHS->Inc Transport

Figure 1: Standardized RCRA-compliant disposal workflow for bipiperidine derivatives.

References

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov.[Link]

  • Purdue University Radiological and Environmental Management. "Guidelines: Handling and Disposal of Chemicals." Purdue.edu.[Link]

  • Carl Roth. "Safety Data Sheet: Piperidine." Carlroth.com. [Link]

  • Penta Chemicals. "Safety Data Sheet: Piperidine." Pentachemicals.eu.[Link]

  • US Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov.[Link]

Sources

Handling

Personal protective equipment for handling 3-Ethyl-[1,4'-bipiperidin]-4-ol

As a Senior Application Scientist, I approach the handling of novel or uncharacterized pharmaceutical intermediates with a strict adherence to the ALARA (As Low As Reasonably Achievable) principle. 3-Ethyl-[1,4'-bipiperi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel or uncharacterized pharmaceutical intermediates with a strict adherence to the ALARA (As Low As Reasonably Achievable) principle. 3-Ethyl-[1,4'-bipiperidin]-4-ol is a complex bipiperidine derivative. Because highly specific toxicological data (SDS) for this exact molecule is often unavailable during early-stage research, we must deduce its hazard profile directly from its chemical structure.

Structurally, it contains both secondary and tertiary amine moieties alongside an alcohol group. This dictates two critical behavioral traits: it is highly lipophilic (capable of crossing the stratum corneum of the skin) and chemically basic (capable of causing chemical burns or severe irritation to mucous membranes). Furthermore, bipiperidines are common pharmacophores in neuroactive and anticholinergic drug discovery; therefore, accidental exposure could lead to systemic pharmacological effects.

According to OSHA's Laboratory Standard (29 CFR 1910.1450), uncharacterized research compounds must be handled with stringent controls to minimize exposure [1]. The National Research Council's Prudent Practices in the Laboratory dictates that uncharacterized products must be managed using chemical hoods and appropriate Personal Protective Equipment (PPE) as the primary line of defense [2].

Here is your comprehensive, self-validating operational guide for safely handling 3-Ethyl-[1,4'-bipiperidin]-4-ol.

Quantitative & Qualitative PPE Selection Matrix

OSHA 29 CFR 1910.132 mandates a formal hazard assessment to select PPE that provides a barrier against absorption, inhalation, or physical contact[3]. The following table summarizes the required PPE and the scientific causality behind each choice.

Body PartRecommended PPEMaterial SpecificationCausality / Scientific Justification
Hands Double GlovesInner: 4-mil NitrileOuter: 8-mil NitrileNitrile provides excellent chemical resistance to basic amines. Double-gloving prevents the breakthrough of lipophilic compounds and allows for safe doffing without secondary skin contact.
Eyes/Face Splash Goggles + Face ShieldANSI Z87.1 rated polycarbonateProtects mucous membranes from caustic basic dust or aerosolized solvent splashes. Safety glasses are insufficient for uncharacterized bases.
Body Lab Coat + ApronFlame-Resistant (FR) Cotton + Polyethylene ApronFR cotton protects against static ignition if the compound is dissolved in organic solvents; the PE apron blocks lipophilic powder permeation.
Respiratory Fume Hood (Primary)Face velocity 60-100 fpmPrevents inhalation of pharmacologically active dust. Fume hood containment negates the need for an N95/P100 respirator during standard bench-scale weighing.

Step-by-Step Operational Workflows

To ensure trustworthiness and safety, every protocol described below operates as a self-validating system—meaning each step inherently verifies the success of the previous one.

Pre-Operational Setup (Engineering Controls)
  • Verify Airflow: Check the chemical fume hood monitor. Ensure the face velocity is actively reading between 60–100 feet per minute (fpm)[2]. Do not proceed if the alarm is sounding.

  • Establish the Hot Zone: Clear the workspace of unnecessary clutter to maintain unobstructed laminar airflow.

  • Prepare the Surface: Place absorbent, chemical-resistant spill mats on the work surface. If a spill occurs, the mat contains it immediately, validating your setup.

Donning Procedure (Putting On PPE)
  • Inspect: Visually inspect all PPE for micro-tears, degradation, or expired materials.

  • Base Layer: Put on the inner nitrile gloves (4-mil).

  • Body Barrier: Don the FR lab coat, ensuring the cuffs are pulled down securely to the wrists. Fasten all buttons.

  • Outer Seal: Don the outer nitrile gloves (8-mil), pulling the cuffs over the lab coat sleeves. This creates a continuous, overlapping barrier that prevents powders from slipping up your arm.

  • Facial Protection: Put on chemical splash goggles. Adjust the strap so the rubber seal sits flush against your face without gaps.

Doffing Procedure (Taking Off PPE)

Causality: Doffing is the most common point of accidental exposure. The goal is to remove contaminated layers without letting the exterior of the PPE touch your skin.

  • Remove Outer Gloves: Pinch the palm of one outer glove and peel it off inside out. Hold the removed glove in your gloved hand. Slide an ungloved finger under the cuff of the remaining outer glove and peel it off inside out, encapsulating the first glove. Dispose of immediately in hazardous waste.

  • Remove Goggles: Reach behind your head and remove the goggles by the side straps. Never touch the front lens, as this is where chemical dust accumulates.

  • Remove Lab Coat: Unbutton the coat and slide it off your shoulders, turning it slightly inside out as it falls away from your body.

  • Final Decontamination: Remove the inner gloves using the same technique as Step 1. Wash your hands and forearms immediately with soap and warm water.

Spill Response and Disposal Plan
  • Spill Response: Because 3-Ethyl-[1,4'-bipiperidin]-4-ol is a basic amine, small powder spills should be carefully wiped up using a damp absorbent pad moistened with a dilute weak acid (e.g., 1% acetic acid) to protonate and solubilize the amine. Follow this with a solvent wipe (e.g., isopropanol) to remove any remaining lipophilic residue.

  • Solid Waste: All contaminated gloves, spill mats, and weigh boats must be placed in a sealed, labeled hazardous solid waste container.

  • Liquid Waste: If the compound is dissolved in organic solvents, collect the waste in compatible high-density polyethylene (HDPE) carboys. Label clearly as "Hazardous Waste: Toxic/Basic Organic Liquid" and keep strictly segregated from strong oxidizing agents or acids to prevent exothermic acid-base reactions.

Safety Workflow Visualization

G A Target: 3-Ethyl-[1,4'-bipiperidin]-4-ol B Structural Analysis: Basic Amines & Lipophilic Core A->B C Hazard Assumption: Uncharacterized Active / Irritant B->C D Engineering Controls: Fume Hood (60-100 fpm) C->D E PPE Selection: Double Nitrile & Splash Goggles C->E F Operational Execution: Weighing & Transfer D->F E->F G Doffing & Decontamination F->G H Hazardous Waste Disposal G->H

Workflow for handling uncharacterized pharmacologically active bipiperidines.

References

  • Title: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) / eCFR URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NCBI Bookshelf URL: [Link]

  • Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) / eCFR URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.